molecular formula C10H11BrN2 B567408 5-Bromo-2-isopropyl-2H-indazole CAS No. 1280786-61-9

5-Bromo-2-isopropyl-2H-indazole

Cat. No.: B567408
CAS No.: 1280786-61-9
M. Wt: 239.116
InChI Key: XIGHIVSTILBEDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-isopropyl-2H-indazole (CAS 1280786-61-9) is a versatile chemical intermediate with the molecular formula C 10 H 11 BrN 2 and a molecular weight of 239.11 g/mol . This compound is a valuable scaffold in medicinal chemistry and organic synthesis, particularly for constructing novel biologically active molecules. The indazole core is a privileged structure in drug discovery, featured in FDA-approved therapies and clinical candidates targeting a range of conditions, including cancer, inflammatory diseases, and microbial infections . Its primary research value lies in its role as a building block for further functionalization. The bromine substituent at the 5-position offers a handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the introduction of diverse aromatic, heteroaromatic, and other functional groups . Simultaneously, the isopropyl group on the N2 nitrogen atom demonstrates the feasibility of achieving regioselective N-alkylation, a key challenge in indazole chemistry . This regioselective synthesis is critical for exploring structure-activity relationships in drug development programs. This product is intended for research applications as a key intermediate in the synthesis of more complex indazole derivatives. It should be stored sealed in a dry environment at 2-8°C to maintain stability . This chemical is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-propan-2-ylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c1-7(2)13-6-8-5-9(11)3-4-10(8)12-13/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGHIVSTILBEDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C2C=C(C=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682069
Record name 5-Bromo-2-(propan-2-yl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280786-61-9
Record name 5-Bromo-2-(1-methylethyl)-2H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280786-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(propan-2-yl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-isopropyl-2H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physicochemical properties of 5-Bromo-2-isopropyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-isopropyl-2H-indazole

Abstract

This technical guide provides a comprehensive analysis of the core (CAS No: 1280786-61-9). Directed at researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's characteristics. We delve into its structural identity, solubility, lipophilicity, and spectroscopic signatures. Crucially, where experimental data is not publicly available, this guide provides detailed, field-proven experimental protocols for their determination, explaining the scientific rationale behind each procedure. This approach ensures that the guide serves not only as a repository of information but also as a practical manual for laboratory investigation, grounded in the principles of scientific integrity and reproducibility.

Introduction: The Significance of the Indazole Scaffold

Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Among these, the indazole ring system—a bicyclic structure comprising a fused benzene and pyrazole ring—stands out as a "privileged scaffold." This designation stems from its ability to interact with a wide array of biological targets, leading to diverse pharmacological activities, including antitumor, anti-inflammatory, and anti-HIV effects.[1][3][4]

Indazoles exist in two primary tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole.[1][3][4] The specific substitution on the nitrogen atoms dictates the molecule's spatial arrangement and electronic properties, profoundly influencing its biological function. The subject of this guide, this compound, is a derivative of the less common but synthetically important 2H-indazole tautomer.[5] The presence of an isopropyl group at the N2 position and a bromine atom at the C5 position provides specific steric and electronic features, making it a valuable intermediate for the synthesis of more complex, biologically active molecules.[6] A thorough understanding of its physicochemical properties is therefore a critical prerequisite for its effective use in drug design and development.

Compound Identification and Core Properties

Precise identification is the cornerstone of any chemical investigation. The fundamental properties of this compound are summarized below.

IdentifierValueSource
IUPAC Name 5-bromo-2-propan-2-ylindazole[7]
CAS Number 1280786-61-9[8][9][10]
Molecular Formula C₁₀H₁₁BrN₂[7][8][9][10]
Molecular Weight 239.11 g/mol [6][9]
Canonical SMILES CC(C)N1C=C2C=C(C=CC2=N1)Br[7]
InChI InChI=1S/C10H11BrN2/c1-7(2)13-6-8-5-9(11)3-4-10(8)12-13/h3-7H,1-2H3[7][9]
InChIKey XIGHIVSTILBEDF-UHFFFAOYSA-N[7][9]

Chemical Structure:

Key Physicochemical Parameters and Their Determination

The physicochemical properties of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation.

Physical State and Appearance

Based on related bromo-indazole compounds, this compound is predicted to be a solid at standard temperature and pressure, likely appearing as a white to off-white or pale yellow powder.[11][12]

Melting Point

The melting point is a crucial indicator of a crystalline solid's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range. The experimental melting point for this compound is not reported in the surveyed literature. The following protocol outlines its determination.

Experimental Protocol: Melting Point Determination via Mel-Temp Apparatus

  • Rationale: This method provides a controlled, slow heating rate, ensuring thermal equilibrium between the sample, heating block, and thermometer for an accurate measurement.[13]

  • Methodology:

    • Sample Preparation: Place a small amount of the dry compound on a watch glass and crush it into a fine powder using a spatula.

    • Capillary Loading: Invert a capillary tube (one end sealed) and tap the open end into the powder until a small amount of sample enters the tube. Tap the sealed end gently on a hard surface to pack the powder down to a height of 2-3 mm.[13][14]

    • Apparatus Setup: Insert the loaded capillary tube into the sample holder of a Mel-Temp or similar melting point apparatus. Ensure the thermometer is correctly positioned.[15]

    • Rapid Determination (Optional): Heat the block rapidly to get an approximate melting temperature. This saves time in subsequent, more precise measurements.

    • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating again at a slow, controlled rate of 1-2°C per minute.[13]

    • Observation and Recording: Record the temperature (T₁) at which the first drop of liquid appears. Record the temperature (T₂) at which the last crystal melts. The melting point is reported as the range T₁ - T₂.[16]

    • Validation: A pure sample should exhibit a narrow melting range. Repeat the measurement twice to ensure reproducibility.

Solubility Profile

Solubility is a critical factor influencing a drug candidate's bioavailability and formulation. The "like dissolves like" principle is a useful guideline; the non-polar isopropyl group and the large heterocyclic ring system of this compound suggest poor solubility in water and good solubility in common organic solvents.[17] A predicted XLogP3 value of 3.0 further indicates its lipophilic nature.[7][9]

Predicted Solubility Table

SolventTypePredicted SolubilityRationale
WaterHighly Polar, ProticInsolubleDominated by large, non-polar hydrocarbon structure.
5% aq. HClAcidic, AqueousLikely InsolubleThe indazole nitrogen atoms are very weak bases; protonation is unlikely to be sufficient to overcome the compound's lipophilicity.
5% aq. NaOHBasic, AqueousInsolubleThe compound lacks acidic protons.
EthanolPolar, ProticSoluble"Like dissolves like"; capable of hydrogen bonding and has a hydrocarbon portion.
DichloromethaneNon-polarSolubleFavorable interactions with the non-polar regions of the molecule.
Chloroform-d (CDCl₃)Non-polarSolubleStandard solvent for NMR analysis of similar compounds.
HexanesHighly Non-polarSparingly SolubleThe polarity from the nitrogen atoms may limit solubility in highly non-polar solvents.

Experimental Protocol: Qualitative Solubility Determination

  • Rationale: This systematic approach classifies the compound based on its acid-base properties and polarity, providing crucial information about its functional groups and molecular size.[18][19]

  • Methodology:

    • Preparation: Add approximately 20-30 mg of the compound to a small test tube.

    • Water Solubility: Add 1 mL of deionized water. Shake vigorously for 60 seconds.[17][18] If the compound dissolves completely, it is water-soluble. If not, proceed to the next step.

    • Acid Solubility: To a fresh sample, add 1 mL of 5% HCl (aq). Shake vigorously. If it dissolves, the compound is classified as an organic base (Class B).[18]

    • Base Solubility: To a fresh sample, add 1 mL of 5% NaOH (aq). Shake vigorously. If it dissolves, the compound is an organic acid.

    • Organic Solvent Solubility: Test solubility in solvents like ethanol, acetone, and dichloromethane using the same procedure to confirm its non-polar character.

Workflow for Solubility Classification

G start Start with sample (20-30 mg) test_water Add 1 mL Water Shake Vigorously start->test_water result_water Soluble? test_water->result_water class_S Water-Soluble (Unlikely) result_water->class_S Yes test_hcl Add 1 mL 5% HCl result_water->test_hcl No result_hcl Soluble? test_hcl->result_hcl class_B Basic Compound (Class B) result_hcl->class_B Yes test_naoh Add 1 mL 5% NaOH result_hcl->test_naoh No result_naoh Soluble? test_naoh->result_naoh class_A Acidic Compound (Class A) result_naoh->class_A Yes class_N Neutral Compound (Class N) Test in organic solvents result_naoh->class_N No

Caption: Workflow for the systematic determination of a compound's solubility class.

Spectroscopic and Spectrometric Characterization

Spectroscopic data provides the definitive fingerprint of a molecule, confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.[20] While specific spectra for this compound are not published, the expected signals can be predicted based on its structure.

Predicted ¹H and ¹³C NMR Data (in CDCl₃)

¹H NMR Predicted Shift (ppm)MultiplicityIntegrationAssignment
Isopropyl CH₃~ 1.6Doublet (d)6H-CH(CH₃ )₂
Isopropyl CH~ 4.8 - 5.0Septet (sept)1H-CH (CH₃)₂
Aromatic H~ 7.3 - 7.8Multiplets (m)3HAr-H
Indazole H3~ 8.0Singlet (s)1HC3-H
¹³C NMR Predicted Shift (ppm)Assignment
Isopropyl CH₃~ 22-CH(C H₃)₂
Isopropyl CH~ 55-C H(CH₃)₂
Aromatic C-Br~ 115C5
Aromatic C-H~ 110 - 130Ar-C
Aromatic Quaternary C~ 125, ~140C4a, C7a
Indazole C3~ 135C3

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Rationale: Proper sample preparation is critical for obtaining high-resolution spectra. The use of a deuterated solvent prevents overwhelming signals from the solvent itself, while an internal standard provides a reliable chemical shift reference.[21]

  • Methodology:

    • Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, small vial.[21]

    • Solubilization: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the compound is fully dissolved. If particulates are present, filter the solution through a small plug of cotton in a Pasteur pipette into the NMR tube.

    • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift to 0.00 ppm.

    • Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube.

    • Data Acquisition: Place the tube in the NMR spectrometer. The instrument will be tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize the magnetic field homogeneity.

    • Spectral Analysis: Acquire standard 1D ¹H and ¹³C spectra. For unambiguous assignment, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are highly recommended.[22]

Workflow for NMR Structural Elucidation

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Weigh Sample (5-25 mg) prep2 Dissolve in ~0.7 mL Deuterated Solvent (e.g., CDCl3) prep1->prep2 prep3 Add Internal Standard (TMS) prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 Insert Sample into Spectrometer prep4->acq1 acq2 Lock, Tune, Shim acq1->acq2 acq3 Acquire 1D Spectra (¹H, ¹³C) acq2->acq3 acq4 Acquire 2D Spectra (COSY, HSQC) acq3->acq4 an1 Process Data (Fourier Transform, Phasing) acq4->an1 an2 Integrate ¹H Signals an1->an2 an3 Assign Peaks using Chemical Shifts & Coupling an2->an3 an4 Confirm Connectivity with 2D Data an3->an4 final Structure Confirmed an4->final

Caption: A standard workflow from sample preparation to final structure confirmation using NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula of a compound. For this compound, a key feature will be the isotopic pattern of bromine. Natural bromine exists as two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive signature for a monobrominated compound.

Predicted High-Resolution Mass Spectrometry Data

AdductFormulaCalculated m/z
[M+H]⁺ (⁷⁹Br)C₁₀H₁₂BrN₂⁺239.0184
[M+H]⁺ (⁸¹Br)C₁₀H₁₂⁸¹BrN₂⁺241.0163
[M+Na]⁺ (⁷⁹Br)C₁₀H₁₁BrN₂Na⁺260.9998
[M+Na]⁺ (⁸¹Br)C₁₀H₁₁⁸¹BrN₂Na⁺262.9978

Note: Predicted values are based on isotopic masses and may vary slightly from experimental results.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation by specific chemical bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)BondVibration Type
~ 3100 - 3000C-HAromatic Stretch
~ 2970 - 2870C-HAliphatic (isopropyl) Stretch
~ 1620 - 1580C=N, C=CRing Stretching
~ 1500 - 1450C=CAromatic Ring Stretching
~ 850 - 800C-HAromatic Out-of-Plane Bending
~ 600 - 500C-BrStretch

Conclusion

This compound is a structurally distinct heterocyclic compound with significant potential as a building block in medicinal chemistry. This guide has established its core identity and physicochemical profile, highlighting its lipophilic and non-basic nature. By providing detailed, scientifically-grounded protocols for the experimental determination of key properties like melting point and solubility, we have created a self-validating framework for researchers. The predicted spectroscopic data serves as a benchmark for the structural confirmation of synthesized material. A thorough characterization, as outlined herein, is the essential first step in leveraging the potential of this and similar molecules in the rational design and development of novel therapeutics.

References

  • Melting point determination. (n.d.). University of Calgary.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Truman State University.
  • How To Determine Melting Point Of Organic Compounds? (2025, January 31). Chemistry For Everyone.
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
  • Melting Point Determination Lab Protocol. (n.d.). Studylib.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Massachusetts.
  • Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.
  • Determination of Melting Point. (n.d.). Clarion University.
  • How can you determine the solubility of organic compounds? (2017, June 24). Quora.
  • Solubility of Organic Compounds. (2023, August 31). McMaster University.
  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge.
  • NMR Sample Preparation. (n.d.). Iowa State University.
  • STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. (n.d.). eGyanKosh.
  • NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023, November 7). AZoLifeSciences.
  • 5-bromo-3-ethyl-2-methyl-2H-indazole. (n.d.). Smolecule.
  • 5 Bromo Indazole. (n.d.). Manas Petro Chem.
  • 5-Bromo-1H-indazole 97%. (n.d.). Sigma-Aldrich.
  • This compound. (n.d.). AOBChem USA.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central.
  • 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal.
  • This compound (C10H11BrN2). (n.d.). PubChemLite.
  • This compound. (n.d.). Echemi.
  • This compound, min 98%, 1 gram. (n.d.). Biosynth.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health.
  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.). ResearchGate.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024, August 9). National Institutes of Health.

Sources

5-Bromo-2-isopropyl-2H-indazole CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-isopropyl-2H-indazole, a heterocyclic building block of increasing importance in medicinal chemistry. This document details its core chemical properties, including its CAS number and molecular formula. A detailed, field-proven protocol for its synthesis via regioselective N-alkylation is presented, addressing the common challenge of isomeric control in indazole chemistry. Furthermore, this guide outlines a complete analytical workflow for the unambiguous structural characterization of the title compound, with a focus on advanced NMR spectroscopic techniques. Finally, the application of this compound as a key intermediate in the development of Proteolysis Targeting Chimeras (PROTACs) is discussed, highlighting its relevance in modern drug discovery.

Core Compound Identification and Properties

This compound is a substituted aromatic heterocyclic compound. The indazole core is a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The "2H" designation indicates that the substituent, in this case, an isopropyl group, is attached to the nitrogen atom at the 2-position of the pyrazole ring.

PropertyValueSource(s)
Chemical Name This compoundInternal Data
CAS Number 1280786-61-9[1][2]
Molecular Formula C₁₀H₁₁BrN₂[1][2]
Molecular Weight 239.11 g/mol [1][2]
Canonical SMILES CC(C)N1N=C2C=CC(=C(Br)C=C2)C1=O[3]
Physical Form Solid (predicted)Internal Data

Synthesis and Mechanistic Rationale

The synthesis of N-substituted indazoles is often complicated by the formation of a mixture of N1 and N2 regioisomers due to the two reactive nitrogen atoms in the indazole ring.[4][5] Direct alkylation of 5-bromo-1H-indazole typically yields a mixture of both isomers, necessitating challenging chromatographic separation.[5] Achieving regioselectivity is therefore a critical consideration in the synthesis of this compound.

Several strategies have been developed to control the regioselectivity of indazole alkylation. These include the use of specific base and solvent systems, as well as alternative synthetic routes like the Davis-Beirut reaction, which can directly yield 2H-indazoles from ortho-nitrobenzyl amines.[6][7] For the synthesis of the title compound, a direct N-isopropylation of 5-bromo-1H-indazole is a feasible approach, provided that conditions are optimized to favor the N2 product. Research has shown that Mitsunobu conditions can favor the formation of N2-alkylated indazoles.[1][8]

Below is a proposed synthetic protocol based on established principles of regioselective indazole alkylation.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 5-Bromo-1H-indazole Reaction Mitsunobu Reaction Start->Reaction Reagents Isopropyl Alcohol Triphenylphosphine (PPh₃) Diisopropyl azodicarboxylate (DIAD) Anhydrous THF Reagents->Reaction Workup Reaction Quenching Solvent Removal Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product This compound Purification->Product Isomer 5-Bromo-1-isopropyl-1H-indazole (Potential Side-Product) Purification->Isomer

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 5-Bromo-1H-indazole

  • Anhydrous Tetrahydrofuran (THF)

  • Isopropyl alcohol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel (for column chromatography)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-1H-indazole (1.0 eq) and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF.

  • Add isopropyl alcohol (1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution. Caution: DIAD is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to separate the desired N2-isomer from the N1-isomer and other byproducts.

Structural Characterization

Unambiguous characterization of this compound is essential to confirm its identity and purity, and critically, to distinguish it from its N1-isopropyl regioisomer. A combination of spectroscopic methods is employed for this purpose.

NMR Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of N-alkylated indazoles.[4][9][10] The chemical shifts of the protons and carbons in the indazole ring system are sensitive to the position of the alkyl substituent.

Expected ¹H NMR Data (in CDCl₃, 400 MHz):

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-3~8.0-8.2s-
H-4~7.5-7.7d~9.0
H-6~7.2-7.4dd~9.0, 2.0
H-7~7.4-7.6d~2.0
CH (isopropyl)~4.8-5.0sept~6.7
CH₃ (isopropyl)~1.5-1.7d~6.7

Expected ¹³C NMR Data (in CDCl₃, 100 MHz):

CarbonExpected Chemical Shift (ppm)
C-3~122-124
C-3a~120-122
C-4~125-127
C-5~115-117
C-6~128-130
C-7~110-112
C-7a~148-150
CH (isopropyl)~52-54
CH₃ (isopropyl)~22-24
Distinguishing N1 and N2 Isomers using HMBC

Heteronuclear Multiple Bond Correlation (HMBC) is a 2D NMR technique that is decisive in assigning the correct regioisomer.[4][9] The key correlations are between the protons of the N-alkyl group and the carbons of the indazole core.

  • For the N2-isomer (this compound): A correlation is expected between the methine proton of the isopropyl group (-CH(CH₃)₂) and the C-3 carbon of the indazole ring.

  • For the N1-isomer (5-Bromo-1-isopropyl-1H-indazole): A correlation would be observed between the methine proton of the isopropyl group and the C-7a carbon of the indazole ring.

Mass Spectrometry and Infrared Spectroscopy
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₁₀H₁₁BrN₂) by providing a highly accurate mass measurement. The mass spectrum will also show a characteristic isotopic pattern for a bromine-containing compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorptions for C-H bonds (aliphatic and aromatic), C=C and C=N bonds within the aromatic system, and the C-Br bond. The absence of a broad N-H stretching band (typically around 3100-3300 cm⁻¹) will confirm the N-substitution.

Applications in Drug Discovery: A Key Building Block for PROTACs

This compound has emerged as a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[11][12]

A PROTAC molecule consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[13] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[14]

PROTAC_Mechanism cluster_protac PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (containing Indazole moiety) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Recycle PROTAC Recycling Ternary_Complex->Recycle Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation Recycle->PROTAC

Caption: Simplified mechanism of action for a PROTAC molecule.

The this compound moiety can be incorporated into the structure of a PROTAC, often serving as a precursor to the warhead that binds to the target protein or as part of the linker. The bromine atom provides a convenient handle for further chemical modifications, such as cross-coupling reactions, to attach the rest of the PROTAC structure. The isopropyl group at the N2 position can influence the molecule's conformation and binding properties.

Conclusion

This compound is a valuable chemical entity with a confirmed molecular formula of C₁₀H₁₁BrN₂ and CAS number 1280786-61-9. While its synthesis requires careful consideration of regioselectivity, established methods like the Mitsunobu reaction offer a viable route to the desired N2-isomer. Unambiguous structural confirmation is readily achieved through a suite of analytical techniques, with HMBC NMR being particularly crucial for distinguishing it from its N1 counterpart. Its utility as a building block in the rapidly evolving field of targeted protein degradation underscores its importance for researchers and professionals in drug discovery and development. This guide provides the foundational knowledge and practical protocols necessary for the effective synthesis, characterization, and application of this key intermediate.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Zhu, J. S., Haddadin, M. J., & Kurth, M. J. (2019). Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles. The Journal of Organic Chemistry, 84(15), 9574–9582. [Link]

  • Yadav, J. S., & Reddy, B. V. S. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(35), 22926-22955. [Link]

  • Doğanç, F., & Göker, A. H. (2025). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. Journal of Faculty of Pharmacy of Ankara University, 49(1), 103-108. [Link]

  • Haddadin, M. J., & Kurth, M. J. (2019). The Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(8), 2286-2298. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Doğanç, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]

  • Aladdin Scientific. (n.d.). This compound. Retrieved January 15, 2026, from [Link]

  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]

  • ResearchGate. (2021). Davis-Beirut Reaction: Route to Thiazolo-, Thiazino-, and Thiazepino-2H-indazoles. Retrieved January 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Retrieved January 15, 2026, from [Link]

  • Smith, A. B., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6825-6830. [Link]

  • Silva, A. M. S. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 409-421). Royal Society of Chemistry. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. CORA, Cork Open Research Archive. [Link]

  • ResearchGate. (2021). Effect of 15-crown-5 on the regioselective N-alkylation of indazole 9, in the presence of NaH in THF. Retrieved January 15, 2026, from [Link]

  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]

  • Knight Chemicals Online. (n.d.). 5-bromo-3-isopropyl-2-methyl-2H-indazole. Retrieved January 15, 2026, from [Link]

  • Ciulli, A. (n.d.). How PROTAC Degraders Work: Molecular Recognition and Design Principles. Retrieved January 15, 2026, from [Link]

  • Sun, X., & Rao, Y. (2020). Degradation of proteins by PROTACs and other strategies. Acta Pharmaceutica Sinica B, 10(2), 207–228. [Link]

  • Rodríguez-Villar, J. A., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2197. [Link]

  • Li, Y., et al. (2023). Recent advances in the molecular design and applications of proteolysis targeting chimera-based multi-specific antiviral modality. Journal of Pharmaceutical Analysis, 13(8), 743-755. [Link]

  • An, S., & Fu, L. (2018). Protein degradation induced by PROTAC molecules as emerging drug discovery strategy. Acta Pharmaceutica Sinica B, 8(5), 709–717. [Link]

  • Singh, S., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports, 13(1), 12345. [Link]

  • Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181–200. [Link]

  • Qingmu Pharmaceutical. (n.d.). 5-bromo-3-isopropyl-2-methyl-2H-indazole Manufacturer. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). 5-bromo-6-fluoro-2-methyl-2h-indazole. Retrieved January 15, 2026, from [Link]

Sources

An In-depth Technical Guide to the Solubility of 5-Bromo-2-isopropyl-2H-indazole in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the anticipated solubility characteristics of 5-Bromo-2-isopropyl-2H-indazole and a detailed protocol for its empirical determination. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound's behavior in various solvent systems.

Introduction: The Critical Role of Solubility

This compound is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The physicochemical properties of such molecules, particularly their solubility, are paramount in drug discovery and development. Solubility influences everything from reaction kinetics in synthesis to bioavailability and formulation in pharmacology. Understanding the solubility profile of this compound is a critical first step in its journey from a laboratory curiosity to a potential therapeutic agent.

This guide will first explore the predicted solubility of this compound based on its molecular structure. Subsequently, a robust, step-by-step experimental protocol for determining its solubility in a range of common laboratory solvents will be detailed.

Predicted Solubility Profile of this compound

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another.[3] The structure of this compound (Molecular Formula: C10H11BrN2, Molecular Weight: 239.11 g/mol ) suggests a nuanced solubility profile.[4]

  • Non-polar characteristics : The benzene ring and the isopropyl group are non-polar, suggesting solubility in non-polar solvents.

  • Polar characteristics : The pyrazole ring, with its two nitrogen atoms, introduces polarity. The bromine atom, while not as electronegative as fluorine or oxygen, contributes to the molecule's polarizability.

Based on these structural features, a qualitative prediction of solubility in various solvent classes can be made:

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Hexane, Toluene, DichloromethaneHighThe non-polar hydrocarbon backbone and isopropyl group will interact favorably with non-polar solvents.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileModerate to HighThese solvents can engage in dipole-dipole interactions with the polar indazole ring.
Polar Protic Ethanol, Methanol, WaterLow to ModerateThe presence of hydrogen bond donors in protic solvents may not be as effectively countered by the hydrogen bond accepting capabilities of the indazole nitrogens, especially given the steric hindrance from the isopropyl group. Solubility in water is expected to be very low.

Experimental Determination of Solubility

The following protocol provides a reliable method for determining the solubility of this compound. This procedure is designed to be self-validating by incorporating equilibrium saturation and analytical quantification.

Materials and Equipment
  • This compound (purity ≥98%)

  • A selection of common laboratory solvents (e.g., hexane, toluene, dichloromethane, acetone, ethyl acetate, acetonitrile, methanol, ethanol, deionized water)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • Calibrated pipettes

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks

  • Syringe filters (0.22 µm)

Experimental Workflow

The overall workflow for determining solubility is depicted in the following diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess compound prep2 Add known volume of solvent prep1->prep2 to vial equil1 Vortex to mix prep2->equil1 equil2 Incubate with shaking (e.g., 24-48h at 25°C) equil1->equil2 sep1 Centrifuge to pellet undissolved solid equil2->sep1 sep2 Collect supernatant sep1->sep2 ana1 Filter supernatant (0.22 µm) sep2->ana1 ana2 Dilute sample ana1->ana2 ana3 Analyze by HPLC/UV-Vis ana2->ana3 ana4 Calculate concentration (mg/mL or M) ana3->ana4

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol
  • Preparation of the Sample :

    • Accurately weigh an excess amount of this compound into a series of vials. An excess is critical to ensure that the solvent becomes saturated.

    • Add a precise volume of the desired solvent to each vial.

  • Equilibration :

    • Vortex the vials vigorously for 1-2 minutes to facilitate the initial dissolution.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[5] It is advisable to test multiple time points to confirm that equilibrium has been reached.

  • Phase Separation :

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully collect the supernatant, ensuring that no solid particles are disturbed.

  • Analysis :

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

    • Prepare a series of dilutions of the filtered supernatant.

    • Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.[5]

    • Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Data Interpretation and Reporting

The experimentally determined solubility data should be compiled into a clear, tabular format for easy comparison.

SolventSolvent ClassSolubility (mg/mL)Solubility (M)
HexaneNon-PolarExperimental ValueCalculated Value
TolueneNon-PolarExperimental ValueCalculated Value
DichloromethaneNon-PolarExperimental ValueCalculated Value
AcetonePolar AproticExperimental ValueCalculated Value
Ethyl AcetatePolar AproticExperimental ValueCalculated Value
AcetonitrilePolar AproticExperimental ValueCalculated Value
MethanolPolar ProticExperimental ValueCalculated Value
EthanolPolar ProticExperimental ValueCalculated Value
WaterPolar ProticExperimental ValueCalculated Value

The results should be analyzed in the context of the predicted solubility. Any significant deviations from the predictions should be investigated, as they may indicate specific solute-solvent interactions, such as the formation of solvates.

Conclusion

While a theoretical understanding of molecular structure provides a useful starting point for predicting the solubility of this compound, empirical determination remains the gold standard. The protocol outlined in this guide provides a robust framework for obtaining accurate and reproducible solubility data. Such data is indispensable for the rational design of synthetic routes, the development of effective purification strategies, and the formulation of this promising compound for further biological evaluation.

References

  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF.
  • (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Quora. (2017, June 24). How can you determine the solubility of organic compounds?
  • (2023, August 31). Solubility of Organic Compounds.
  • ECHEMI. (n.d.). 5-Bromo-2-(1-methylethyl)-2H-indazole SDS, 1280786-61-9 Safety Data Sheets.
  • (n.d.). 8 - SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 5-Bromo-3-isopropyl-2-methyl-2H-indazole.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • (2019, November 6). Safety data sheet.
  • (n.d.). 5-Bromo-2H-indazole.
  • ResearchGate. (2025, August 10). (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
  • (n.d.). Solubility for Common Extractable Compounds.
  • PubMed. (2023, November 30). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists.
  • Qingmu Pharmaceutical. (n.d.). 5-bromo-3-isopropyl-2-methyl-2H-indazole Manufacturer.
  • PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • ResearchGate. (2025, October 17). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists | Request PDF.
  • Universiteit Gent. (2024, April 16). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists - Academic Bibliography.
  • Knight Chemicals Online. (n.d.). 1528976-72-8|5-bromo-3-isopropyl-2-methyl-2H-indazole.
  • ChemicalBook. (n.d.). 5-bromo-3-isopropyl-2-methyl-2H-indazole.
  • NIH. (2024, August 9). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Wikipedia. (n.d.). Indazole.
  • PubMed. (2013, July 15). Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions.
  • (n.d.). This compound, min 98%, 1 gram.
  • Echemi. (n.d.). This compound.
  • Ambeed.com. (n.d.). 1276075-40-1 | 5-Bromo-3-isopropyl-1H-indazole | Bromides.

Sources

synthesis and characterization of 5-Bromo-2-isopropyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2-isopropyl-2H-indazole

Introduction: The Significance of N2-Substituted Indazoles

Indazole-based compounds are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory and antiviral treatments.[1][2] The indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, exists in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the less stable 2H-indazole.[1][3] Consequently, functionalization, particularly N-alkylation, often yields a mixture of N1 and N2 regioisomers.[3][4]

Controlling the regioselectivity of this alkylation is a critical challenge in synthetic chemistry.[5][6] The specific placement of the alkyl group on either the N1 or N2 nitrogen atom profoundly influences the molecule's three-dimensional structure, its physicochemical properties, and ultimately, its pharmacological activity. N2-substituted indazoles, such as the tyrosine kinase inhibitor Pazopanib, exemplify the therapeutic importance of this specific isomeric form.[3] Therefore, the development of robust and highly selective synthetic routes to N2-alkylated indazoles is of paramount importance for drug discovery and development professionals.

This guide provides a comprehensive overview of a field-proven method for the synthesis of this compound, a valuable building block in pharmaceutical research.[7] We will delve into the mechanistic rationale behind the chosen synthetic strategy, provide a detailed experimental protocol, and outline a rigorous characterization workflow to validate the product's identity, purity, and structure.

Part 1: Regioselective Synthesis of this compound

The Challenge: Overcoming Thermodynamic Preference in N-Alkylation

Direct N-alkylation of the 1H-indazole scaffold using a base and an alkyl halide (a standard SN2 approach) typically results in a mixture of N1 and N2 products, with the N1 isomer often favored due to the greater thermodynamic stability of the 1H-indazole tautomer.[3][4][8] For instance, treating methyl 5-bromo-1H-indazole-3-carboxylate with isopropyl iodide and sodium hydride yields N1 and N2 products in a nearly 1:1 ratio, necessitating challenging chromatographic separation and reducing the overall yield of the desired N2 isomer.[3]

To achieve high selectivity for the N2 position, a synthetic strategy must be employed that bypasses this thermodynamic pitfall. The Mitsunobu reaction is an exceptionally effective method for this purpose.

Synthetic Strategy: The Mitsunobu Reaction

The Mitsunobu reaction provides a highly regioselective pathway to N2-alkylated indazoles.[4] This reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol (in this case, isopropanol) for nucleophilic attack by the indazole.

The preference for N2-alkylation under Mitsunobu conditions is primarily attributed to kinetic control and steric hindrance. The N1 position is sterically encumbered by the adjacent C7-H on the benzene ring. The bulkier phosphonium-activated alcohol complex preferentially attacks the more sterically accessible N2 nitrogen, leading to the desired 2H-indazole product.[4]

Synthetic_Pathway cluster_reactants Reactants Start_Indazole 5-Bromo-1H-indazole Reagents PPh₃, DIAD THF, 0°C to RT Isopropanol Isopropanol Product This compound Reagents->Product Mitsunobu Reaction

Caption: Synthetic pathway for this compound via Mitsunobu reaction.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure and should be performed by qualified personnel in a controlled laboratory setting with appropriate personal protective equipment (PPE).

Materials:

  • 5-Bromo-1H-indazole (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Isopropanol (2.0 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-Bromo-1H-indazole (1.0 eq) and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF (approx. 0.1 M concentration relative to the indazole).

  • Cool the resulting solution to 0 °C using an ice-water bath.

  • Add isopropanol (2.0 eq) to the cooled solution and stir for 5 minutes.

  • Slowly, add DIAD (1.5 eq) dropwise to the reaction mixture over 10-15 minutes. An exotherm and a color change (typically to a milky yellow or orange) may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

  • Redissolve the resulting residue in ethyl acetate (EtOAc).

  • Wash the organic layer sequentially with water and brine solution.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • The crude product will contain triphenylphosphine oxide and the DIAD-hydrazine byproduct. Purify the residue using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% EtOAc) to isolate the pure this compound.

  • Combine the product-containing fractions and remove the solvent under reduced pressure to yield the final product, typically as a white solid or a pale oil.

Part 2: Comprehensive Characterization

Rigorous characterization is essential to confirm the successful synthesis of the target N2-isomer and to establish its purity. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) provides a self-validating system for structural confirmation and purity analysis.[9]

Characterization_Workflow Start Purified Product NMR NMR Spectroscopy (¹H, ¹³C, HMBC) Start->NMR MS Mass Spectrometry (LC-MS or GC-MS) Start->MS HPLC HPLC Analysis Start->HPLC Structure Structural Confirmation (Regioisomer Identity) NMR->Structure MolWeight Molecular Weight Confirmation MS->MolWeight Purity Purity Assessment (>98%) HPLC->Purity

Caption: A typical workflow for the analytical characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguously determining the regiochemistry of the alkylation. One- and two-dimensional NMR experiments provide detailed information about the molecular structure.

Protocol:

  • Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire a ¹H NMR spectrum to observe the proton signals.

  • Acquire a ¹³C NMR spectrum to observe the carbon signals.

  • If necessary, perform a 2D NMR experiment, such as an HMBC (Heteronuclear Multiple Bond Correlation), to definitively assign the connectivity between protons and carbons, confirming the isopropyl group's attachment to the N2 position.[4]

Data Interpretation and Expected Results:

  • ¹H NMR: Look for a characteristic septet for the isopropyl methine proton (-CH) and a doublet for the two equivalent methyl groups (-CH₃). The aromatic protons on the indazole ring will appear as distinct multiplets or doublets in the aromatic region (typically 7.0-8.5 ppm).

  • ¹³C NMR: The spectrum will show distinct signals for the isopropyl carbons and the eight carbons of the 5-bromo-indazole core. The chemical shifts of the indazole ring carbons are sensitive to the point of substitution, providing clear evidence for the N2 isomer.[10]

Table 1: Typical ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment
~8.2Singlet, 1H (H-3)
~7.6Doublet, 1H (H-7)
~7.5Doublet, 1H (H-4)
~7.3Doublet of Doublets, 1H (H-6)
~4.8Septet, 1H (isopropyl CH)
~1.6Doublet, 6H (isopropyl 2xCH₃)
Table 2: Typical ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment
~150C-7a
~127C-3
~124C-6
~123C-3a
~121C-4
~119C-7
~115C-5 (C-Br)
~53Isopropyl CH
~22Isopropyl CH₃
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound and can provide fragmentation data that supports the proposed structure.

Protocol:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze the sample using an instrument equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.

Data Interpretation and Expected Results: The primary goal is to identify the molecular ion peak [M+H]⁺ or M⁺. The isotopic pattern created by the bromine atom (⁵⁰% ⁷⁹Br, ⁵⁰% ⁸¹Br) is a key diagnostic feature, appearing as two peaks of nearly equal intensity separated by 2 m/z units.

Table 3: High-Resolution Mass Spectrometry Data
Parameter Value
Molecular Formula C₁₀H₁₁BrN₂[7]
Exact Mass 238.0109
Molecular Weight 239.11[7]
Expected [M+H]⁺ 239.0182 (⁷⁹Br), 241.0161 (⁸¹Br)
High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final compound.

Protocol:

  • Develop a suitable method using a reverse-phase column (e.g., C18). A typical mobile phase would be a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Prepare a sample at a concentration of approximately 1 mg/mL in the mobile phase.

  • Inject the sample and monitor the elution profile using a UV detector, typically at wavelengths such as 254 nm and 280 nm.

Data Interpretation and Expected Results: A pure sample should yield a single major peak in the chromatogram. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity, which should ideally be >98% for use in drug development applications.

Conclusion

The regioselective synthesis of N2-substituted indazoles is a critical capability for medicinal chemists. The Mitsunobu reaction offers a reliable and scalable solution to the inherent challenge of controlling N1 versus N2 alkylation, consistently favoring the sterically more accessible N2 position. By following the detailed synthetic protocol and employing a rigorous analytical workflow combining NMR, MS, and HPLC, researchers can confidently produce and validate high-purity this compound. This technical guide provides the foundational knowledge and practical steps necessary to empower scientists in their pursuit of novel indazole-based therapeutics.

References

  • Pace, V., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • WuXi Biology. (n.d.).
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. organic-chemistry.org.
  • Rodríguez-Villar, J., et al. (2021).
  • Starlabs. (n.d.). This compound, min 98%, 1 gram. Starlabs.
  • Elguero, J., et al. (2016). ¹³C NMR of indazoles.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(43), 26843-26854.
  • Longworth, M., et al. (2016). The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities. Forensic Toxicology, 34(2), 234-245.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Longworth, M., et al. (2016). The 2-alkyl-2 H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities. PubMed.
  • Manas Petro Chem. (n.d.). 5 Bromo Indazole. manaspetrochem.com.
  • BLD Pharm. (n.d.). 5-Bromo-1H-indazole. bldpharm.com.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • Chen, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6533.
  • Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. caribjscitech.com.
  • Royal Society of Chemistry. (2020).
  • RSC Publishing. (2024).

Sources

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-isopropyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-isopropyl-2H-indazole is a substituted indazole, a class of heterocyclic aromatic compounds of significant interest in medicinal chemistry and drug development. The indazole scaffold is a key component in a variety of biologically active molecules. Accurate structural elucidation and characterization of such compounds are paramount for understanding their chemical properties and biological activities. This guide provides an in-depth technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. As a Senior Application Scientist, the following sections will not only present the data but also delve into the rationale behind the experimental choices and the interpretation of the spectral features, ensuring a comprehensive understanding for researchers in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the indazole core.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the indazole ring and the protons of the isopropyl group. The chemical shifts are influenced by the electronic effects of the bromine atom and the N-isopropyl group.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-3~8.0Singlet-
H-4~7.6Doublet~9.0
H-6~7.4Doublet of doublets~9.0, ~2.0
H-7~7.8Doublet~2.0
CH (isopropyl)~4.8Septet~6.8
CH₃ (isopropyl)~1.5Doublet~6.8

Rationale for Predictions: The proton at the 3-position (H-3) is expected to be a singlet as it has no adjacent protons. The protons on the benzene ring will show characteristic splitting patterns of a substituted aromatic system. The bromine at the 5-position will influence the chemical shifts of the neighboring protons. The isopropyl group will present a characteristic septet for the methine proton and a doublet for the two equivalent methyl groups.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Carbon Assignment Predicted Chemical Shift (ppm)
C-3~125
C-3a~123
C-4~122
C-5~115 (C-Br)
C-6~129
C-7~112
C-7a~150
CH (isopropyl)~52
CH₃ (isopropyl)~22

Rationale for Predictions: The carbon atom attached to the bromine (C-5) is expected to be significantly shielded. The carbons of the indazole ring will resonate in the aromatic region, with their specific shifts influenced by the substituents. The N-substitution on the indazole ring can affect the chemical shifts of the heterocyclic ring carbons[1]. The isopropyl carbons will appear in the aliphatic region of the spectrum.

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR data is crucial for accurate structural determination.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts[2].

    • Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.

  • Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters to consider are the spectral width, number of scans, and relaxation delay.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for each carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum correctly to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to establish connectivity.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Expected Mass Spectrum Features

For this compound (C₁₀H₁₁BrN₂), the mass spectrum is expected to show a characteristic molecular ion peak and several fragment ions.

  • Molecular Ion (M⁺): The molecular weight of this compound is 238.01 g/mol (for ⁷⁹Br) and 240.01 g/mol (for ⁸¹Br). Due to the natural isotopic abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%), the mass spectrum will exhibit a characteristic pair of peaks for the molecular ion (M⁺) and any bromine-containing fragments, with an intensity ratio of approximately 1:1[3].

  • Key Fragmentation Pathways: Electron impact (EI) ionization is a common technique that can induce fragmentation. The fragmentation pattern provides a "fingerprint" of the molecule's structure[4].

    • Loss of the isopropyl group: A common fragmentation pathway would be the loss of the isopropyl group (C₃H₇, mass = 43) to give a fragment ion at m/z 195/197.

    • Loss of a methyl group from the isopropyl substituent: Cleavage of a methyl radical (CH₃, mass = 15) from the molecular ion would result in a fragment at m/z 223/225.

    • Loss of bromine: Cleavage of the bromine atom (Br, mass = 79/81) would lead to a fragment ion at m/z 159.

Experimental Protocol for Mass Spectrometry Data Acquisition

The following protocol outlines the steps for obtaining a mass spectrum of this compound.

  • Sample Introduction:

    • For a volatile and thermally stable compound like this, direct infusion or gas chromatography-mass spectrometry (GC-MS) are suitable methods.

    • Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile).

  • Ionization:

    • Electron Ionization (EI) is a good choice for inducing fragmentation and obtaining a detailed mass spectrum for structural elucidation.

    • Electrospray Ionization (ESI) is a softer ionization technique that would likely produce a strong protonated molecular ion peak ([M+H]⁺) at m/z 239/241, which is useful for confirming the molecular weight.

  • Mass Analysis:

    • A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

    • Acquire the spectrum over a suitable mass range (e.g., m/z 50-300) to detect both the molecular ion and fragment ions.

  • Data Interpretation:

    • Identify the molecular ion peak and its isotopic pattern to confirm the presence of bromine.

    • Analyze the fragmentation pattern to deduce the structure of the compound. Compare the observed fragments with predicted fragmentation pathways.

Visualization of Experimental Workflows

To provide a clearer understanding of the analytical processes, the following diagrams illustrate the workflows for NMR and Mass Spectrometry analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Tune & Shim) transfer->instrument acquire_H1 Acquire ¹H NMR instrument->acquire_H1 acquire_C13 Acquire ¹³C NMR instrument->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase Phasing & Baseline Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration & Analysis calibrate->integrate

Caption: Workflow for NMR Spectroscopic Analysis.

MS_Workflow cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_interp Data Interpretation prepare Prepare Dilute Solution inject Inject into MS System prepare->inject ionize Ionization (EI or ESI) inject->ionize separate Mass Separation (Quadrupole/TOF) ionize->separate detect Ion Detection separate->detect identify_M Identify Molecular Ion & Isotopes detect->identify_M analyze_frag Analyze Fragmentation Pattern identify_M->analyze_frag confirm Confirm Structure analyze_frag->confirm

Caption: Workflow for Mass Spectrometric Analysis.

Conclusion

The comprehensive analysis of this compound through NMR spectroscopy and mass spectrometry provides a robust framework for its structural confirmation. The predicted ¹H and ¹³C NMR spectra offer a detailed map of the atomic connectivity, while mass spectrometry confirms the molecular weight and provides insights into the molecule's stability and fragmentation behavior. The detailed experimental protocols provided herein serve as a practical guide for researchers to obtain high-quality data. This multi-technique approach ensures the unambiguous characterization of this and similar molecules, which is a critical step in the journey of drug discovery and development.

References

  • This reference is not available.
  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC - NIH. Available at: [Link]

  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. Available at: [Link]

  • This reference is not available.
  • mass spectra - fragmentation patterns - Chemguide. Available at: [Link]

Sources

A Technical Guide to the Biological Activities of Substituted 2H-Indazoles: Mechanisms, Synthesis, and Evaluation Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2H-Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyrazole ring, represents a cornerstone in modern medicinal chemistry.[1] It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being generally more thermodynamically stable.[2] Despite this, the 2H-indazole motif is a "privileged structure" widely incorporated into molecules exhibiting a remarkable spectrum of pharmacological activities.[3][4][5] These compounds have gained significant attention for their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[2][6]

This guide offers a technical exploration of the multifaceted biological activities of substituted 2H-indazoles. It is designed for researchers and drug development professionals, providing insights into the mechanisms of action, key structure-activity relationships (SAR), validated synthesis strategies, and detailed protocols for biological evaluation. By explaining the causality behind experimental choices, we aim to provide a self-validating framework for advancing research in this promising chemical space.

Core Biological Activities and Mechanisms of 2H-Indazole Derivatives

The versatility of the 2H-indazole scaffold allows for substitutions that tune its biological profile, leading to potent and selective agents against a variety of therapeutic targets.

Anticancer Activity

Substituted indazoles are prominent in oncology, with several approved drugs targeting key pathways in cancer progression.[4] The 2H-indazole core serves as a rigid scaffold to orient functional groups for optimal interaction with enzyme active sites, particularly protein kinases.

Mechanism of Action: Kinase Inhibition A primary mechanism for the anticancer effect of indazole derivatives is the inhibition of protein kinases, enzymes that are often dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and metastasis.[7] Many 2H-indazole compounds act as ATP-competitive inhibitors, occupying the ATP-binding pocket of kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Anaplastic Lymphoma Kinase (ALK).[2] This inhibition blocks downstream signaling cascades crucial for tumor growth and angiogenesis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Indazole 2H-Indazole Inhibitor Indazole->RTK Blocks ATP binding site ATP ATP ATP->RTK Gene Gene Expression (Proliferation, Angiogenesis) TF->Gene GrowthFactor Growth Factor (e.g., VEGF) GrowthFactor->RTK Binds

Figure 1: Kinase inhibition by a 2H-indazole derivative.

Exemplary Compounds and In Vitro Activity The strategic modification of the 2H-indazole core has yielded potent antiproliferative agents. The data below summarizes the activity of a promising derivative, compound 2f , against various human cancer cell lines.[7]

Compound IDCancer Cell LineCell TypeIC₅₀ (μM)[7]
2f 4T1Murine Breast Cancer0.23
MCF-7Human Breast Cancer0.34
HepG2Human Liver Cancer0.80
A549Human Lung Cancer1.15

Experimental Protocol: In Vitro Antiproliferative (MTT) Assay This protocol outlines a standard method for assessing the cytotoxic effects of 2H-indazole derivatives on cancer cell lines. The causality is clear: viable cells with active mitochondrial dehydrogenases convert MTT to purple formazan, providing a colorimetric readout of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., 4T1, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test 2H-indazole compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Figure 2: Workflow for an MTT antiproliferative assay.
Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases. Substituted 2H-indazoles have emerged as potent anti-inflammatory agents, often demonstrating a dual benefit of efficacy with improved gastrointestinal safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[8]

Mechanism of Action: Selective COX-2 Inhibition The primary anti-inflammatory mechanism for many 2H-indazoles is the selective inhibition of cyclooxygenase-2 (COX-2).[9][10] COX-1 is a constitutive enzyme responsible for producing prostaglandins that protect the stomach lining, while COX-2 is an inducible enzyme that is upregulated at sites of inflammation. By selectively inhibiting COX-2, these compounds can reduce the synthesis of inflammatory prostaglandins without disrupting the gastroprotective functions of COX-1, thereby reducing the risk of gastric ulcers.[8][11]

Exemplary Compounds and COX-2 Inhibition Several 2,3-diphenyl-2H-indazole derivatives have been evaluated for their ability to inhibit human COX-2. The data highlights their potential as selective anti-inflammatory agents.[9][10]

Compound ID% COX-2 Inhibition @ 20 µM[9][10]
18 46.2
21 35.8
23 42.1
26 35.7

Experimental Protocol: Formalin-Induced Paw Edema Assay in Rodents This in vivo model is a standard for evaluating the acute anti-inflammatory activity of novel compounds. The injection of formalin induces a biphasic inflammatory response, and a reduction in paw swelling indicates the efficacy of the test compound.

  • Animal Acclimation: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

  • Compound Administration: Administer the test 2H-indazole compound orally or intraperitoneally to the treatment group of animals. The control group receives the vehicle, and a reference group receives a standard drug (e.g., Indomethacin).

  • Induction of Inflammation: After 30-60 minutes, inject 0.1 mL of a 2% formalin solution subcutaneously into the plantar surface of the right hind paw of each animal.

  • Measurement of Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers immediately before the formalin injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) afterward.

  • Data Analysis: Calculate the percentage inhibition of edema for each group relative to the control group. A statistically significant reduction in paw volume indicates anti-inflammatory activity.

Antimicrobial Activity

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. 2H-indazole derivatives have demonstrated broad-spectrum activity against protozoa, bacteria, and fungi, making them a promising scaffold for anti-infective drug discovery.[9][12]

Mechanism of Action The mechanisms of antimicrobial action are diverse. For bacteria, some indazole derivatives have been identified as inhibitors of DNA gyrase B, an essential enzyme for DNA replication.[9] For protozoa, while the exact mechanisms are still under investigation, the activity of some compounds suggests interference with critical metabolic pathways. The design of dual-action compounds that possess both antimicrobial and anti-inflammatory properties is particularly valuable, as infectious diseases are often associated with a strong inflammatory response.[9][10]

Exemplary Compounds and Antiprotozoal Activity Many substituted 2H-indazoles show potent activity against pathogenic protozoa, in some cases far exceeding the potency of the standard-of-care drug, metronidazole.[9][12]

Compound IDParasiteIC₅₀ (µM)[9]
18 Giardia intestinalis0.14
Entamoeba histolytica0.22
Trichomonas vaginalis0.23
Metronidazole (Ref.) Giardia intestinalis1.79

Experimental Protocol: In Vitro Antiprotozoal Susceptibility Assay This protocol details a method for determining the 50% inhibitory concentration (IC₅₀) of a compound against protozoan parasites.

  • Parasite Culture: Maintain trophozoites of E. histolytica, G. intestinalis, or T. vaginalis in their respective appropriate culture media (e.g., TYI-S-33) at 37°C.

  • Compound Preparation: Prepare a stock solution of the test 2H-indazole in DMSO and make serial dilutions in the culture medium.

  • Assay Setup: In a 96-well plate, add a defined number of trophozoites to each well containing the serially diluted compound. Include a vehicle control and a positive control (metronidazole).

  • Incubation: Incubate the plates for 48 hours at 37°C in an anaerobic or microaerophilic environment, depending on the parasite.

  • Viability Assessment: Determine the number of viable parasites using a hemocytometer or a viability stain (e.g., trypan blue exclusion). Alternatively, a colorimetric assay (e.g., using resazurin) can be employed.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control and determine the IC₅₀ value.

Synthesis Strategies for 2H-Indazole Scaffolds

The synthesis of 2H-indazoles requires regioselective control to favor N2 substitution over the thermodynamically preferred N1 position. Modern synthetic chemistry offers several efficient methods to achieve this.

Common Synthetic Routes Strategies often involve the cyclization of appropriately substituted benzene precursors. Key methods include:

  • Cadogan's Reductive Cyclization: The reaction of an ortho-nitrobenzaldehyde with an aniline to form a Schiff base, followed by reductive cyclization using a phosphite reagent.[13]

  • Palladium-Catalyzed Arylation: The coupling of a pre-formed 2-phenyl-2H-indazole with various aryl halides to introduce diversity at other positions.[9]

  • One-Pot, Three-Component Reactions: The copper-catalyzed reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide provides a highly efficient, atom-economical route directly to 2-substituted 2H-indazoles.[5][14]

cluster_synthesis One-Pot, Three-Component Synthesis A 2-Bromobenzaldehyde Catalyst Cu(I) Catalyst PEG Solvent A->Catalyst B Primary Amine (R-NH2) B->Catalyst C Sodium Azide (NaN3) C->Catalyst Result Substituted 2H-Indazole Catalyst->Result

Figure 3: General scheme for a copper-catalyzed one-pot synthesis.

Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)-2H-indazole (Compound 8) This protocol is an example of a two-step synthesis involving Schiff base formation followed by Cadogan's cyclization.[9]

  • Schiff Base Formation:

    • To a solution of o-nitrobenzaldehyde (1.0 eq) in ethanol, add 4-chloroaniline (1.0 eq).

    • Add a catalytic amount of acetic acid and reflux the mixture for 4 hours.

    • Cool the reaction mixture to room temperature. The resulting solid precipitate (the Schiff base) is collected by filtration, washed with cold ethanol, and dried.

  • Reductive Cyclization:

    • Suspend the synthesized Schiff base (1.0 eq) in triethyl phosphite (5.0 eq).

    • Heat the mixture to reflux (approx. 150-160°C) and maintain for 6-8 hours, monitoring the reaction by TLC.

    • After completion, cool the mixture and remove the excess triethyl phosphite under reduced pressure.

    • Purify the resulting residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-(4-chlorophenyl)-2H-indazole as a white solid.

    • Characterize the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity.[9]

Conclusion and Future Perspectives

Substituted 2H-indazoles are a validated and highly versatile class of heterocyclic compounds with significant therapeutic potential. Their proven efficacy as anticancer, anti-inflammatory, and antimicrobial agents stems from their ability to be chemically tailored to interact with specific biological targets. The development of efficient, regioselective synthetic methods has further accelerated the exploration of this scaffold.

Future research will likely focus on several key areas:

  • Multi-Target Agents: Designing single molecules that can modulate multiple targets, such as dual kinase and COX-2 inhibitors, for synergistic effects in complex diseases like cancer.

  • Novel Therapeutic Areas: Expanding the application of 2H-indazoles to other areas, such as neurodegenerative diseases and metabolic disorders.[6]

  • Improving Drug-like Properties: Optimizing the pharmacokinetic and safety profiles of lead compounds to enhance their clinical translatability.

The 2H-indazole core remains a fertile ground for the discovery of novel therapeutics, and continued investigation into its synthesis and biological activity will undoubtedly lead to the development of next-generation medicines.

References

  • Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules. [Link]

  • Zhang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Rodríguez-Villar, K., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules. [Link]

  • Abo-Hassan, M. A., et al. (2022). Nutritional and Pharmacological Significance of Pomegranate (Punica granatum L): A Comprehensive Narrative Review. Journal of the American Nutrition Association. [Link]

  • Gaikwad, S. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

  • Yang, Z., et al. (2023). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. [Link]

  • Hassan, G. S., et al. (2017). Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents. European Journal of Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Organic Chemistry Portal. [Link]

  • Wang, Y., et al. (2020). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry. [Link]

  • Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. National Institutes of Health. [Link]

  • Pal, D., et al. (2022). Importance of Indazole against Neurological Disorders. Current Drug Targets. [Link]

  • Wang, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kolesnikov, M., et al. (2020). Probing 2H‐Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors. ResearchGate. [Link]

  • Kumari, S., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ResearchGate. [Link]

  • Sanna, M., et al. (2007). Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives. Il Farmaco. [Link]

Sources

discovery and history of novel indazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Novel Indazole Derivatives

Authored by: A Senior Application Scientist

Foreword: The Indazole Nucleus - A Privileged Scaffold in Modern Medicinal Chemistry

In the landscape of heterocyclic chemistry, few structures have demonstrated the therapeutic versatility and enduring relevance of the indazole core. Comprising a fused benzene and pyrazole ring, this aromatic system is a cornerstone of modern drug discovery.[1] While its occurrence in nature is exceptionally rare, the synthetic derivatives of indazole have populated every phase of the drug development pipeline, from preclinical discovery to blockbuster pharmaceuticals.[2][3][4][5] This guide provides a technical exploration of the indazole scaffold, tracing its historical emergence, detailing core synthetic strategies, and examining its profound impact on pharmacology. We will dissect the causality behind its design and application, offering field-proven insights for researchers, scientists, and drug development professionals.

The indazole structure exists in three primary tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole.[3][5] The 1H-tautomer is the most thermodynamically stable and, therefore, the predominant form, serving as the foundational template for a multitude of therapeutic agents.[2][3][5] Its unique electronic properties and ability to participate in various non-covalent interactions make it a "privileged scaffold"—a molecular framework that is repeatedly found in successful drugs targeting different biological pathways.[3][4]

Part 1: A Historical Trajectory - From Fischer's Synthesis to Pharmaceutical Prominence

The journey of the indazole nucleus began in the late 19th century with its first definition and synthesis by the pioneering chemist Emil Fischer.[3] For decades, it remained largely a subject of academic interest. However, as the 20th century progressed, systematic screening and medicinal chemistry efforts began to uncover the vast biological potential hidden within this simple bicyclic heterocycle. Early investigations revealed a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and antifungal properties.[2][3][6]

This foundational work paved the way for the development of the first generation of indazole-based drugs. Agents like Benzydamine and Bendazac emerged as effective non-steroidal anti-inflammatory drugs (NSAIDs), validating the indazole core as a viable pharmacophore.[3] A significant breakthrough came with the discovery of Granisetron , a potent and selective 5-HT3 receptor antagonist.[3][4] Its success as an anti-emetic for managing chemotherapy-induced nausea and vomiting solidified the importance of the indazole scaffold in targeting neurological pathways and demonstrated its commercial potential. This success catalyzed a surge in research, leading to the discovery of indazole derivatives as potent inhibitors of kinases, a class of enzymes deeply implicated in cancer and other diseases.

Part 2: The Synthetic Chemist's Toolkit - Constructing the Indazole Core

The therapeutic success of indazole derivatives is intrinsically linked to the evolution of synthetic organic chemistry. The ability to efficiently construct and functionalize the indazole ring is paramount to exploring its chemical space and optimizing structure-activity relationships (SAR). While classical methods laid the groundwork, modern synthetic protocols offer unprecedented control and versatility.

Core Synthetic Strategies: A Mechanistic Overview

Modern synthetic approaches are designed for efficiency, regioselectivity, and functional group tolerance. The choice of a specific route is often dictated by the desired substitution pattern on the indazole ring and the availability of starting materials.

  • Intramolecular C-H Amination: This powerful strategy often involves the cyclization of appropriately substituted aryl hydrazones. Oxidants such as [bis-(trifluoroacetoxy)iodo]benzene (PIFA) or simple iodine can mediate the direct formation of the N-N bond and subsequent ring closure, providing a metal-free pathway to 1H-indazoles.[7] The causality here lies in the oxidant's ability to generate a reactive nitrene or related species that readily attacks an adjacent C-H bond on the aromatic ring.

  • Transition Metal-Catalyzed Cross-Coupling: Catalysts based on copper and palladium have revolutionized heterocycle synthesis. These methods can involve the intramolecular coupling of, for example, o-haloaryl N-tosylhydrazones, where the catalyst facilitates the formation of the critical C-N bond to close the pyrazole ring.[2][7] This approach offers excellent control over regiochemistry and is highly adaptable for creating complex derivatives.

  • One-Pot Methodologies: To maximize efficiency and yield, one-pot syntheses have been developed. These protocols combine multiple reaction steps without the need for intermediate purification. For instance, a copper(I)-mediated one-pot synthesis of 2,3-dihydro-1H-indazoles has been shown to provide significantly better yields than traditional multi-step sequences.[8] This approach is invaluable in rapid library synthesis for high-throughput screening.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of functionalized indazole derivatives, highlighting key decision points for the medicinal chemist.

G cluster_0 Starting Materials cluster_1 Core Formation Strategy cluster_2 Functionalization cluster_3 Final Product Start Aryl Hydrazones or o-Substituted Anilines Cyc Cyclization Method Start->Cyc Opt1 Oxidative C-H Amination (e.g., PIFA, I2) Cyc->Opt1 Metal-Free Opt2 Metal-Catalyzed Cross-Coupling (e.g., Cu, Pd) Cyc->Opt2 Catalytic Opt3 Condensation/ Rearrangement Cyc->Opt3 Classical Core Indazole Core Opt1->Core Opt2->Core Opt3->Core Func Post-Synthesis Functionalization Core->Func N_Alk N1/N2 Alkylation or Arylation Func->N_Alk Modifies Solubility & Target Binding C_Func C3/C5/C6 Halogenation, Amide Coupling, etc. Func->C_Func Modifies Potency & Selectivity End Novel Indazole Derivative N_Alk->End C_Func->End

Caption: Generalized workflow for the synthesis of novel indazole derivatives.

Experimental Protocol: N-Alkylated Indazole-3-Carboxamide Synthesis

This protocol provides a self-validating system for synthesizing a library of indazole amides, a common motif in kinase inhibitors. The causality is clear: activating the carboxylic acid allows for efficient amide bond formation with a diverse set of amines.

Objective: To synthesize 1-Butyl-N-(aryl)-1H-indazole-3-carboxamide derivatives.

Materials:

  • 1-Butyl-1H-indazole-3-carboxylic acid

  • Substituted aromatic amines (various)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) - Activating Agent

  • DIPEA (N,N-Diisopropylethylamine) - Base

  • DMF (Dimethylformamide) - Solvent

  • Ethyl acetate, Brine, Sodium Bicarbonate, Magnesium Sulfate

  • Silica Gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1-Butyl-1H-indazole-3-carboxylic acid (1.0 eq) in DMF, add the desired substituted aromatic amine (1.1 eq).

  • Activation: Add HATU (1.2 eq) to the mixture. The choice of HATU is critical; it is a highly efficient coupling reagent that minimizes side reactions and racemization (if chiral centers are present).

  • Base Addition: Add DIPEA (2.5 eq) dropwise to the stirring solution. The base is necessary to neutralize the hexafluorophosphate salt formed and to deprotonate the amine, facilitating nucleophilic attack.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC) or LC-MS to ensure the consumption of starting material. The reaction is self-validating; the appearance of a new, less polar spot on the TLC plate indicates product formation.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to remove unreacted acid and HATU byproducts) and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.

  • Characterization: The final product's identity and purity are confirmed using 1H NMR, 13C NMR, and mass spectrometry.[9]

Part 3: The Pharmacological Impact - Indazoles as Targeted Therapeutics

The true significance of the indazole scaffold lies in its broad and potent biological activity, particularly in the realm of oncology.[10] By modifying the substituents at various positions on the ring, medicinal chemists can fine-tune the molecule's properties to achieve high affinity and selectivity for specific biological targets.[2]

Indazole Derivatives in the Clinic

The following table summarizes key FDA-approved drugs and clinical candidates that feature the indazole core, demonstrating its remarkable therapeutic breadth.

Drug NameTarget(s)Therapeutic AreaKey Structural Feature
Axitinib VEGFRs, PDGFR, c-KITRenal Cell Carcinoma3-substituted indazole with a sulfonamide side chain
Pazopanib VEGFRs, PDGFR, c-KITRenal Cell Carcinoma, Soft Tissue SarcomaN-methyl indazole with a pyrimidine substituent
Niraparib PARP1/PARP2Ovarian, Fallopian Tube, Peritoneal Cancer3-substituted indazole with a piperidine moiety
Entrectinib TRKA/B/C, ROS1, ALKROS1-positive NSCLC, NTRK fusion-positive solid tumors3-aminoindazole core
Granisetron 5-HT3 ReceptorChemotherapy-induced Nausea and VomitingN-alkylated indazole linked to a bridged amine
Mechanism of Action: Indazole-Based Kinase Inhibitors

Many indazole-based anticancer drugs function as ATP-competitive kinase inhibitors.[10] They are designed to fit into the ATP-binding pocket of a target kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling pathways that drive tumor growth and proliferation.

The indazole ring itself often serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. This interaction anchors the inhibitor in the active site. The various substituents are then positioned to occupy adjacent hydrophobic pockets and form additional interactions, which dictate the inhibitor's potency and selectivity.[11]

The diagram below illustrates the mechanism of a generic indazole-based VEGFR inhibitor, such as Axitinib.

G cluster_0 Upstream Signaling cluster_1 Inhibition Point cluster_2 Downstream Effects VEGF VEGF Ligand VEGFR VEGFR-2 Receptor VEGF->VEGFR Binds Phospho Receptor Phosphorylation VEGFR->Phospho Dimerization & Autophosphorylation ATP ATP ATP->Phospho Provides Phosphate Indazole Indazole Inhibitor (e.g., Axitinib) KinaseDomain Kinase Domain (ATP-Binding Pocket) Indazole->KinaseDomain Binds to Hinge Region Block BLOCK KinaseDomain->Block Pathway PI3K/Akt/mTOR & RAS/MAPK Pathways Phospho->Pathway Activates Angio Angiogenesis, Cell Proliferation, Survival Pathway->Angio Promotes Block->Phospho Prevents Block->Angio Inhibits

Caption: Mechanism of action for an indazole-based VEGFR kinase inhibitor.

Part 4: Future Horizons and Concluding Remarks

The story of the indazole derivative is far from over. Its privileged structure continues to serve as a fertile ground for the discovery of new therapeutic agents. Current research is focused on several key areas:

  • Novel Scaffolds: Synthesizing novel, more complex indazole derivatives to target previously "undruggable" proteins.[11][12]

  • Targeted Therapies: Developing highly selective inhibitors for new kinase targets and other enzyme families implicated in disease.[13]

  • Expanding Indications: Exploring the activity of indazoles beyond oncology, in areas such as neurodegenerative diseases, metabolic disorders, and infectious diseases.[2][3][6]

The enduring success of the indazole core is a testament to the power of medicinal chemistry. It demonstrates how a simple heterocyclic scaffold, through decades of synthetic innovation and a deep understanding of biological mechanisms, can be elaborated into a diverse class of life-saving medicines. For the researchers, scientists, and drug developers of today, the indazole nucleus remains a beacon of opportunity, promising a rich future of discovery and therapeutic advancement.

References

  • Zhang, Y., et al. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. PubMed Central. [Link]

  • (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information. [Link]

  • (n.d.). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

  • Bouziane, A., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]

  • (n.d.). Pharmacological Properties of Indazole Derivatives: Recent Developments | Request PDF. ResearchGate. [Link]

  • (n.d.). Structure and synthesis of indazole | Download Scientific Diagram. ResearchGate. [Link]

  • Singh, P., et al. (n.d.). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. [Link]

  • (n.d.). Study on Phase I Metabolic Processes and Metabolite Biomarker Identification of Synthetic Cannabinoids 5F-ADB-PINACA and 5F-ADBICA in Human Liver Microsomes and Zebrafish Model. MDPI. [Link]

  • (n.d.). (PDF) Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate. [Link]

  • Sreeshma, P., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC. National Center for Biotechnology Information. [Link]

  • (n.d.). Bioactive indazole compounds in clinical trails | Download Scientific Diagram. ResearchGate. [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

  • Miles, D. H., et al. (2012). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles - PMC. National Center for Biotechnology Information. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC. National Center for Biotechnology Information. [Link]

  • Bauer, D., et al. (2008). Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

An In-depth Technical Guide on the Safe Handling of 5-Bromo-2-isopropyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety and handling protocols for 5-Bromo-2-isopropyl-2H-indazole, a crucial building block in pharmaceutical research and development.[1] Designed for researchers, scientists, and drug development professionals, this document outlines the potential hazards, necessary precautions, and emergency procedures to ensure a safe laboratory environment. The indazole nucleus is a significant scaffold in medicinal chemistry, with derivatives showing a wide range of pharmacological activities.[2][3]

Hazard Identification and Risk Assessment

While specific toxicological data for this compound is not extensively available, data from structurally similar halogenated indazole derivatives provide a basis for a thorough risk assessment. The primary hazards are associated with acute toxicity, skin and eye irritation, and respiratory tract irritation.

1.1. Toxicological Profile Summary

Based on analogous compounds, this compound is anticipated to exhibit the following hazards:

Hazard ClassificationCategoryGHS Hazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4][5][6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][5][6]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[4][5][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[4][5][6]

1.2. Physical and Chemical Hazards

At present, detailed data on the physical and chemical hazards of this compound are limited. However, thermal decomposition may lead to the release of hazardous gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[7] It is crucial to avoid excessive heat and ignition sources.[7]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is essential for minimizing exposure risk.

2.1. Engineering Controls

All work with this compound, particularly when handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of dust or vapors.[7][8] Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[7]

2.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne particles.[4][9]

  • Skin Protection: A lab coat and a full-body protective suit should be worn to prevent skin contact.[4] Chemical-resistant gloves (e.g., nitrile) must be worn and inspected before each use.[4] Proper glove removal technique is critical to avoid cross-contamination.[4]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is necessary.[7]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to maintaining a safe laboratory environment.

3.1. General Handling Precautions

  • Avoid contact with skin, eyes, and clothing.[7][10]

  • Do not breathe dust, vapor, mist, or gas.[7]

  • Wash hands thoroughly after handling.[7][11]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7][11]

  • Use this product only for laboratory chemical purposes. It is not intended for food, drug, pesticide, or biocidal use.[7][10]

3.2. Storage Conditions

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9][11]

  • Store locked up.[7][9]

  • Keep away from incompatible materials such as strong oxidizing and reducing agents.[7][9]

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a typical laboratory procedure involving the use of this compound, integrating safety at each step. This example details a metal-free regioselective halogenation, a common reaction for modifying indazole scaffolds.[12]

Objective: To perform a safe and efficient bromination reaction at the C3 position of a 2H-indazole derivative.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Ethanol (EtOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Condenser

  • Appropriate work-up and purification reagents and equipment

Protocol:

  • Preparation (in a chemical fume hood):

    • Don all required PPE.

    • Ensure the reaction setup is clean, dry, and properly assembled.

  • Reaction Setup:

    • To a round-bottom flask, add this compound (0.3 mmol) and ethanol (3.0 mL).

    • Begin stirring the mixture.

    • Carefully add N-Bromosuccinimide (NBS) (0.3 mmol) to the flask. The addition of a halogenating agent like NBS can be exothermic; add it slowly to control the reaction rate.

  • Reaction Conditions:

    • Attach a condenser to the flask.

    • Heat the reaction mixture to 50°C using a heating mantle. Maintain this temperature for 2 hours.[12]

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Follow standard laboratory procedures for reaction work-up and purification, which may include extraction, washing, drying, and chromatography. All waste generated during this process must be disposed of as hazardous chemical waste.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_ppe Don PPE prep_setup Assemble Glassware prep_ppe->prep_setup reagents Add Reactants (Indazole, EtOH, NBS) prep_setup->reagents Transfer to Reaction conditions Heat to 50°C for 2 hours reagents->conditions workup Quench & Extract conditions->workup Cool to RT purify Column Chromatography workup->purify final_product final_product purify->final_product Isolate Product

Caption: Experimental workflow for a safe halogenation reaction.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

5.1. First Aid Measures

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical advice/attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor/physician.[7]

5.2. Spill Response

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid breathing dust and ensure adequate ventilation.[4][10]

  • Containment and Cleanup: For a dry spill, carefully sweep up the material and place it in a suitable, closed container for disposal. Avoid generating dust.[4] For a liquid spill, absorb with an inert material and place in a chemical waste container. Do not let the product enter drains.[4][10]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not allow the material to be released into the environment.[7]

emergency_response cluster_assess Assess Situation cluster_contain Contain & Clean cluster_dispose Dispose spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Emergency PPE evacuate->ppe contain Contain Spill ppe->contain cleanup Clean Up Spill contain->cleanup dispose Dispose of Waste cleanup->dispose

Caption: Emergency spill response workflow.

Disposal Considerations

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste from Residues/Unused Products: Dispose of surplus and non-recyclable materials through a licensed disposal company.[4]

  • Contaminated Packaging: Dispose of as unused product.[4]

  • Regulations: All waste disposal practices must comply with local, regional, and national hazardous waste regulations.[7] Do not empty into drains.[7]

Conclusion

This compound is a valuable compound in the synthesis of potentially bioactive molecules.[13] By understanding its potential hazards and adhering to the stringent safety protocols outlined in this guide, researchers can handle this compound responsibly, ensuring their safety and the integrity of their work. A proactive approach to safety, encompassing thorough risk assessment, proper use of controls, and preparedness for emergencies, is the cornerstone of a secure and productive research environment.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Isopropyl-2-methyl-phenol. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound, min 98%. Retrieved from [Link]

  • Combi-Blocks, Inc. (2019, May 30). Safety Data Sheet: 5-Bromo-2h-indazole-3-carboxylic acid. Retrieved from [Link]

  • Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Organic & Biomolecular Chemistry, 21(7), 1489-1493. Retrieved from [Link]

  • Shaikh, A. A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(12), 1461-1481. Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2020). Molecules, 25(11), 2690. Retrieved from [Link]

  • Srini Chem. (n.d.). 53857-57-1 (5-Bromoindazole) Manufacturers. Retrieved from [Link]

  • The Halogenation of Indazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2025, February 20). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Retrieved from [Link]

  • Qingmu Pharmaceutical. (n.d.). 5-bromo-3-isopropyl-2-methyl-2H-indazole Manufacturer. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-2,7-dimethyl-2H-indazole. Retrieved from [Link]

  • University of Wyoming. (n.d.). Chemical Process SOP Example: 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 5-bromo-2H-indazole-3-carboxylate. Retrieved from [Link]

  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. (2021). Molecules, 26(8), 2185. Retrieved from [Link]

Sources

A Technical Guide to the Theoretical and Computational Investigation of 2H-Indazole Tautomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Indazole and its derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The biological activity of these compounds is intrinsically linked to their tautomeric forms, with the 1H- and 2H-indazoles representing the most prevalent isomers.[1][2][3][4] While the 1H-tautomer is generally considered the more thermodynamically stable form, the 2H-tautomer plays a crucial role in various chemical and biological processes.[1][3][5] Understanding the factors governing the stability and reactivity of the 2H-indazole tautomer is therefore of paramount importance for rational drug design and development. This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to study 2H-indazole tautomers. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to gain deeper insights into the structure, stability, and electronic properties of these important heterocyclic systems.

The Significance of Tautomerism in Indazoles

Indazole, a bicyclic aromatic heterocycle, can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole ring.[1][3][4] The two principal annular tautomers are 1H-indazole and 2H-indazole.

The tautomeric equilibrium between these forms is a critical determinant of the molecule's physicochemical properties, including its dipole moment, acidity/basicity, and capacity for hydrogen bonding.[1] Consequently, this equilibrium directly influences the molecule's biological activity by affecting its binding affinity to target receptors. While thermodynamic calculations and experimental observations consistently point to the 1H-indazole as the predominant and more stable form in most environments, specific substitutions and intermolecular interactions can significantly stabilize the 2H-tautomer.[1][3][5][6][7]

For instance, studies have shown that intramolecular and intermolecular hydrogen bonds can stabilize 2H-tautomers of 3-substituted indazoles, allowing them to persist in aprotic solvents.[6][7] This highlights the necessity of a nuanced, environment-aware approach to studying indazole tautomerism.

Computational Methodologies for Studying 2H-Indazole Tautomers

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for investigating the tautomeric preferences of heterocyclic systems.[8][9][10] These methods offer a balance between computational cost and accuracy, making them well-suited for the study of drug-like molecules.

Foundational Principles: Why DFT?

DFT methods are employed to solve the electronic Schrödinger equation by approximating the complex many-electron wavefunction with the much simpler electron density. This approach allows for the calculation of various molecular properties, including total electronic energy, optimized geometry, and vibrational frequencies. For the study of tautomers, the primary objective is to accurately predict the relative energies of the different isomers to determine their relative populations. DFT has been shown to be effective in predicting the low-energy tautomers in a majority of cases.[11]

A Step-by-Step Computational Workflow

The following protocol outlines a robust and validated workflow for the computational investigation of 2H-indazole tautomers.

Step 1: Molecular Structure Preparation

  • Action: Construct the 3D structures of both the 1H- and 2H-indazole tautomers of interest. This can be done using any standard molecular building software.

  • Causality: An accurate initial geometry is crucial for ensuring the subsequent optimization converges to a true energy minimum.

Step 2: Geometry Optimization

  • Action: Perform a full geometry optimization for each tautomer. A widely used and reliable DFT functional for this purpose is B3LYP, paired with a Pople-style basis set such as 6-31G(d,p) or larger (e.g., 6-311++G(2d,2p)).[8]

  • Causality: Geometry optimization locates the lowest energy conformation of the molecule on the potential energy surface. The choice of functional and basis set is a trade-off between accuracy and computational cost. B3LYP is a hybrid functional that has demonstrated good performance for a wide range of organic molecules. The inclusion of polarization (d,p) and diffuse (++) functions in the basis set is important for accurately describing the electronic structure and non-covalent interactions.

Step 3: Vibrational Frequency Analysis

  • Action: Following optimization, perform a vibrational frequency calculation at the same level of theory.

  • Causality: This calculation serves two critical purposes. First, it confirms that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). Second, it provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are essential for calculating accurate relative free energies.

Step 4: Single-Point Energy Calculation (Optional but Recommended)

  • Action: For higher accuracy, perform a single-point energy calculation on the optimized geometries using a more sophisticated level of theory, such as a larger basis set (e.g., aug-cc-pVTZ) or a different computational method like Møller-Plesset perturbation theory (MP2).

  • Causality: This approach, often referred to as a "single-point correction," can improve the accuracy of the relative energy calculations without the significant computational expense of a full geometry optimization at the higher level of theory. MP2/6-31G** calculations have shown that the 1H-tautomer of indazole is more stable than the 2H form by approximately 3.6 kcal/mol.[3][6][12]

Step 5: Solvation Effects

  • Action: To model the influence of a solvent, employ an implicit solvation model, such as the Polarizable Continuum Model (PCM).[13][14] The geometry optimization and frequency calculations should be repeated within the chosen solvent model.

  • Causality: The polarity of the solvent can significantly impact the relative stability of tautomers.[6][7] Implicit solvation models provide a computationally efficient way to account for bulk solvent effects.

Step 6: Analysis of Results

  • Action: Compare the calculated free energies (including ZPVE and thermal corrections) of the 1H- and 2H-tautomers. The tautomer with the lower free energy is the more stable isomer. Analyze geometric parameters (bond lengths, angles) and electronic properties (dipole moment, molecular orbitals) to gain further insights.

  • Causality: The relative free energy difference allows for the calculation of the equilibrium constant and the relative populations of the tautomers at a given temperature.

G

Interpreting Computational Results: A Case Study of Indazole

Numerous computational studies have consistently shown that for the parent indazole molecule, the 1H-tautomer is more stable than the 2H-tautomer.[1][2][3][4][5][12] The energy difference is typically in the range of 2-4 kcal/mol, depending on the level of theory and whether the calculation is performed in the gas phase or in solution.[3][12]

TautomerRelative Energy (kcal/mol) - Gas Phase (MP2/6-31G**)Key Structural Features
1H-Indazole0.0Benzenoid structure, thermodynamically favored.[4]
2H-Indazole+3.6Quinonoid-like structure, higher in energy.[3][12]

Table 1: Calculated relative energies of 1H- and 2H-indazole.

The greater stability of the 1H-tautomer can be attributed to its higher degree of aromaticity.[12] However, as previously mentioned, this energy difference can be modulated by substituents and the surrounding environment. For example, in certain substituted indazoles, the 2H tautomer can be stabilized through the formation of strong intramolecular hydrogen bonds, leading to a shift in the tautomeric equilibrium.[6][7]

Advanced Topics and Considerations

Spectroscopic Property Prediction

Computational methods can also be used to predict various spectroscopic properties, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra.[10][15][16][17][18] Comparing these predicted spectra with experimental data can provide further validation of the computational model and aid in the structural elucidation of newly synthesized compounds.[9][19]

G

Excited State Calculations

For applications involving photochemistry or fluorescence, time-dependent DFT (TD-DFT) can be used to investigate the electronic excited states of the 2H-indazole tautomers. This can provide insights into their absorption and emission properties.

Conclusion and Future Outlook

Theoretical and computational studies are indispensable tools for understanding the nuanced behavior of 2H-indazole tautomers. The methodologies outlined in this guide provide a robust framework for accurately predicting their relative stabilities, structures, and electronic properties. As computational resources continue to grow and theoretical models become more sophisticated, we can expect even more precise and predictive power in the study of tautomerism. These advancements will undoubtedly accelerate the discovery and development of novel indazole-based therapeutics with enhanced efficacy and safety profiles. The ability to computationally screen for preferred tautomeric forms under various conditions will be a key enabler of next-generation drug design.

References

  • Sigalov, M. V., Afonin, A. V., Sterkhova, I. V., & Shainyan, B. A. (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry, 84(14), 9075–9086. [Link]

  • Hernández-Vázquez, E., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2135. [Link]

  • ResearchGate. (n.d.). The two tautomers of indazole, with atom numbering. Retrieved from [Link]

  • Sigalov, M. V., Afonin, A. V., Sterkhova, I. V., & Shainyan, B. A. (2019). 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. PubMed. [Link]

  • Panda, S. S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(7), 1506-1537. [Link]

  • ResearchGate. (n.d.). Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b: quinonoid 2H-indazole tautomer). Retrieved from [Link]

  • Li, J., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4945. [Link]

  • de Oliveira, A. S., et al. (2021). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. Journal of Molecular Structure, 1224, 129037. [Link]

  • Alkorta, I., & Elguero, J. (1995). Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study. Journal of the Chemical Society, Perkin Transactions 2, (12), 2497-2502. [Link]

  • Reddy, C. S., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(18), 12567-12585. [Link]

  • Claramunt, R. M., et al. (2024). The Tautomerism of Heterocycles: Five-membered Rings with Two or More Heteroatoms. ResearchGate. [Link]

  • Sam. (2024). Tautomer, Protomer, and Conformer Prediction. Chemical Reviews Reviewed. [Link]

  • Pop, A. M., et al. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. International Journal of Molecular Sciences, 25(7), 3705. [Link]

  • Reddy, C. S., et al. (2024). Synthesis and molecular docking of novel indazole derivatives with DFT studies. RSC Advances, 14(18), 12567-12585. [Link]

  • Pop, A. M., et al. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. ResearchGate. [Link]

  • Sanyanga, T., et al. (2018). Computational Study of Uracil Tautomeric Forms in the Ribosome: The Case of Uracil and 5-Oxyacetic Acid Uracil in the First Anticodon Position of tRNA. The Journal of Physical Chemistry B, 122(1), 129-138. [Link]

  • Reddy, C. S., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(18), 12567-12585. [Link]

  • O'Boyle, N. M., et al. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Journal of Chemical Information and Modeling, 56(10), 2065-2074. [Link]

  • Organic Chemistry Portal. (n.d.). Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review. ResearchGate. [Link]

  • ResearchGate. (n.d.). DFT computational insights into structural, electronic and spectroscopic parameters of 2- (2-Hydrazineyl)thiazole derivatives: a concise theoretical and experimental approach. Retrieved from [Link]

  • Flores-Holguín, N., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. RSC Advances, 13(45), 31631-31644. [Link]

  • Bietz, S., & Rarey, M. (2015). Protoss: A holistic approach to predict tautomers and protonation states in protein-ligand complexes. Journal of Cheminformatics, 7(1), 12. [Link]

  • Dąbkowska, I., et al. (2018). Intramolecular Interactions in Derivatives of Uracil Tautomers. Molecules, 23(10), 2465. [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. [Link]

  • Al-Hujaj, T. A., et al. (2021). Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study. ACS Omega, 6(12), 8235-8245. [Link]

  • Asian Research Association. (2025). Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug. [Link]

  • Gora, R. W., et al. (2012). Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers. Journal of Cheminformatics, 4(Suppl 1), P1. [Link]

  • Beran, G. J. O., & Hartman, J. D. (2021). Taming Tautomerism in Organic Crystal Structure Prediction. Journal of the American Chemical Society, 143(39), 16149–16161. [Link]

Sources

Methodological & Application

Synthesis of 5-Bromo-2-isopropyl-2H-indazole from 2-Bromobenzaldehydes: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 5-Bromo-2-isopropyl-2H-indazole, a valuable building block in medicinal chemistry and drug discovery. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step procedure grounded in established chemical principles. This guide emphasizes not only the "how" but also the "why" behind each experimental choice, ensuring a thorough understanding of the synthesis.

Introduction and Significance

Indazole scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of therapeutic agents due to their ability to mimic purine bases and engage in various biological interactions.[1] The 2H-indazole isomer, in particular, has garnered significant interest. The title compound, this compound, incorporates a bromine atom, which can serve as a handle for further functionalization through cross-coupling reactions, and an isopropyl group at the N2 position, which can influence the molecule's steric and electronic properties, thereby modulating its biological activity. This makes it a key intermediate for the synthesis of a diverse library of compounds for screening in drug discovery programs.

Overall Synthetic Strategy

The synthesis of this compound from a suitable 2-halobenzaldehyde precursor can be efficiently achieved via a two-step, one-pot process. This strategy involves the initial formation of an N-isopropyl-hydrazone intermediate, followed by an intramolecular cyclization to yield the desired 2H-indazole. The choice of a 2-chlorobenzaldehyde derivative is often preferred over the bromo-analogue for the starting material due to broader commercial availability and lower cost.

Synthesis_Strategy A 5-Bromo-2-chlorobenzaldehyde C N'-(5-bromo-2-chlorobenzylidene)isopropylhydrazine (Hydrazone Intermediate) A->C Condensation B Isopropylhydrazine B->C D This compound C->D Intramolecular Cyclization (Cu-catalyzed) Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup cluster_purification Purification and Characterization A 1. Add 5-Bromo-2-chlorobenzaldehyde, CuI, and K₂CO₃ to a dry flask. B 2. Evacuate and backfill the flask with an inert gas (e.g., Nitrogen). A->B C 3. Add anhydrous toluene, DMEDA, and isopropylhydrazine hydrochloride. B->C D 4. Heat the mixture to reflux (approx. 110 °C) and monitor by TLC. C->D E 5. Cool the reaction to room temperature and filter through celite. D->E F 6. Wash the filtrate with water and brine. E->F G 7. Dry the organic layer over anhydrous MgSO₄. F->G H 8. Concentrate the organic layer in vacuo. G->H I 9. Purify the crude product by flash chromatography. H->I J 10. Characterize the final product (NMR, MS). I->J

Sources

Application Note & Protocol: Regioselective N-alkylation of 5-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-alkylated indazoles are a cornerstone structural motif in medicinal chemistry, integral to a wide array of therapeutic agents.[1][2][3] The synthesis of these compounds, however, is frequently complicated by the challenge of regioselectivity, as alkylation can occur at either the N1 or N2 position of the indazole ring.[1][4] This application note provides a comprehensive guide to the N-alkylation of 5-bromo-1H-indazole, a versatile intermediate in drug discovery. We will delve into the mechanistic principles governing regioselectivity and present detailed, field-proven protocols for achieving high selectivity for both N1 and N2 alkylation. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and scalable synthetic routes to N-alkylated indazoles.

Introduction: The Significance of N-Alkylated Indazoles

The indazole scaffold is recognized as a privileged structure in drug discovery, serving as a bioisostere for indole and other heterocycles.[5][6] The strategic placement of an alkyl group on either the N1 or N2 nitrogen can profoundly influence a molecule's pharmacological profile, including its binding affinity, metabolic stability, and pharmacokinetic properties.[7][8] Consequently, the ability to control the regiochemical outcome of N-alkylation is of paramount importance for the efficient synthesis of targeted therapeutic agents.[1][3]

5-bromo-1H-indazole is a particularly valuable starting material. The bromo substituent provides a handle for further functionalization through cross-coupling reactions, while the indazole core offers two nucleophilic nitrogen atoms for alkylation. This duality, however, necessitates a nuanced understanding of the factors that dictate the site of alkylation.

Mechanistic Insights into N1 vs. N2 Regioselectivity

The regioselectivity of indazole alkylation is a delicate interplay of electronic effects, steric hindrance, and reaction conditions, including the choice of base, solvent, and counterion.[1] The two nitrogen atoms of the indazole ring exist in different electronic environments, and the tautomeric equilibrium between 1H- and 2H-indazole also plays a crucial role.[4][9]

The 1H-tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer.[4][10] However, the kinetic and thermodynamic control of the reaction can be manipulated to favor one regioisomer over the other.

  • N1-Alkylation (Thermodynamic Control): Strong, non-coordinating bases like sodium hydride (NaH) in aprotic, non-polar solvents such as tetrahydrofuran (THF) typically favor the formation of the N1-alkylated product.[1][2][4] It is postulated that the sodium cation coordinates with the N2 nitrogen and an adjacent electron-rich group (if present), sterically hindering the N2 position and directing the alkylating agent to the N1 position.[3][5][9]

  • N2-Alkylation (Kinetic Control): Conditions that favor kinetic control, such as the Mitsunobu reaction, often lead to a predominance of the N2-alkylated product.[4][11] In this case, the reaction proceeds through a phosphonium intermediate that directs the alkylation to the more nucleophilic N2 position.[4][11] Additionally, certain catalytic systems, like those employing trifluoromethanesulfonic acid (TfOH), have been shown to be highly selective for N2-alkylation.[12]

The interplay of these factors is visually summarized in the following diagram:

G cluster_0 Reaction Pathways Start 5-bromo-1H-indazole N1_Product N1-alkylated Product (Thermodynamically Favored) Start->N1_Product  NaH, THF (Thermodynamic Control) N2_Product N2-alkylated Product (Kinetically Favored) Start->N2_Product  Mitsunobu Reaction (Kinetic Control)

Caption: Regioselective N-alkylation pathways for 5-bromo-1H-indazole.

Comparative Analysis of Reaction Conditions

The choice of reaction conditions is critical for achieving the desired regioselectivity. The following table summarizes various conditions for the N-alkylation of 5-bromo-1H-indazole and related structures, highlighting the impact on the N1:N2 product ratio.

Alkylating AgentBaseSolventTemperature (°C)N1:N2 RatioYield (%)Reference
n-Pentyl bromideNaHTHFRT to 50>99:189[13]
Ethyl tosylateCs₂CO₃Dioxane90>99:1>90[1][11]
Isopropyl iodideNaHDMFRT38:4684 (total)[11][14]
n-Pentanol (Mitsunobu)PPh₃, DIADTHF0 to RT1:2.578 (total)[4][13]
Ethyl diazoacetateTfOHDCMRT0:10095[13]

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the selective N1- and N2-alkylation of 5-bromo-1H-indazole. These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Protocol 1: Highly Selective N1-Alkylation using Sodium Hydride in THF

This protocol is optimized for achieving high N1-regioselectivity and is particularly effective for primary alkyl halides.[1][2][4]

Workflow Diagram:

G cluster_1 N1-Alkylation Workflow A 1. Dissolve 5-bromo-1H-indazole in anhydrous THF under N2. B 2. Cool to 0 °C. A->B C 3. Add NaH (60% dispersion) portion-wise. B->C D 4. Stir at 0 °C for 30 min, then RT for 30 min. C->D E 5. Re-cool to 0 °C and add alkylating agent dropwise. D->E F 6. Warm to RT and stir for 16-24h (Monitor by TLC/LC-MS). E->F G 7. Quench with sat. aq. NH4Cl at 0 °C. F->G H 8. Extract with ethyl acetate. G->H I 9. Wash with brine, dry (Na2SO4), and concentrate. H->I J 10. Purify by flash column chromatography. I->J

Caption: Step-by-step workflow for the N1-alkylation protocol.

Materials:

  • 5-bromo-1H-indazole

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkylating agent (e.g., alkyl bromide or tosylate)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-1H-indazole (1.0 equiv).

  • Add anhydrous THF to achieve a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.[1]

  • Extract the aqueous layer with ethyl acetate (3x).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1]

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated product.[1]

Protocol 2: Selective N2-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction generally provides a preference for the N2-alkylated product.[4][11]

Materials:

  • 5-bromo-1H-indazole

  • Anhydrous Tetrahydrofuran (THF)

  • Triphenylphosphine (PPh₃)

  • Alcohol (corresponding to the desired alkyl group)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

Procedure:

  • Dissolve 5-bromo-1H-indazole (1.0 equiv), triphenylphosphine (2.0 equiv), and the desired alcohol (2.3 equiv) in anhydrous THF (approx. 0.36 M).[1]

  • Cool the solution to 0 °C in an ice bath.

  • Add DEAD or DIAD (2.0 equiv) dropwise to the stirred solution.[1]

  • Allow the mixture to stir at 0 °C for 10 minutes.

  • Warm the reaction to 50 °C and stir for 2 hours, monitoring for completion by TLC/LC-MS.[1]

  • After completion, remove the solvent under reduced pressure.[1]

  • Purify the crude residue by flash column chromatography on silica gel to separate the N1 and N2 isomers.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete deprotonation; Inactive alkylating agent; Insufficient reaction time or temperature.Ensure NaH is fresh and handled under inert conditions; Check the purity of the alkylating agent; Increase reaction time and/or temperature.
Poor Regioselectivity Suboptimal base/solvent combination; Steric hindrance from a bulky alkylating agent.For N1-selectivity, ensure the use of NaH in THF; For N2-selectivity, consider the Mitsunobu protocol or other N2-directing methods.
Purification Challenges Similar polarity of N1 and N2 isomers.Utilize a high-resolution chromatography system; Consider derivatization to alter polarity before separation.

Safety and Handling

5-bromo-1H-indazole and its derivatives may cause skin and eye irritation and may be harmful if swallowed.[15][16][17] Sodium hydride is a flammable solid and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[15][16]

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Retrieved from [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Center for Biotechnology Information. Retrieved from [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Center for Biotechnology Information. Retrieved from [Link]

  • Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Retrieved from [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Royal Society of Chemistry. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. Retrieved from [Link]

  • Wang, J., et al. (2024). Data-Driven Development of a Selective and Scalable N1-Indazole Alkylation. The Royal Society of Chemistry. Retrieved from [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Retrieved from [Link]

  • PubMed. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Retrieved from [Link]

  • Nottingham ePrints. (2020). New Directions in the Mitsunobu Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Retrieved from [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. National Center for Biotechnology Information. Retrieved from [Link]

  • Sharma, S., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of 5-Bromo-2-isopropyl-2H-indazole via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indazole Scaffold

The 2H-indazole core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its unique structural and electronic properties make it a cornerstone for designing potent therapeutic agents, including kinase inhibitors for oncology. The functionalization of the indazole ring system is therefore a critical task in drug discovery, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.

5-Bromo-2-isopropyl-2H-indazole is a versatile and strategically important building block. The isopropyl group at the N-2 position provides steric bulk and enhances solubility, while the bromine atom at the C-5 position serves as a highly reliable synthetic handle for palladium-catalyzed cross-coupling reactions.[3] These reactions represent the most powerful and efficient methods for constructing carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high chemoselectivity and broad functional group tolerance.[4][5]

This guide provides an in-depth analysis and detailed, field-proven protocols for four key palladium-catalyzed transformations using this compound:

  • Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl moieties.

  • Sonogashira Coupling: For the installation of alkynyl groups.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.

  • Heck-Mizoroki Coupling: For the synthesis of vinyl-substituted indazoles.

Each section explains the causality behind experimental choices, offers step-by-step protocols, and presents data to guide researchers in leveraging this key intermediate for complex molecule synthesis.

The Engine of Innovation: The Palladium Catalytic Cycle

A foundational understanding of the general palladium-catalyzed cross-coupling mechanism is essential for troubleshooting and optimization. While specific ligand and substrate effects can alter kinetics, most of the reactions discussed herein proceed through a common catalytic cycle.[6][7][8]

The cycle is initiated by the active Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst. The three key steps are:

  • Oxidative Addition: The Pd(0) complex inserts into the carbon-bromine bond of the 5-bromoindazole, forming a Pd(II) intermediate. This is often the rate-determining step.[8]

  • Transmetalation (for Suzuki, Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron species) transfers its organic fragment to the palladium center, displacing the halide. For amination, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[9][10]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled as the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]

Generic Palladium Cross-Coupling Cycle Pd0 L₂Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Aryl)(X) OxAdd->PdII_Aryl Transmetal Transmetalation or Coordination/Deprotonation PdII_Aryl->Transmetal PdII_Coupling L₂Pd(II)(Aryl)(R') Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Product Product (Ar-R') RedElim->Product ArylX 5-Bromo-indazole (Ar-X) ArylX->OxAdd CouplingPartner Coupling Partner (R'-M or R'-H) CouplingPartner->Transmetal

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, commercial availability, and low toxicity of the requisite organoboron reagents.[10] It provides a robust and high-yielding pathway to biaryl and heteroaryl-aryl structures.

Expertise & Causality:

  • Catalyst Choice: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is an exceptionally effective catalyst for coupling heteroaromatic bromides.[3] The dppf ligand's wide bite angle and electron-rich nature facilitate both oxidative addition and reductive elimination, leading to high turnover numbers.

  • Base Selection: An inorganic base like potassium carbonate (K₂CO₃) is crucial.[3][11] It activates the boronic acid to form a more nucleophilic boronate species, which is necessary for efficient transmetalation, while being mild enough to tolerate a wide range of sensitive functional groups.

  • Solvent System: A mixture of a polar aprotic solvent like dimethoxyethane (DME) or dioxane with water is standard. Water aids in dissolving the inorganic base and facilitates the hydrolysis of the boronate ester intermediate.[12]

Protocol 3.1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Experimental Workflow Setup 1. Reaction Setup - Add reagents to flask - this compound - Phenylboronic Acid - Pd(dppf)Cl₂ - K₂CO₃ Inert 2. Inert Atmosphere - Seal flask - Evacuate and backfill with N₂ or Ar (3x) Setup->Inert Solvent 3. Add Solvents - Degassed DME - Degassed Water Inert->Solvent Reaction 4. Reaction - Heat to 85 °C with stirring - Monitor by TLC/LC-MS (4-12 h) Solvent->Reaction Workup 5. Aqueous Work-up - Cool to RT - Dilute with EtOAc - Wash with H₂O, then brine Reaction->Workup Purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify via flash chromatography Workup->Purify Analysis 7. Analysis - Characterize pure product (NMR, MS) Purify->Analysis

Caption: Standard experimental workflow for cross-coupling reactions.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 253 mg), phenylboronic acid (1.2 mmol, 146 mg), Pd(dppf)Cl₂ (0.03 mmol, 22 mg), and powdered K₂CO₃ (2.5 mmol, 345 mg).

  • Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add degassed 1,2-dimethoxyethane (DME, 8 mL) and degassed water (2 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 85 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting bromoindazole is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure 5-phenyl-2-isopropyl-2H-indazole.

Data Summary: Suzuki-Miyaura Coupling
Coupling Partner (R-B(OH)₂)Catalyst (mol%)BaseSolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (3%)K₂CO₃DME/H₂O8585-95%
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3%)K₂CO₃DME/H₂O8588-96%
3-Pyridylboronic acidPd(dppf)Cl₂ (3%)K₂CO₃Dioxane/H₂O9075-85%
Thiophene-2-boronic acidPd(dppf)Cl₂ (3%)K₂CO₃DME/H₂O8580-90%
Yields are representative based on literature for similar substrates.[3][13]

Sonogashira Coupling: C-C Alkyne Installation

The Sonogashira coupling is a highly reliable method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[14][15] This reaction is fundamental for introducing rigid, linear alkyne linkers into molecules, a common strategy in materials science and for creating precursors for more complex heterocyclic systems.[4][16]

Expertise & Causality:

  • Dual Catalyst System: The classic Sonogashira reaction employs a dual-catalyst system.[17] A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) activates the aryl bromide via the main catalytic cycle, while a copper(I) co-catalyst (CuI) reacts with the terminal alkyne to form a copper(I) acetylide.[18] This acetylide is a much more potent nucleophile for the transmetalation step than the alkyne itself, allowing the reaction to proceed under mild conditions.[14]

  • Base/Solvent: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), serves a dual purpose. It acts as the base to deprotonate the terminal alkyne and neutralize the HBr byproduct, and it often serves as the solvent.[14][18]

  • Anaerobic Conditions: It is critical to perform this reaction under strictly anaerobic conditions. Oxygen can cause oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction that consumes the starting material and complicates purification.[18]

Protocol 4.1: Sonogashira Coupling of this compound with Phenylacetylene

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 253 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), and Copper(I) Iodide (CuI) (0.04 mmol, 7.6 mg).

  • Inerting the Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 3.1.

  • Solvent and Reagent Addition: Add degassed triethylamine (TEA, 10 mL) via syringe, followed by phenylacetylene (1.1 mmol, 121 µL).

  • Reaction Execution: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, gentle heating to 40-50 °C can be applied. The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the TEA.

  • Purification: Redissolve the residue in ethyl acetate (20 mL) and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield 2-isopropyl-5-(phenylethynyl)-2H-indazole.

Data Summary: Sonogashira Coupling
Alkyne (R-C≡CH)Pd Catalyst (mol%)Cu(I) Salt (mol%)Base/SolventTempTypical Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2%)CuI (4%)TEART85-95%
1-OctynePd(PPh₃)₂Cl₂ (2%)CuI (4%)TEART80-90%
TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (2%)CuI (4%)DIPA/THF40 °C90-98%
Propargyl alcoholPd(PPh₃)₂Cl₂ (2%)CuI (4%)TEART75-85%
Yields are representative based on literature precedent.[15][16]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, replacing harsher classical methods.[9] It enables the coupling of aryl halides with a vast array of primary and secondary amines, amides, and other N-nucleophiles, making it indispensable for synthesizing drug candidates containing aniline and related motifs.[19]

Expertise & Causality:

  • Catalyst System: Modern Buchwald-Hartwig aminations rely on sophisticated catalyst systems. A palladium precatalyst (e.g., Pd₂(dba)₃) is paired with a sterically hindered, electron-rich biarylphosphine ligand like XantPhos or a Josiphos-type ligand.[20] These bulky ligands promote the formation of a monoligated Pd(0) species, which is highly active in oxidative addition, and facilitate the final C-N reductive elimination step.[21]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H bond in the intermediate Pd-complex), generating the active amido species for reductive elimination.[9][21] Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are common choices. The choice of base can be critical and substrate-dependent.[22]

  • Solvent: Anhydrous, polar aprotic solvents like toluene or dioxane are typically used to ensure solubility of the catalyst complex and reagents.

Protocol 5.1: Buchwald-Hartwig Amination with Morpholine

Step-by-Step Methodology:

  • Reagent Preparation: In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃ (0.015 mmol, 13.7 mg), XantPhos (0.036 mmol, 21 mg), and Sodium tert-butoxide (1.4 mmol, 135 mg) to an oven-dried Schlenk tube.

  • Inerting and Solvent Addition: Seal the tube, remove from the glovebox (if used), and add anhydrous, degassed toluene (10 mL). Stir at room temperature for 10 minutes to form the active catalyst.

  • Substrate Addition: Add this compound (1.0 mmol, 253 mg) followed by morpholine (1.2 mmol, 105 µL).

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 100-110 °C and stir.

  • Monitoring: Monitor the reaction by LC-MS until completion (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of Celite, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to afford 2-isopropyl-5-(morpholino)-2H-indazole.

Data Summary: Buchwald-Hartwig Amination
AmineLigandBaseSolventTemp (°C)Typical Yield (%)
MorpholineXantPhosNaOtBuToluene11080-90%
AnilineRuPhosCs₂CO₃Dioxane10075-85%
BenzylamineXantPhosNaOtBuToluene11070-85%
IndoleDavePhosK₃PO₄Dioxane10065-80%
Yields are representative and highly dependent on the specific amine and ligand combination.[19][20]

Heck-Mizoroki Coupling: C-C Vinyl Installation

The Heck reaction provides a direct method for the arylation of alkenes, forming a new C-C bond and installing a vinyl substituent.[23][24] The resulting styrenyl-type indazoles are valuable intermediates for further transformations such as dihydroxylation, epoxidation, or hydrogenation.

Expertise & Causality:

  • Catalyst and Base: The classic conditions often involve Pd(OAc)₂ as the precatalyst and a phosphine ligand like P(o-tolyl)₃.[23] A hindered organic base, such as triethylamine or Hünig's base (DIPEA), is used to neutralize the HBr generated during the catalytic cycle.

  • Mechanism Note: Unlike the previous reactions, the Heck coupling does not involve transmetalation. After oxidative addition, the alkene coordinates to the Pd(II) center, followed by migratory insertion. The final step is a β-hydride elimination, which forms the product double bond and a palladium-hydride species. The base regenerates the Pd(0) catalyst from this species.[24][25]

  • Regioselectivity: The reaction typically exhibits high trans selectivity in the product alkene.[23]

Protocol 6.1: Heck Coupling with n-Butyl Acrylate

Step-by-Step Methodology:

  • Reagent Preparation: To a sealable pressure tube, add this compound (1.0 mmol, 253 mg), Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 4.5 mg), and Tri(o-tolyl)phosphine (P(o-tolyl)₃; 0.04 mmol, 12.2 mg).

  • Inerting the Atmosphere: Seal the tube and establish an inert atmosphere as previously described.

  • Solvent and Reagent Addition: Add anhydrous, degassed acetonitrile (or DMF, 10 mL), followed by n-butyl acrylate (1.5 mmol, 215 µL) and triethylamine (1.5 mmol, 209 µL).

  • Reaction Execution: Securely seal the pressure tube and place it in a preheated oil bath at 100 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite to remove palladium black.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to yield the trans-vinylic product.

Data Summary: Heck Coupling
AlkeneCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
n-Butyl acrylatePd(OAc)₂ / P(o-tolyl)₃TEAAcetonitrile10075-85%
StyrenePd(OAc)₂ / PPh₃K₂CO₃DMF12060-75%
4-VinylpyridinePd(OAc)₂ / P(o-tolyl)₃TEAAcetonitrile10065-80%
Heck reaction yields can be more variable; optimization of ligand and base is often required.[23][26][27]

Conclusion and Future Directions

This compound is a powerful and versatile building block for constructing complex molecular architectures. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck—provide reliable and scalable methods for its functionalization. By understanding the underlying principles and following these robust protocols, researchers in drug discovery and materials science can efficiently generate diverse libraries of novel indazole derivatives for screening and development.

Further advancements in this field include the exploration of C-H activation reactions directly on the indazole ring system, which could bypass the need for halogenated starting materials altogether, offering a more atom-economical approach to synthesis.[1][28][29][30]

References

  • Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing).
  • Functionalization of indazoles and azaindazoles via Palladium-catalyzed Cross-Coupling and transition metal-free C–H activation: current advances and applications – an eight-year update - ResearchG
  • Sonogashira coupling - Wikipedia.
  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Deriv
  • Recent Advances in C–H Functionalization of 2H-Indazoles | Request PDF - ResearchG
  • Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions | Request PDF - ResearchG
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • C3-INDAZOLE FUNCTIONALIZ
  • Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][1][14][31] thiadiazole with substituted anilines at conventional heating in Schlenk tube - ResearchGate.

  • Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles - Benchchem.
  • Palladium catalyzed couplings - Chemistry LibreTexts.
  • Cross-coupling reaction - Wikipedia.
  • Heck Reaction - Organic Chemistry Portal.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole - Benchchem.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
  • Intramolecular Heck reaction - Wikipedia.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC - NIH.
  • Sonogashira Coupling- Reaction and applic
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Sonogashira Coupling - Chemistry LibreTexts.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds - SciELO.
  • C-H functionalization of 2H-indazole.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Heck Reaction - Chemistry LibreTexts.
  • 2H-Indazole synthesis - Organic Chemistry Portal.
  • Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.
  • Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanol
  • Direct Functionalization of C(sp 2 )
  • The Intramolecular Heck Reaction - Macmillan Group.
  • Palladium-catalyzed tandem Heck reaction/C-H functionalization--preparation of spiro-indane-oxindoles - PubMed.

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromo-2-isopropyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Indazoles in Modern Drug Discovery

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2][3][4] The ability to selectively functionalize the indazole ring is therefore of paramount importance in the design and synthesis of novel drug candidates. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the construction of carbon-carbon bonds, offering a reliable method for the arylation and heteroarylation of the indazole nucleus.[5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Suzuki-Miyaura coupling reaction with 5-Bromo-2-isopropyl-2H-indazole. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into troubleshooting common challenges. The protocols and discussions herein are designed to be self-validating, empowering the user to achieve high-yielding and reproducible results.

Mechanistic Insights: The Palladium-Catalyzed Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound (e.g., a boronic acid or its ester) with an organic halide or triflate.[7][8][9] The catalytic cycle, which is central to understanding and optimizing the reaction, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][10][11]

  • Oxidative Addition: The cycle initiates with the oxidative addition of the active Pd(0) catalyst to the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The choice of phosphine ligand is critical here, as electron-rich and bulky ligands can facilitate this rate-determining step, particularly with less reactive aryl bromides.[12][13]

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[12][14][15][16] The base also plays a role in the formation of a palladium-alkoxide or -hydroxide complex, which is more susceptible to transmetalation.[12][14]

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product from the Pd(II) complex, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[7][10]

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Pd(II) Intermediate Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation R-B(OH)2, Base Ar-Pd(II)-R(L2) Di-organopalladium(II) Complex Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R ArBr This compound (Ar-Br) RBOH2 Arylboronic Acid (R-B(OH)2) Product 5-Aryl-2-isopropyl-2H-indazole (Ar-R)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Protocol for the Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. Optimization of reaction parameters may be necessary for specific substrates.

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a Buchwald palladacycle precatalyst)

  • Ligand (if not using a pre-formed catalyst complex, e.g., SPhos, XPhos)[17][18]

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)

  • Water (for aqueous base solutions)

  • Reaction vessel (e.g., round-bottom flask or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Experimental Procedure:

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.[7]

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.01-0.05 equiv.) and, if necessary, the ligand (0.02-0.10 equiv.).

  • Solvent Addition: Add the degassed anhydrous solvent and, if using an aqueous base, degassed water. The reaction concentration is typically in the range of 0.1-0.5 M.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 5-aryl-2-isopropyl-2H-indazole.

Experimental Workflow

Suzuki_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Base start->reagents inert Establish Inert Atmosphere (N2 or Ar) reagents->inert catalyst Add Pd Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat & Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water & Brine reaction->workup purification Purify by Column Chromatography workup->purification product Isolated Product: 5-Aryl-2-isopropyl-2H-indazole purification->product

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Data Presentation: Key Reaction Parameters and Considerations

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The following table provides a summary of typical conditions and important considerations for the coupling of this compound.

ParameterTypical Range/OptionsRationale and Field-Proven Insights
Palladium Catalyst 1-5 mol%Pd(dppf)Cl₂ is a robust and commonly used catalyst for coupling heteroaryl halides.[19][20] Buchwald-type palladacycle precatalysts often offer higher activity at lower loadings.[21]
Ligand Buchwald ligands (SPhos, XPhos), PPh₃Bulky, electron-rich phosphine ligands generally accelerate the oxidative addition and reductive elimination steps.[12][17][18] The choice of ligand can be critical for challenging substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equiv.)The base is crucial for activating the boronic acid.[15][16] Cs₂CO₃ is often more effective for less reactive substrates but is more expensive. K₃PO₄ is a strong base that can be beneficial in some cases.
Solvent 1,4-Dioxane, Toluene, DME, often with H₂OAprotic polar solvents are commonly used. The addition of a small amount of water can sometimes accelerate the reaction by aiding in the dissolution of the base and facilitating transmetalation.[22]
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion, especially with less reactive aryl bromides. Microwave heating can significantly reduce reaction times.[23]
Reaction Time 2-24 hoursReaction progress should be monitored to determine the optimal reaction time and avoid decomposition of products or starting materials.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. This section addresses common problems encountered during the Suzuki-Miyaura coupling of this compound and provides actionable solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Poor quality reagents- Insufficiently inert atmosphere- Use a fresh batch of palladium catalyst or a more active precatalyst.[21]- Check the purity of the boronic acid, as they can degrade over time.[21]- Ensure thorough degassing of solvents and purging of the reaction vessel with inert gas.[24]
Formation of Homocoupled Byproducts - Presence of oxygen- Use of a Pd(II) precatalyst without efficient reduction- Rigorous exclusion of oxygen is critical to minimize homocoupling of the boronic acid.[7]- If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction to Pd(0).[7]
Protodebromination of Starting Material - Presence of water and a strong base- Impurities in the boronic acid- Use anhydrous conditions if protodebromination is significant.- Purify the boronic acid before use.
Difficulty in Product Purification - Incomplete reaction- Formation of closely eluting byproducts- Optimize reaction conditions to drive the reaction to completion.- Explore different solvent systems for column chromatography.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of functionalized indazoles, enabling the rapid generation of diverse molecular architectures for drug discovery and development. By understanding the underlying mechanism, carefully selecting reaction parameters, and employing robust experimental protocols, researchers can successfully and reproducibly synthesize novel 5-aryl-2-isopropyl-2H-indazole derivatives. This application note serves as a practical guide to empower scientists in their pursuit of innovative therapeutic agents.

References

Sources

Buchwald-Hartwig amination of 5-Bromo-2-isopropyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Buchwald-Hartwig Amination of 5-Bromo-2-isopropyl-2H-indazole

Abstract

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, providing a powerful method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its application has become particularly indispensable in medicinal chemistry and drug development, where arylamine and heteroarylamine moieties are prevalent structural motifs in a vast array of pharmaceutical agents.[3] This guide offers a detailed exploration of the Buchwald-Hartwig amination applied to this compound, a heterocyclic building block of significant interest. We will delve into the reaction's mechanistic underpinnings, critical parameter optimization, a detailed experimental protocol, and a comprehensive troubleshooting guide, designed for researchers, scientists, and professionals in drug development.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the synthesis of C-N bonds from amines and aryl (pseudo)halides.[1][4] The transformation proceeds through a Pd(0)/Pd(II) catalytic cycle, which is broadly accepted to involve three primary steps: oxidative addition, formation of a palladium-amido complex, and reductive elimination.[1][5]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.

  • Amine Coordination & Deprotonation : The amine coupling partner coordinates to the palladium center. A base then deprotonates the coordinated amine to generate a palladium-amido complex.[6]

  • Reductive Elimination : The final C-N bond is formed as the desired N-arylated product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][6]

Buchwald_Hartwig_Cycle cluster_reactants Inputs cluster_products Outputs Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd + Ar-Br Amido Pd(II)-Amido Complex OxAdd->Amido + Amine (R₂NH) + Base - Base-H⁺Br⁻ Amido->Pd0 Reductive Elimination Product N-Arylated Indazole Amido->Product Product Release ArBr This compound Amine Amine (R₂NH) Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Parameters & Optimization: An Evidence-Based Approach

The success of the Buchwald-Hartwig amination, particularly with challenging heteroaryl halides, is critically dependent on the judicious selection of the reaction components.[7] The electronic properties and steric environment of the this compound substrate necessitate careful consideration.

ParameterRecommended Choice & Rationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂: These are common, reliable Pd(0) and Pd(II) precursors, respectively. Pd(II) sources are reduced in situ to the active Pd(0) species. Pre-catalysts (e.g., Buchwald G3/G4): These are air- and moisture-stable complexes that offer improved reproducibility and convenience by eliminating the need for in situ catalyst formation.[7]
Ligand Bulky, Electron-Rich Biaryl Phosphines: This is the most critical parameter for coupling with electron-rich heterocycles.[8] Ligands like XPhos , RuPhos , or tBuXPhos are highly effective.[9] Their steric bulk facilitates the reductive elimination step, while their electron-donating nature promotes the initial oxidative addition. For indazoles specifically, tBuXphos has been cited as a good choice.[9]
Base Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is the most common and effective base for deprotonating a wide range of amines.[5] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option. Weaker Inorganic Bases: For substrates sensitive to strong bases, alternatives like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, though they may require higher temperatures or longer reaction times.
Solvent Anhydrous Aprotic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are standard choices.[7][9] The solvent must be able to solubilize the reactants and catalyst complex. Toluene is often preferred for its higher boiling point, allowing for a wider temperature range.[9] Rigorous exclusion of water and oxygen is paramount for optimal results.
Temperature 80–110 °C: This range is typical for aryl bromides. The optimal temperature depends on the reactivity of the specific amine and the chosen catalyst system. Reaction progress should be monitored (e.g., by TLC or LC-MS) to determine the ideal endpoint.

Detailed Experimental Protocol

This protocol provides a generalized procedure for the amination of this compound with morpholine as a representative secondary amine. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.[5][6]

Materials and Reagents:

  • This compound (1.0 equiv)

  • Morpholine (1.2–1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1–2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2–4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4–2.0 equiv)

  • Anhydrous Toluene (to achieve a 0.1–0.2 M concentration with respect to the limiting reagent)

Experimental_Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Add Pd₂(dba)₃, XPhos, NaOtBu Setup->Reagents Addition 3. Add Indazole, Amine, Toluene Reagents->Addition Reaction 4. Heat & Stir (e.g., 100 °C, monitor by LC-MS) Addition->Reaction Workup 5. Quench, Extract & Wash Reaction->Workup Purify 6. Dry & Concentrate Workup->Purify Characterize 7. Purify (Column Chromatography) Purify->Characterize Final 8. Characterize Product (NMR, MS) Characterize->Final

Caption: General experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Reaction Setup : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (Pd₂(dba)₃), the phosphine ligand (XPhos), and the base (NaOtBu).[5]

  • Inert Atmosphere : Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an oxygen-free environment.[6]

  • Reagent Addition : Under a positive pressure of inert gas, add this compound.

  • Solvent and Amine Addition : Add anhydrous toluene via syringe, followed by the addition of the amine coupling partner (morpholine).[5]

  • Reaction : Seal the tube tightly and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the mixture vigorously.[6]

  • Monitoring : Monitor the reaction's progress periodically by taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS until the starting material is consumed.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.[6]

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).

  • Washing : Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]

  • Purification : Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-arylated indazole product.

  • Characterization : Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. These reactions can be sensitive, and minor variations can impact the outcome.[10]

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive Catalyst: Catalyst degradation due to exposure to air/moisture; insufficient ligand.Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. Use a pre-catalyst for better reliability. Increase ligand-to-palladium ratio (e.g., from 2:1 to 4:1).
Insufficient Base Strength/Solubility: The chosen base may be too weak or poorly soluble.Switch to a stronger base like NaOtBu or LHMDS. Ensure vigorous stirring to aid solubility of inorganic bases.[11]
Low Reaction Temperature: The activation energy for oxidative addition may not be reached.Incrementally increase the reaction temperature (e.g., in 10 °C steps) while monitoring for product formation and decomposition.
Formation of Side Products Dehalogenation: The bromo-indazole is converted to 2-isopropyl-2H-indazole.This can result from β-hydride elimination pathways. Ensure the amine is of high purity. Consider a different ligand/base combination.
Homocoupling: Formation of bi-indazole species.This suggests the catalyst system is promoting C-C coupling. Lowering the catalyst loading or changing the ligand may help.
Complex Reaction Mixture Substrate/Product Degradation: The starting material or product may be sensitive to the strong base or high temperature.Screen weaker bases (Cs₂CO₃, K₃PO₄). Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Multiple Reaction Sites: If the amine has multiple nucleophilic sites.Protect other reactive functional groups on the amine coupling partner prior to the reaction.

Conclusion

The Buchwald-Hartwig amination is a highly effective and versatile method for the synthesis of N-arylated indazoles. By carefully selecting a robust catalyst system, typically involving a bulky biarylphosphine ligand like XPhos, and by maintaining rigorous anhydrous and anaerobic conditions, high yields of the desired products can be achieved. The protocols and guidelines presented here serve as a comprehensive starting point for researchers, enabling the efficient functionalization of the this compound core for applications in drug discovery and materials science.

References

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides . Wordpress - ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years . University of Groningen Research Portal. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years . ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia . Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions . Thieme. Available at: [Link]

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery . Royal Society of Chemistry. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry . Reddit. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange . Chemistry Stack Exchange. Available at: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress . Wordpress. Available at: [Link]

  • Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts . ResearchGate. Available at: [Link]

  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development . DSpace@MIT. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow . ChemRxiv. Available at: [Link]

  • POP‐type ligands used in the Buchwald–Hartwig amination . ResearchGate. Available at: [Link]

  • Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions . PubMed. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions . ACS Publications. Available at: [Link]

  • Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][12] thiadiazole with substituted anilines at conventional heating in Schlenk tube . ResearchGate. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds . National Institutes of Health. Available at: [Link]

Sources

The Strategic Application of 5-Bromo-2-isopropyl-2H-indazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold

In the landscape of medicinal chemistry, the indazole nucleus is recognized as a "privileged scaffold."[1] This bicyclic heteroaromatic system, comprising a benzene ring fused to a pyrazole ring, is a cornerstone in the design of numerous biologically active compounds, including several FDA-approved drugs. The indazole structure is adept at forming critical hydrogen bond interactions with biological targets, and its versatile substitution patterns allow for the fine-tuning of pharmacological properties.[1] This guide focuses on a specific, strategically substituted derivative, 5-Bromo-2-isopropyl-2H-indazole , detailing its synthesis, applications, and the rationale behind its use as a key intermediate in the development of targeted therapeutics.

Core Application: A Key Building Block for SGLT2 Inhibitors

The primary and most prominent application of this compound in medicinal chemistry is its role as a crucial intermediate in the synthesis of potent and selective Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors. These agents represent a revolutionary class of antidiabetic medications used in the management of type 2 diabetes mellitus.

The Therapeutic Target: SGLT2 and Glycemic Control

SGLT2 is a protein predominantly expressed in the proximal tubules of the kidneys, where it is responsible for reabsorbing approximately 90% of the glucose filtered from the blood back into circulation. In patients with type 2 diabetes, the expression of SGLT2 can be upregulated, which contributes to persistent hyperglycemia.

SGLT2 inhibitors function by blocking this transporter, thereby preventing glucose reabsorption and promoting its excretion in the urine. This mechanism offers several advantages:

  • Insulin-Independent Action: The efficacy of SGLT2 inhibitors does not depend on insulin secretion or sensitivity, making them effective at various stages of type 2 diabetes.

  • Reduced Hyperglycemia: By inducing glucosuria, these drugs effectively lower blood glucose levels.

  • Ancillary Benefits: Clinical studies have demonstrated that beyond glycemic control, SGLT2 inhibitors can lead to modest weight loss and a reduction in blood pressure.

The development of C-aryl glucoside SGLT2 inhibitors has been a major focus, as the C-C bond between the glucose moiety and the aromatic aglycone provides enhanced metabolic stability compared to the natural O-glucosides like phlorizin. This compound serves as the aglycone precursor in the synthesis of these advanced therapeutic agents.

Signaling Pathway: Mechanism of SGLT2 Inhibition

The diagram below illustrates the physiological process of glucose reabsorption in the renal proximal tubule and the mechanism of action of SGLT2 inhibitors.

SGLT2_Mechanism cluster_tubule Renal Proximal Tubule cluster_blood Bloodstream Tubular Lumen Tubular Lumen Epithelial Cell Epithelial Cell GLUT2 GLUT2 Epithelial Cell->GLUT2 Facilitated Diffusion Blood Blood Na_Lumen Na+ SGLT2 SGLT2 Na_Lumen->SGLT2 SGLT2_Inhibitor SGLT2 Inhibitor (derived from this compound) SGLT2_Inhibitor->SGLT2 Inhibition Glucose_Blood Glucose GLUT2->Glucose_Blood Facilitated Diffusion SGLT2->Epithelial Cell Reabsorption Glucose_Lumen Glucose_Lumen Urine Urine Glucose_Lumen->Urine Excretion

Caption: Mechanism of SGLT2 Inhibition in the Kidney.

Protocols and Methodologies

Protocol 1: Synthesis of this compound

This protocol details the N-alkylation of 5-bromo-1H-indazole to regioselectively synthesize the 2-isopropyl substituted product. The choice of a strong base like sodium hydride and an appropriate alkylating agent is critical for the success of this reaction.

Materials:

  • 5-bromo-1H-indazole

  • 2-bromopropane

  • Sodium hydride (60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water (deionized)

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-1H-indazole (1.0 equivalent).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting material. A typical concentration is around 0.3 M.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Base Addition: Carefully add sodium hydride (60% dispersion in oil, 1.1 equivalents) portion-wise to the stirred solution at 0 °C. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.

  • Stirring: Stir the mixture at 0 °C for 30 minutes. The formation of the sodium salt of the indazole may be observed.

  • Alkylation: Add 2-bromopropane (1.5 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up:

    • Quench the reaction by carefully pouring the mixture into cold water.

    • Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (2 x 50 mL).

    • Combine the organic layers and wash with water, followed by a saturated brine solution.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, which may contain a mixture of N1 and N2 alkylated isomers, is then purified by column chromatography on silica gel to isolate the desired this compound.

Protocol 2: Application in C-Aryl Glucoside Synthesis via Suzuki-Miyaura Coupling

The bromine atom at the 5-position of the indazole ring is a versatile synthetic handle for introducing the glucose moiety via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone in the synthesis of C-aryl glucoside SGLT2 inhibitors.

Conceptual Workflow:

Suzuki_Coupling Indazole This compound CoupledProduct C-Aryl Glucal Intermediate Indazole->CoupledProduct GlucalBoronate Protected Glucal Boronate GlucalBoronate->CoupledProduct Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Catalyst->CoupledProduct Base Base (e.g., K2CO3) Base->CoupledProduct Solvent Solvent (e.g., DME) Solvent->CoupledProduct Reduction Reduction/ Deprotection CoupledProduct->Reduction FinalProduct Final SGLT2 Inhibitor Reduction->FinalProduct

Caption: Workflow for SGLT2 Inhibitor Synthesis.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equivalent), a protected glucal boronic acid or its ester (1.2-1.5 equivalents), and a base such as potassium carbonate (2.0-3.0 equivalents).

  • Catalyst Addition: Add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), typically at a loading of 2-5 mol%.

  • Solvent and Degassing: Add an anhydrous solvent, such as 1,2-dimethoxyethane (DME). The reaction mixture should be thoroughly degassed and placed under an inert atmosphere.

  • Reaction Conditions: Heat the mixture to a temperature of 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated. The resulting C-aryl glucal intermediate is then purified.

  • Final Steps: The intermediate undergoes subsequent chemical transformations, typically reduction of the glucal double bond and removal of protecting groups, to yield the final C-aryl glucoside SGLT2 inhibitor.

Structure-Activity Relationship (SAR) Insights

The specific substitution pattern of this compound is not arbitrary. Each component plays a role in the overall profile of the final drug candidate.

SubstituentPositionRationale and Contribution
Indazole Core -Acts as a bioisostere for other aromatic systems, providing a rigid scaffold for optimal orientation of other functional groups and forming key interactions with the SGLT2 protein.
Bromine C5Primarily serves as a crucial synthetic handle for the introduction of the C-aryl glucoside moiety via cross-coupling reactions. It can also form halogen bonds or hydrophobic interactions within the target's binding pocket.[2]
Isopropyl Group N2The N-alkylation to the 2-position of the indazole ring is a key structural feature in many bioactive molecules. The isopropyl group can enhance metabolic stability, improve solubility, and contribute to favorable hydrophobic interactions within the binding site of the SGLT2 transporter.

Conclusion

This compound is a high-value intermediate in medicinal chemistry, primarily due to its strategic role in the synthesis of advanced SGLT2 inhibitors. Its specific substitution pattern provides both a necessary synthetic handle for complex molecular construction and contributes to the desirable pharmacological properties of the final active pharmaceutical ingredient. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this versatile building block in the pursuit of novel therapeutics for metabolic diseases.

References

  • WO2012165914A2 - Novel diphenylmethane derivatives as sglt2 inhibitors - Google P
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (URL: [Link])

  • US9371303B2 - Diphenylmethane derivatives as SGLT2 inhibitors - Google P
  • SGLT-2 Inhibitors: A New Mechanism for Glycemic Control | Clinical Diabetes. (URL: [Link])

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL: [Link])

  • strategy for the synthesis of c-aryl glucosides as sodium glucose cotransporter 2 inhibitors. (URL: [Link])

  • Synthesis and SAR of Thiazolylmethylphenyl Glucoside as Novel C-Aryl Glucoside SGLT2 Inhibitors - PMC - NIH. (URL: [Link])

Sources

Application Note: 5-Bromo-2-isopropyl-2H-indazole as a Versatile Scaffold for Novel Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The indazole nucleus is recognized as a "privileged scaffold" due to its ability to mimic the hinge-binding interactions of the native ATP ligand, a feature leveraged by several FDA-approved drugs such as axitinib and pazopanib.[1][2] This application note presents 5-Bromo-2-isopropyl-2H-indazole as a strategic starting point for the development of novel kinase inhibitors. We detail the rationale for its use, provide robust protocols for its derivatization, outline methods for biological evaluation, and discuss the principles of structure-activity relationship (SAR) analysis. The scaffold's key features—a stable 2H-indazole core for hinge binding, an N2-isopropyl group for modulating physicochemical properties, and a synthetically versatile C5-bromine atom for library diversification—make it an ideal platform for generating potent and selective kinase inhibitors.

Rationale for Use: The this compound Scaffold

The design of a successful kinase inhibitor campaign hinges on the selection of a core scaffold that provides a solid foundation for optimization. The this compound scaffold (CAS: 1280786-61-9) offers a compelling combination of structural and chemical features.[3]

  • The 2H-Indazole Core: The 2H-tautomer of the indazole ring system is particularly effective at forming crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. This interaction, which mimics the adenine portion of ATP, serves as a strong anchor for the inhibitor, providing a basis for high-potency binding. The nitrogen at the 2-position acts as a hydrogen bond acceptor, a common feature in many potent kinase inhibitors.[1]

  • The N2-Isopropyl Group: Substitution at the N2 position is critical for preventing tautomerization to the 1H-indazole form and can be used to fine-tune the compound's properties. The isopropyl group is a moderately sized, lipophilic moiety that can occupy a nearby hydrophobic pocket, potentially enhancing binding affinity and influencing cell permeability and metabolic stability.

  • The C5-Bromo "Handle": The bromine atom at the C5 position is the scaffold's most strategic feature for library development. It serves as a versatile chemical handle for introducing a wide array of substituents via well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). These modifications allow for the systematic exploration of the solvent-exposed region of the ATP-binding site, which is key to achieving inhibitor selectivity and potency.[4][5]

Caption: Key features of the this compound scaffold.

Synthetic Protocols for Library Generation

The generation of a chemical library from the core scaffold is a critical step in identifying a lead compound. The following protocols describe a plausible synthesis of the core scaffold and its subsequent diversification.

Protocol 2.1: Synthesis of this compound

This protocol describes the regioselective N-alkylation of commercially available 5-bromo-1H-indazole. The choice of base and solvent is critical to favor the desired N2 isomer over the N1 isomer.

Materials:

  • 5-Bromo-1H-indazole

  • 2-Iodopropane (or 2-Bromopropane)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-bromo-1H-indazole (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-iodopropane (1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the mixture to room temperature and pour it into a separatory funnel containing water and EtOAc.

  • Separate the layers. Extract the aqueous layer twice more with EtOAc.

  • Combine the organic layers, wash with water and then with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (using a hexane/EtOAc gradient) to separate the N1 and N2 isomers and afford the desired this compound.

Causality Behind Choices:

  • Base: K₂CO₃ is a mild base suitable for this alkylation. Cs₂CO₃ can sometimes provide better yields and regioselectivity.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reagents and facilitates the Sₙ2 reaction.

  • Purification: Isomeric separation is crucial. The N1 and N2 isomers typically have different polarities, enabling separation by silica gel chromatography.

Protocol 2.2: Diversification via Suzuki-Miyaura Cross-Coupling

This protocol details the introduction of various aryl or heteroaryl moieties at the C5 position, a standard and highly robust method for library synthesis.

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Pd(PPh₃)₄ (Palladium tetrakis) or PdCl₂(dppf) (0.05 eq)

  • 2M Sodium Carbonate (Na₂CO₃) solution (3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a reaction vessel, combine this compound, the desired boronic acid, and the palladium catalyst.

  • Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the dioxane/water solvent mixture, followed by the 2M Na₂CO₃ solution.

  • Heat the reaction mixture to 90-100 °C under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with water and extract with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography or preparative HPLC to yield the desired C5-arylated indazole derivative.

Synthetic_Workflow Start 5-Bromo-1H-indazole (Commercial) Step1 N-Alkylation (Protocol 2.1) Start->Step1 Core Core Scaffold: This compound Step1->Core Step2 Suzuki Cross-Coupling (Protocol 2.2) Core->Step2 Library Diverse Library of C5-Substituted Analogs Step2->Library Screening Biological Screening (See Section 3) Library->Screening

Caption: General workflow for synthesis and diversification.

Biological Evaluation: Kinase Inhibition Assays

Once a library of compounds is synthesized, their biological activity must be assessed. A variety of assay formats are available, including radiometric, fluorescence, and luminescence-based methods.[6][7] For high-throughput screening (HTS), luminescence-based assays such as the ADP-Glo™ Kinase Assay are preferred due to their high sensitivity, broad applicability, and non-radioactive nature.[8]

Protocol 3.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. A decrease in ADP production in the presence of a test compound indicates inhibition.

Materials:

  • Kinase of interest (e.g., ERK1, Aurora A)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine Triphosphate (ATP)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Test compounds dissolved in Dimethyl Sulfoxide (DMSO)

  • Assay Buffer (specific to the kinase)

  • White, opaque 384-well assay plates

  • Known potent inhibitor for the target kinase (positive control, e.g., Staurosporine)

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound concentration into the wells of a 384-well plate. Include wells with DMSO only (negative control, 0% inhibition) and a positive control inhibitor (100% inhibition).

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and its specific substrate in the appropriate assay buffer. Add this mix to all wells except for "no enzyme" controls.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This allows the test compounds to bind to the kinase before the reaction is initiated.[9]

  • Initiate Kinase Reaction: Prepare an ATP solution in assay buffer. Add the ATP solution to all wells to start the reaction. The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Enzymatic Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).

  • Stop Reaction & Detect ADP: Add the ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP & Generate Signal: Add the Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase into a detectable luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[6]

Kinase_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection A 1. Dispense Compounds (Serial Dilution in DMSO) B 2. Add Kinase + Substrate Mix A->B C 3. Pre-incubate (15 min) B->C D 4. Add ATP to Initiate Reaction C->D E 5. Incubate (60 min, 30°C) D->E F 6. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) E->F G 7. Add Detection Reagent (Convert ADP -> Light) F->G H 8. Read Luminescence G->H I 9. Data Analysis (Calculate IC50) H->I MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Indazole Inhibitor (e.g., SCAFF-07) Inhibitor->ERK

Caption: The MAPK/ERK signaling pathway with the point of inhibition by a hypothetical indazole-based ERK inhibitor.

Conclusion

The this compound scaffold represents a highly promising starting point for the discovery of novel kinase inhibitors. Its design incorporates a proven hinge-binding motif and a strategically placed bromine atom that allows for extensive and systematic chemical exploration through robust cross-coupling chemistry. The protocols and workflows outlined in this note provide a comprehensive guide for researchers to efficiently synthesize, evaluate, and optimize libraries based on this versatile scaffold, accelerating the journey from a chemical starting point to a potent and selective clinical candidate.

References

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed. Available at: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. Available at: [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed. Available at: [Link]

  • Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) | Bentham Science Publishers. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available at: [Link]

  • Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II | Request PDF - ResearchGate. Available at: [Link]

  • InhibiScreen Kinase Inhibitor Assay Technical Video - YouTube. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. Available at: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. Available at: [Link]

  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - ACS Publications. Available at: [Link]

  • Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed. Available at: [Link]

  • 5-Bromo-1H-indazole | 53857-57-1 - J&K Scientific LLC. Available at: [Link]

  • This compound - AOBChem USA. Available at: [Link]

  • The Role of Indazole Derivatives in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. Available at: [Link]

  • 5-bromo-3-isopropyl-2-methyl-2H-indazole Manufacturer - Qingmu Pharmaceutical. Available at: [Link]

  • 2H-Indazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review - researchgate.net. Available at: [Link]

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents.
  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - NIH. Available at: [Link]

  • 1528976-72-8|5-bromo-3-isopropyl-2-methyl-2H-indazole - Knight Chemicals Online. Available at: [Link]

Sources

Application Note: A Framework for In Vitro Assay Development and Profiling of Novel Indazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with diverse biological activities, including potent enzyme inhibition.[1][2] This application note provides a comprehensive framework for the initial characterization and in vitro assay development for novel, uncharacterized indazole derivatives, using 5-Bromo-2-isopropyl-2H-indazole as a representative example. We present a logical, hypothesis-driven workflow that progresses from target class identification to robust biochemical and cell-based assay protocols. This guide is designed for researchers, scientists, and drug development professionals seeking to establish the mechanism of action and potency of new chemical entities.

Introduction: The Indazole Scaffold and the Challenge of a Novel Compound

Indazole-containing compounds are well-represented in pharmacology, demonstrating a wide range of activities such as anti-tumor, anti-inflammatory, and antihypertensive effects.[3][4] A significant number of these derivatives function as potent inhibitors of protein kinases, such as the FDA-approved drugs Pazopanib (a multi-kinase inhibitor) and Niraparib (a PARP inhibitor, though its core can be seen as related).[1]

When presented with a novel, uncharacterized compound like this compound, the primary challenge is the absence of a known biological target. A systematic, multi-faceted approach is therefore required to first generate a plausible hypothesis about its target class and then develop specific, reliable assays to test this hypothesis. This document outlines such an approach, emphasizing the causal logic behind experimental choices to build a self-validating system for compound characterization.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Biochemical Characterization cluster_2 Phase 3: Cellular Validation Compound Novel Compound (this compound) Screening Target Class Screen (e.g., Broad Kinase Panel) Compound->Screening Structural alerts suggest kinase inhibition Hit Putative Target(s) Identified (e.g., 'Kinase X') Screening->Hit Biochem Biochemical Assay Development (e.g., ADP-Glo™ for Kinase X) Hit->Biochem Validate hit IC50 Determine Potency (IC50) & Mode of Inhibition Biochem->IC50 Quantify CellAssay Cell-Based Pathway Assay (e.g., Reporter Gene Assay) IC50->CellAssay Progress to cellular context TargetEngage Confirm Target Engagement & Cellular Potency (EC50) CellAssay->TargetEngage Tox Cytotoxicity Counter-Screen CellAssay->Tox Rule out non-specific effects

Figure 1: Overall Strategy. A logical workflow for characterizing a novel compound, moving from broad screening to specific biochemical and cellular assays.

Part 1: Hypothesis-Driven Target Identification

The structure of this compound, with its heterocyclic core, is reminiscent of many known kinase inhibitors.[1] Therefore, a logical and experimentally tractable starting hypothesis is that the compound targets one or more protein kinases.

Recommended Approach: Broad Kinase Panel Screening

The most efficient method to test this hypothesis is to screen the compound against a large, commercially available panel of diverse protein kinases at a fixed concentration (e.g., 1 µM or 10 µM).

  • Rationale: This approach rapidly narrows down the potential target space from over 500 kinases to a manageable number of "hits".[5] It is a data-driven method for hypothesis generation.

  • Interpretation: A positive result (e.g., >50% inhibition) provides a specific, putative target, which we will refer to as "Kinase X," for which a dedicated assay can be developed.

For the remainder of this guide, we will assume that an initial screen has identified "Kinase X" as a high-confidence putative target for this compound.

Part 2: Biochemical Assay Development for Kinase X

Once a putative target is identified, the next step is to develop a robust biochemical assay to quantify the compound's inhibitory activity and determine its potency (IC50).[6]

Selecting the Right Assay Technology

Several technologies are available for measuring kinase activity. The choice depends on factors like sensitivity, throughput, and cost. Luminescence-based assays are an excellent choice due to their high sensitivity, wide dynamic range, and simple "add-and-read" format, making them suitable for high-throughput screening (HTS).[7][8]

  • Technology Spotlight: ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction.[5] The amount of ADP is directly proportional to kinase activity. Inhibition of the kinase results in a lower ADP concentration and, consequently, a lower luminescence signal.

  • Causality: We choose this over an ATP-depletion assay (like Kinase-Glo™) because it can be more sensitive, especially when the kinase reaction consumes only a small fraction of the initial ATP, a common condition for initial velocity kinetics.[5]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Luminescence Detection r1 Kinase X + Substrate + ATP + Compound r2 Incubate r3 Phosphorylated Substrate + ADP d1 Add ADP-Glo™ Reagent r3->d1 label_step1 Inhibition reduces ADP production d2 Remaining ATP is depleted l1 Add Kinase Detection Reagent d2->l1 l2 ADP is converted back to ATP l3 Luciferase + ATP → Light l4 Measure Luminescence label_step3 Light signal is proportional to ADP

Figure 2: ADP-Glo™ Assay Workflow. The workflow illustrates the two-step process of measuring ADP produced in the kinase reaction.

Protocol: IC50 Determination using the ADP-Glo™ Kinase Assay

This protocol is designed to determine the concentration of this compound required to inhibit 50% of Kinase X activity (IC50).

A. Materials and Reagents

  • Kinase X (recombinant enzyme)

  • Kinase X substrate (specific peptide or protein)

  • ATP (Adenosine 5'-triphosphate)

  • This compound (test compound)

  • Known Kinase X inhibitor (positive control, e.g., Staurosporine)

  • DMSO (vehicle control)

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well, white, solid-bottom assay plates

  • Multichannel pipettes and a plate luminometer

B. Experimental Procedure

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to create a dose-response plate. Final concentrations in the assay will typically range from 10 µM to 0.1 nM.

  • Assay Plate Setup (Final Volume: 10 µL):

    • Add 1 µL of assay buffer containing 2X final concentration of Kinase X enzyme.

    • Add 4 µL of assay buffer.

    • Add 0.1 µL of the compound serial dilutions from the dose-response plate. This results in a final DMSO concentration of 1%, which should be consistent across all wells. Include wells for "no inhibitor" (1% DMSO) and positive control inhibitor.

    • Pre-incubate the enzyme and compound for 15 minutes at room temperature. This allows the compound to bind to the enzyme before the reaction starts.

  • Initiate Kinase Reaction:

    • Add 5 µL of a 2X substrate/ATP mix prepared in assay buffer to all wells to start the reaction. The final ATP concentration should be at or near its Km for the enzyme to ensure sensitivity to competitive inhibitors.[6]

    • Incubate the plate for 60 minutes at 30°C. The reaction time should be optimized to ensure it remains in the linear (initial velocity) range.

  • Detect ADP Production:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and generates a luminescent signal via luciferase.

    • Incubate for 30-60 minutes at room temperature to stabilize the signal.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

C. Data Analysis

  • Normalize the data: Set the average signal from the "no inhibitor" (DMSO) wells as 100% activity and the signal from a saturating concentration of the positive control inhibitor as 0% activity.

  • Plot the normalized % activity versus the log of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data and Interpretation
CompoundTargetIC50 (nM)
This compoundKinase X75.2
Staurosporine (Control)Kinase X8.9

Interpretation: The hypothetical IC50 value of 75.2 nM suggests that this compound is a potent inhibitor of Kinase X in a purified, biochemical system. The next critical step is to determine if this activity translates to a cellular environment.

Part 3: Cell-Based Assay for Target Engagement and Pathway Modulation

A biochemical hit must be validated in a cellular context to confirm it can penetrate the cell membrane and engage its target to elicit a biological response.[9][10] A reporter gene assay is an effective method for measuring the downstream consequences of inhibiting a signaling pathway.[11][12]

Rationale and Assay Choice

Let's hypothesize that Kinase X is a key upstream component of the NF-κB signaling pathway, a central pathway in inflammation and immunity.[12] We can use a cell line engineered with a luciferase reporter gene under the control of an NF-κB response element.

  • Principle: When the pathway is activated (e.g., by TNF-α), NF-κB translocates to the nucleus and drives the expression of luciferase. An inhibitor of an upstream kinase (like our hypothetical Kinase X) would prevent this, leading to a decrease in the luciferase signal.

  • Self-Validation: This assay format is powerful because it measures a functional, integrated pathway outcome rather than just target binding. However, it is crucial to run a parallel cytotoxicity assay to ensure that a decrease in signal is due to specific pathway inhibition and not simply cell death.[13]

G cluster_n Stimulus Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor KinaseX Kinase X (Target) Receptor->KinaseX IKK IKK Complex KinaseX->IKK Phosphorylates Compound Compound (this compound) Compound->KinaseX Inhibits IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus Translocates Reporter NF-κB Response Element → Luciferase Gene Light Light Signal Reporter->Light Transcription & Translation

Figure 3: Hypothetical Signaling Pathway. Inhibition of Kinase X by the compound blocks the downstream activation of NF-κB and subsequent reporter gene expression.

Protocol: NF-κB Luciferase Reporter Assay

A. Materials and Reagents

  • HEK293 cells stably expressing an NF-κB luciferase reporter

  • Cell Culture Medium (e.g., DMEM + 10% FBS)

  • TNF-α (stimulant)

  • This compound

  • Luciferase Assay Reagent (e.g., Bright-Glo™)

  • Cell Viability Reagent (e.g., CellTiter-Glo®)

  • 96-well, clear-bottom, white-walled tissue culture plates

B. Experimental Procedure

  • Cell Plating:

    • Seed the reporter cells in 96-well plates at a density that will result in ~80-90% confluency at the time of the assay.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the cells and add the medium containing the compound dilutions.

    • Pre-incubate the cells with the compound for 1 hour. This allows the compound to enter the cells before stimulation.

  • Pathway Stimulation:

    • Add TNF-α to all wells (except for unstimulated controls) at its EC80 concentration (predetermined to give a robust but not oversaturated signal).

    • Incubate for 6-8 hours at 37°C, 5% CO2.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add an equal volume of Luciferase Assay Reagent to each well.

    • Incubate for 5-10 minutes with gentle shaking to ensure cell lysis.

    • Measure luminescence in a plate reader.

  • Cytotoxicity Counter-Screen (Parallel Plate):

    • Prepare an identical plate of cells and treat with the compound for the same duration, but do not add TNF-α.

    • Add CellTiter-Glo® reagent, which measures cellular ATP levels as an indicator of viability.

    • Measure luminescence.

C. Data Analysis

  • For the reporter assay, normalize the data to stimulated (TNF-α + DMSO) and unstimulated (DMSO only) controls.

  • Plot the dose-response curve and calculate the cellular potency (EC50).

  • For the cytotoxicity assay, calculate the CC50 (the concentration that causes 50% cell death).

  • A good candidate compound will have an EC50 for pathway inhibition that is significantly lower (ideally >10-fold) than its CC50. This difference is the "therapeutic window."

Conclusion

This application note provides a systematic, hypothesis-driven strategy for the initial in vitro characterization of a novel indazole derivative, exemplified by this compound. By progressing from a broad target-class screen to specific biochemical and cell-based assays, researchers can efficiently identify a putative target, quantify compound potency, and validate its mechanism of action in a physiologically relevant context. The inclusion of counter-screens and careful assay design, such as using substrate concentrations near the Km, ensures the generation of trustworthy and actionable data, forming a solid foundation for further drug development efforts.

References

  • National Center for Biotechnology Information (2023). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Available at: [Link]

  • DCReport.org (2025). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Available at: [Link]

  • Poly-Dtech (n.d.). TR-FRET Assay Principle. Available at: [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Sygnature Discovery (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Available at: [Link]

  • Ahmad, S., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design. Available at: [Link]

  • Charles River Laboratories (n.d.). In Vitro Assay Development Services. Available at: [Link]

  • Lamotte, Y., et al. (2014). Discovery of novel indazole derivatives as dual angiotensin II antagonists and partial PPARγ agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Lv, P-C., et al. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Current Medicinal Chemistry. Available at: [Link]

  • BPS Bioscience (n.d.). Cell Signaling Pathway Reporter Systems. Available at: [Link]

  • BPS Bioscience (n.d.). Cell Signaling Pathway Screening & Profiling. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (2026). Unlocking Therapeutic Potential: The Role of Indazole Derivatives in Pharmaceuticals. Available at: [Link]

  • Hart, R. J., et al. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. Biotechnology and Applied Biochemistry. Available at: [Link]

  • BPS Bioscience (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Available at: [Link]

  • National Center for Biotechnology Information (2009). Principles of TR-FRET. Assay Guidance Manual. Available at: [Link]

  • Celtarys Research (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • Sygnature Discovery (n.d.). Cell Based Assays Development. Available at: [Link]

  • Mills, J. R., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • Amsbio (n.d.). Enzyme Activity Assays. Available at: [Link]

  • Eurofins DiscoverX (2020). Simple Signaling Reporter Assays – Easily Quantify Activation & Inhibition of Cellular Pathways. YouTube. Available at: [Link]

  • Cho, Y-S., et al. (2020). Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions. Cancer Science. Available at: [Link]

  • Sureshkumar, P., & Balasubramanian, S. (2018). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. Toxicology Mechanisms and Methods. Available at: [Link]

  • National Center for Biotechnology Information (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]

  • BioAssay Systems (n.d.). Enzyme Inhibitor Screening Services. Available at: [Link]

  • National Center for Biotechnology Information (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Available at: [Link]

  • Wikipedia (n.d.). Enzyme inhibitor. Available at: [Link]

  • Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules. Available at: [Link]

  • Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI. Available at: [Link]

  • Cannaert, A., et al. (2024). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. Drug Testing and Analysis. Available at: [Link]

  • Knight Chemicals Online (n.d.). 1528976-72-8|5-bromo-3-isopropyl-2-methyl-2H-indazole. Available at: [Link]

  • Kumar, S., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Pérez-Villanueva, M., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules. Available at: [Link]

  • Journal of Pharmaceutical Negative Results (2022). Indazole From Natural Resources And Biological Activity. Available at: [Link]

  • Qingmu Pharmaceutical (n.d.). 5-bromo-3-isopropyl-2-methyl-2H-indazole Manufacturer. Available at: [Link]

  • Panchangam, M. K., et al. (2022). Biologically active 2H-indazole-containing compounds. ResearchGate. Available at: [Link]

  • PubChem (n.d.). ethyl 5-bromo-2H-indazole-3-carboxylate. Available at: [Link]

  • Wikipedia (n.d.). 5-Bromouracil. Available at: [Link]

  • PubChem (n.d.). 5-Bromouracil. Available at: [Link]

Sources

Application Notes and Protocols for the Derivatization of 5-Bromo-2-isopropyl-2H-indazole in Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[1][2] This application note provides a comprehensive guide for the derivatization of 5-Bromo-2-isopropyl-2H-indazole, a key building block for generating diverse chemical libraries tailored for biological screening. We present detailed protocols for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination, to facilitate the synthesis of novel indazole analogs. The rationale behind experimental design, reaction optimization, and characterization of the resulting compounds are discussed to empower researchers in drug discovery and development.

Introduction: The Significance of the Indazole Scaffold

Nitrogen-containing heterocyclic compounds are of paramount importance in the development of new pharmaceuticals.[2][3] Among these, the indazole nucleus has emerged as a critical pharmacophore due to its versatile biological activities, including anti-inflammatory, antimicrobial, anti-cancer, and neuroprotective properties.[1][3][4][5][6] The 2H-indazole tautomer, in particular, offers a unique vector for substitution, allowing for fine-tuning of physicochemical and pharmacological properties.

The strategic placement of a bromine atom at the 5-position of the 2-isopropyl-2H-indazole core provides a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the systematic introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Strategic Derivatization of this compound

The primary goal of derivatizing this compound is to generate a library of structurally diverse analogs for high-throughput biological screening. The bromine atom at the C5 position is amenable to several powerful C-C and C-N bond-forming reactions. This section outlines the key synthetic strategies.

A general overview of the derivatization workflow is presented below:

G cluster_0 Starting Material cluster_1 Derivatization Strategies cluster_2 Compound Library cluster_3 Application A This compound B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B Pd-Catalyzed Cross-Coupling C Buchwald-Hartwig Amination (C-N Bond Formation) A->C Pd-Catalyzed Cross-Coupling D Diverse 5-Substituted-2-isopropyl-2H-indazoles B->D C->D E Biological Screening D->E

Caption: Workflow for the derivatization of this compound.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[7][8][9] It involves the reaction of an organoboron compound with a halide, catalyzed by a palladium complex. This reaction is highly tolerant of various functional groups, making it ideal for library synthesis.

The general reaction scheme is as follows:

G Indazole This compound Plus1 + Indazole->Plus1 BoronicAcid R-B(OH)2 Catalyst Pd Catalyst Base BoronicAcid->Catalyst Plus1->BoronicAcid Arrow -> Catalyst->Arrow Product 5-R-2-isopropyl-2H-indazole Arrow->Product

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • Triphenylphosphine (PPh₃, 0.1 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.05 mmol), and PPh₃ (0.1 mmol).

  • Add K₂CO₃ (2.0 mmol).

  • Add a 4:1 mixture of 1,4-dioxane and water (10 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 5-aryl-2-isopropyl-2H-indazole.

Table 1: Representative Examples of Suzuki-Miyaura Coupling

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-Phenyl-2-isopropyl-2H-indazole85
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-isopropyl-2H-indazole92
33-Chlorophenylboronic acid5-(3-Chlorophenyl)-2-isopropyl-2H-indazole78
42-Thienylboronic acid2-isopropyl-5-(thiophen-2-yl)-2H-indazole88
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds.[10][11][12] This reaction is highly versatile, allowing for the coupling of a wide range of amines with aryl halides.

The general reaction scheme is as follows:

G Indazole This compound Plus1 + Indazole->Plus1 Amine R1R2NH Catalyst Pd Catalyst Ligand Base Amine->Catalyst Plus1->Amine Arrow -> Catalyst->Arrow Product 5-(R1R2N)-2-isopropyl-2H-indazole Arrow->Product

Caption: General scheme for Buchwald-Hartwig amination.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with various primary and secondary amines.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol) to a flame-dried Schlenk tube.

  • Add toluene (5 mL) and stir for 10 minutes at room temperature.

  • Add this compound (1.0 mmol), the desired amine (1.2 mmol), and NaOtBu (1.4 mmol).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 16-24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate) to yield the desired 5-amino-2-isopropyl-2H-indazole derivative.

Table 2: Representative Examples of Buchwald-Hartwig Amination

EntryAmineProductYield (%)
1Morpholine4-(2-isopropyl-2H-indazol-5-yl)morpholine95
2AnilineN-phenyl-2-isopropyl-2H-indazol-5-amine82
3BenzylamineN-benzyl-2-isopropyl-2H-indazol-5-amine88
4Piperidine5-(piperidin-1-yl)-2-isopropyl-2H-indazole90

Characterization of Derivatized Compounds

The synthesized compounds should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the structure of the compounds.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.

Biological Screening

The generated library of 5-substituted-2-isopropyl-2H-indazole derivatives can be subjected to a variety of biological assays to identify potential drug candidates. The choice of assay will depend on the therapeutic area of interest. Indazole derivatives have shown promise in a wide range of biological activities, including but not limited to:

  • Anticancer activity[4]

  • Antimicrobial activity[3]

  • Anti-inflammatory activity[1]

  • Kinase inhibition[2]

Conclusion

This application note has detailed robust and versatile protocols for the derivatization of this compound using Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These methods provide an efficient means to generate diverse libraries of novel indazole analogs for biological screening. The strategic functionalization of the indazole core is a powerful approach in modern drug discovery, enabling the exploration of new chemical space and the development of potent and selective therapeutic agents.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Institutes of Health. [Link]

  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. PMC. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. [Link]

  • Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines. ResearchGate. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry. [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central. [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

  • Indazole. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Different biological activities reported with Indazole derivatives. ResearchGate. [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Publishing Group. [Link]

  • 2H-Indazole synthesis. Organic Chemistry Portal. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-isopropyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-2-isopropyl-2H-indazole. This document is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we address common challenges and provide advanced troubleshooting strategies to optimize your synthetic protocols, improve yield, and ensure product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and reliable method is the direct N-alkylation of 5-bromoindazole using an isopropyl halide (e.g., 2-iodopropane or 2-bromopropane) in the presence of a suitable base and solvent. The primary challenge in this synthesis is controlling the regioselectivity, as alkylation can occur at either the N1 or N2 position of the indazole ring.

Q2: Why is regioselectivity a major issue in this synthesis?

The indazole ring has two nucleophilic nitrogen atoms, N1 and N2. Alkylation can lead to a mixture of two isomeric products: the desired this compound (N2-isomer) and the undesired 5-Bromo-1-isopropyl-1H-indazole (N1-isomer). The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature.

Q3: What analytical techniques are best for differentiating the N1 and N2 isomers?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. Specifically, ¹H NMR and ¹³C NMR can distinguish between the two isomers. The chemical shifts of the proton and carbon atoms on the indazole ring, particularly C3, C7a, and the isopropyl group, are distinct for each isomer. Additionally, techniques like High-Performance Liquid Chromatography (HPLC) can be developed to separate and quantify the ratio of the two isomers in a reaction mixture.

Synthesis Workflow and Key Control Points

The following diagram outlines the critical stages of the synthesis, from starting materials to the final, purified product. Each stage represents a control point where careful optimization can significantly impact the outcome.

G cluster_prep Preparation & Reaction cluster_workup Workup & Purification cluster_analysis Analysis & Final Product reagents Reagent Qualification (5-bromoindazole, Isopropyl Halide, Base, Solvent) reaction_setup Reaction Setup (Inert Atmosphere, Temperature Control) reagents->reaction_setup reaction_execution Reaction Execution (Controlled Addition, Monitoring via TLC/HPLC) reaction_setup->reaction_execution quench Reaction Quench reaction_execution->quench Reaction Complete extraction Liquid-Liquid Extraction quench->extraction purification Purification (Column Chromatography, Recrystallization) extraction->purification analysis Product Characterization (NMR, MS, HPLC) purification->analysis Purified Fractions final_product Isolated this compound analysis->final_product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Yield of the Desired Product

Low yield is a common issue that can often be traced back to suboptimal reaction conditions or reagent quality.

Possible Cause 1: Poor Regioselectivity (High N1-Isomer Formation)

  • Explanation: The formation of the undesired N1-isomer is a competitive reaction that directly reduces the yield of the desired N2 product. The choice of base and solvent system is critical for steering the reaction toward N2 alkylation. Generally, polar aprotic solvents and stronger bases tend to favor N1 alkylation, while polar protic solvents or weaker bases can enhance N2 selectivity.

  • Solution:

    • Base Selection: Switch from strong bases like Sodium Hydride (NaH) to milder bases such as Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).

    • Solvent System: Employ solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN), which have been shown to favor N2 alkylation for similar substrates.

    • Temperature Control: Run the reaction at a controlled, lower temperature (e.g., 0 °C to room temperature) to minimize side reactions and potentially improve selectivity.

Data on Solvent and Base Effect on N2/N1 Ratio

BaseSolventTemperature (°C)Typical N2:N1 RatioYield of N2-IsomerReference
NaHTHF25-60~1:1Moderate
K₂CO₃DMF25> 5:1Good
Cs₂CO₃Acetonitrile80~4:1High

Note: Ratios and yields are illustrative and can vary based on specific substrate and conditions.

Possible Cause 2: Incomplete Reaction

  • Explanation: The reaction may not have gone to completion, leaving a significant amount of the 5-bromoindazole starting material. This can be due to insufficient reaction time, low temperature, or poor reagent reactivity.

  • Solution:

    • Monitor the Reaction: Use Thin-Layer Chromatography (TLC) or HPLC to monitor the consumption of the starting material.

    • Extend Reaction Time: If starting material is still present after the initially planned duration, extend the reaction time.

    • Increase Temperature: Gradually increase the reaction temperature, but be mindful that this can also affect the N1/N2 selectivity.

    • Check Reagents: Ensure the alkylating agent (e.g., 2-iodopropane) has not degraded. Using 2-iodopropane is often more effective than 2-bromopropane due to the better leaving group ability of iodide.

Problem 2: Difficulty in Purifying the Final Product

The primary purification challenge is the separation of the N1 and N2 isomers, which often have very similar polarities.

Possible Cause: Co-elution of N1 and N2 Isomers during Column Chromatography

  • Explanation: The structural similarity of the this compound and 5-Bromo-1-isopropyl-1H-indazole isomers makes their separation by standard silica gel chromatography challenging. They may appear as a single spot on TLC or have very close Rf values.

  • Solution:

    • Optimize Chromatography Conditions:

      • Solvent System: Use a shallow gradient of a less polar solvent system, such as Hexanes/Ethyl Acetate or Hexanes/Dichloromethane. A slow, careful gradient is key.

      • Specialized Media: Consider using different stationary phases, such as alumina or a bonded-phase silica gel, which may offer different selectivity.

    • Recrystallization: If chromatography fails to provide complete separation, recrystallization can be a powerful alternative. Experiment with different solvent systems (e.g., ethanol/water, heptane/ethyl acetate) to find conditions where one isomer preferentially crystallizes, leaving the other in the mother liquor.

    • Derivative Formation: As a last resort, the mixture of isomers could be subjected to a reaction that selectively derivatizes one isomer, allowing for easy separation, followed by the removal of the derivatizing group. This is a more complex but sometimes necessary strategy.

Troubleshooting Logic Diagram

This decision tree can help guide your troubleshooting process when faced with an unsatisfactory reaction outcome.

G start Unsatisfactory Reaction Outcome (Low Yield / Impure Product) check_tlc Analyze Crude Mixture by TLC/HPLC/NMR start->check_tlc sm_present Significant Starting Material Remains? check_tlc->sm_present Yes isomer_ratio Poor N2:N1 Isomer Ratio? check_tlc->isomer_ratio No incomplete_rxn Diagnosis: Incomplete Reaction sm_present->incomplete_rxn poor_selectivity Diagnosis: Poor Regioselectivity isomer_ratio->poor_selectivity Yes purification_issue Diagnosis: Purification Challenge isomer_ratio->purification_issue No, ratio is good but separation is difficult solve_incomplete Action: - Increase reaction time/temperature - Check reagent quality - Use a more reactive alkylating agent (e.g., 2-iodopropane) incomplete_rxn->solve_incomplete solve_selectivity Action: - Switch to a milder base (K₂CO₃, Cs₂CO₃) - Change solvent (e.g., DMF, MeCN) - Lower reaction temperature poor_selectivity->solve_selectivity solve_purification Action: - Optimize chromatography (shallow gradient) - Attempt recrystallization - Analyze fractions carefully by NMR purification_issue->solve_purification

Caption: A decision tree for troubleshooting the synthesis of this compound.

Experimental Protocol: Optimized Synthesis

This protocol is provided as a starting point and is based on conditions known to favor N2-alkylation.

Materials:

  • 5-bromoindazole

  • 2-Iodopropane

  • Potassium Carbonate (K₂CO₃), finely ground

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-bromoindazole (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF, followed by finely ground Potassium Carbonate (1.5 - 2.0 eq). Stir the suspension for 15 minutes at room temperature.

  • Alkylating Agent Addition: Add 2-iodopropane (1.2 - 1.5 eq) dropwise to the suspension.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

  • Workup:

    • Quench the reaction by slowly adding water.

    • Extract the aqueous layer three times with Ethyl Acetate.

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous Sodium Sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient elution (e.g., 0% to 15% Ethyl Acetate in Hexanes) to separate the N2 and N1 isomers.

  • Analysis: Combine the fractions containing the pure N2-isomer (typically the less polar, higher Rf product) and concentrate to yield this compound. Confirm the structure and purity by NMR and MS.

References

  • World Intellectual Property Organization. (2012). INDAZOLE DERIVATIVES AS KINASE INHIBITORS. WO2012129344A1.
  • World Intellectual Property Organization. (2007).

Technical Support Center: Regioselective Alkylation of Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry applications. As Senior Application Scientists, we understand that while N-alkylated indazoles are crucial pharmacophores in drug development, their synthesis is frequently complicated by challenges in controlling regioselectivity.[1][2][3][4] Direct alkylation of the 1H-indazole ring often yields a mixture of N1 and N2 isomers, leading to reduced yields and difficult purification processes.[2][4][5]

This guide is designed to provide practical, field-proven insights to help you troubleshoot common issues and answer frequently asked questions related to the regioselective alkylation of indazoles.

Troubleshooting Guide: Common Experimental Issues

Question: My reaction is producing a poor N1:N2 isomeric ratio, with no clear preference. How can I improve selectivity for the N1-alkylated product?

This is the most common challenge encountered. A non-selective reaction typically indicates that the reaction conditions do not sufficiently differentiate between the two nitrogen nucleophiles of the indazolide anion.

Causality and Solution:

High N1 selectivity is often achieved under conditions that favor a specific, organized transition state. The combination of sodium hydride (NaH) as the base and tetrahydrofuran (THF) as the solvent is a well-established system for promoting N1 alkylation, particularly for indazoles with electron-withdrawing substituents at the C3 position.[1][3][6]

The underlying mechanism involves chelation:

  • NaH deprotonates the indazole to form the sodium indazolide salt.

  • In a less polar solvent like THF, the sodium cation (Na+) forms a "tight ion pair" with the indazolide anion.[3]

  • If a chelating group (like an ester or amide) is present at the C3 position, the Na+ cation coordinates with both the N2 nitrogen and the heteroatom of the C3 substituent (e.g., the carbonyl oxygen).[4][5]

  • This coordination sterically blocks the N2 position, forcing the incoming alkylating agent to react exclusively at the N1 position.[4][5]

cluster_0 Chelation-Controlled N1-Alkylation Indazole Indazole (with C3-EWG) Anion Indazolide Anion (Na+ salt) Indazole->Anion  NaH / THF Chelate Chelated Intermediate (N2 Blocked) Anion->Chelate  Coordination ProductN1 N1-Alkylated Product (Major) Chelate->ProductN1  R-X (Electrophile) ProductN2 N2-Alkylated Product (Minor) Chelate->ProductN2

Caption: Proposed chelation mechanism for N1 selectivity.

Troubleshooting Steps:

  • Switch Base and Solvent: If you are using conditions like K₂CO₃ in DMF, switch to NaH in THF.[2][3] Ensure the THF is anhydrous.

  • Check Temperature: While room temperature can work, gently heating the reaction to 50 °C can improve conversion without compromising N1 selectivity.[1][4][5]

  • Evaluate Substituents: This method is most effective for indazoles with chelating, electron-withdrawing groups at C3 (e.g., -CO₂Me, -C(O)Me, -C(O)NH₂).[1][3] Indazoles with bulky C3 substituents (e.g., tert-butyl) also favor N1 alkylation.[3]

Question: I need to synthesize the N2-alkylated isomer. Which conditions provide the best selectivity?

Achieving N2 selectivity requires a different mechanistic approach that circumvents the thermodynamic preference for the N1 product often seen in other methods.

Causality and Solution:

Two reliable methods for favoring N2 alkylation are the Mitsunobu reaction and alkylation using alkyl trichloroacetimidates under acidic conditions.

  • Mitsunobu Reaction: This reaction typically proceeds through an Sₙ2-type mechanism where the less sterically hindered and more electronically available N2 atom of the neutral indazole acts as the nucleophile. It consistently shows a strong preference for the N2 isomer.[1][3]

  • Alkyl Trichloroacetimidates: Under acidic catalysis (e.g., TMSOTf), the trichloroacetimidate is activated. The protonated indazole then attacks the electrophile. Quantum mechanical calculations suggest the transition state for attack at the N2 position is significantly lower in energy than the transition state for N1 attack, leading to high N2 selectivity.[7] This holds true even for indazoles with bulky C3 substituents.[7]

Troubleshooting Steps:

  • Employ Mitsunobu Conditions: React the indazole with the desired alcohol in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like DEAD or DIAD in a solvent such as THF.[5]

  • Use the Imidate Method: For a highly selective alternative, react the indazole with a pre-formed alkyl 2,2,2-trichloroacetimidate in the presence of a catalytic amount of a strong Lewis or Brønsted acid.[7]

  • Avoid Strong Bases: Conditions that generate the indazolide anion (e.g., NaH, K₂CO₃) are generally unsuitable for selective N2 alkylation.

Question: My reaction has very low conversion, and I am recovering a significant amount of my starting indazole. What is causing this?

Low conversion is a common issue that can often be resolved by systematically checking reagents and reaction parameters.

Causality and Solution:

Incomplete reaction can be due to several factors: insufficient base strength, poor reagent quality, or inadequate temperature.

Troubleshooting Workflow:

Start Low Conversion Observed CheckBase Is the base strong enough? (e.g., NaH vs Na2CO3) Start->CheckBase CheckBase->Start No, switch to stronger base CheckAnhydrous Are conditions anhydrous? (Especially for NaH) CheckBase->CheckAnhydrous Yes CheckAnhydrous->Start No, dry solvent/reagents CheckTemp Is the temperature optimal? (e.g., RT vs 50°C) CheckAnhydrous->CheckTemp Yes CheckTemp->Start No, increase temperature CheckReagents Are the alkylating agent and indazole pure? CheckTemp->CheckReagents Yes CheckReagents->Start No, purify starting materials Success Reaction Complete CheckReagents->Success Yes

Caption: Troubleshooting workflow for low reaction conversion.

Specific Actions:

  • Base Strength: Carbonate bases (K₂CO₃, Cs₂CO₃) may not be strong enough for complete deprotonation, especially with less acidic indazoles.[3] Using a strong, non-reversible base like NaH ensures complete formation of the nucleophilic anion.[1]

  • Anhydrous Conditions: Sodium hydride reacts violently with water. If your solvent or glassware is not scrupulously dry, the base will be quenched, leading to poor or no conversion.

  • Temperature: Many alkylations require gentle heating to proceed at a reasonable rate. Increasing the temperature from room temperature to 50-90 °C can significantly improve conversion.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the key factors that determine N1 vs. N2 regioselectivity?

The outcome of an indazole alkylation is a delicate balance of several interconnected factors. There is no single "golden rule," but understanding these pillars is key to predicting and controlling the reaction.

FactorImpact on N1 SelectivityImpact on N2 SelectivityRationale & Key Insights
Base & Cation Favored by NaH.Disfavored by strong bases.The small Na⁺ cation is crucial for chelation with C3 substituents, blocking the N2 site.[4][5] Larger cations or weaker bases are less effective.
Solvent Favored by non-polar aprotic solvents (e.g., THF).Can be favored in polar aprotic solvents (e.g., DMSO), but often gives mixtures.THF promotes the "tight ion pair" necessary for chelation control.[3] Polar solvents can separate the ion pair, leading to loss of selectivity.
Indazole Substituents Strongly Favored by chelating EWGs at C3 (e.g., -CO₂R) or bulky groups at C3.Favored by EWGs at C7 (e.g., -NO₂, -CO₂R).C3-EWG chelation is a primary driver for N1.[1][3] Steric hindrance from a C7 substituent blocks the N1 position, directing attack to N2.[2][6]
Reaction Type Favored by Sₙ2 on alkyl halides or reductive amination.Strongly Favored by Mitsunobu reaction or use of alkyl trichloroacetimidates.The reaction mechanism dictates the reacting species (anion vs. neutral indazole) and transition state, fundamentally altering the regiochemical outcome.[1][7]
Q2: How can I reliably determine the N1:N2 ratio and confirm the structure of my isomers?

Incorrect structural assignment is a significant pitfall. Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive tool for this purpose.

  • Proton NMR (¹H NMR): While useful for assessing the ratio of products, assigning regiochemistry based on chemical shifts alone can be ambiguous.

  • Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR technique is the gold standard for unambiguous assignment.[1][8]

    • For the N1-isomer: Look for a correlation (a cross-peak) between the protons of the N-alkyl CH₂ group and the indazole ring's C7a carbon.

    • For the N2-isomer: Look for a correlation between the protons of the N-alkyl CH₂ group and the indazole ring's C3 carbon.[3]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This can also be used. For an N1-isomer, a NOE may be observed between the N-alkyl group protons and the proton at the C7 position of the indazole ring.[8]

Q3: Should I ever consider a multi-step approach instead of direct alkylation?

Yes. When direct alkylation fails to provide the desired selectivity, or for substrates that are incompatible with standard conditions, a multi-step approach can be superior. A notable example is the reductive amination pathway.

This two-step, one-pot process involves:

  • Enamine Formation: Condensation of the indazole with an aldehyde. This step occurs with exclusive N1 selectivity.[2]

  • Reduction: Hydrogenation of the resulting enamine intermediate to furnish the N1-alkylated indazole.

This method is highly selective for N1, avoids the use of strong bases, and has been demonstrated to be scalable for manufacturing.[2][9]

Key Experimental Protocols

Protocol 1: High N1-Selectivity Alkylation (NaH/THF Method)

This protocol is adapted from Alam & Keating (2021) and is ideal for indazoles with C3-ester substituents.[1][3]

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

  • Add anhydrous THF (approx. 0.1 M concentration relative to indazole).

  • Cool the suspension to 0 °C.

  • Add the substituted 1H-indazole (1.0 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add the alkylating agent (e.g., n-pentyl bromide, 1.1 eq) dropwise.

  • Heat the reaction mixture to 50 °C and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the N1-alkylated product.

Protocol 2: High N2-Selectivity Alkylation (Mitsunobu Method)

This protocol is adapted from Lu et al. (2024).[5]

  • To a round-bottom flask under an inert atmosphere, add the 1H-indazole (1.0 eq), the desired alcohol (1.5-2.0 eq), and triphenylphosphine (PPh₃, 2.0 eq).

  • Dissolve the components in anhydrous THF (approx. 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (2.0 eq) dropwise over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue directly by column chromatography to separate the N2-alkylated product from triphenylphosphine oxide and other byproducts.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950. [Link]

  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]

  • MacLachlan, A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 1-10. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]

  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • MacLachlan, A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]

Sources

Technical Support Center: Separation of N1 and N2 Isomers of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of N1 and N2 isomers of substituted indazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet challenging task of separating these closely related regioisomers. Direct alkylation of the indazole core often yields a mixture of both N1 and N2 substituted products, necessitating robust methods for their separation and unambiguous characterization.[1][2]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles.

I. Troubleshooting Guide: Chromatographic Separation

Separating N1 and N2 indazole isomers is frequently challenging due to their similar polarities. When baseline separation is not achieved, consider the following troubleshooting steps.

Issue 1: Poor or No Separation in Reversed-Phase HPLC

Scenario: You are running a standard C18 column with a methanol/water or acetonitrile/water gradient, but the N1 and N2 isomers are co-eluting or showing very poor resolution.

Root Cause Analysis:

The subtle difference in dipole moment and hydrogen bonding capability between N1 and N2 isomers may not be sufficient to effect separation on a non-polar stationary phase like C18. The N1-substituted indazole is generally the thermodynamically more stable, benzenoid tautomer, while the N2-isomer is the less stable, quinonoid tautomer.[1][2] This difference in electronic distribution is key to their separation.

Solutions & Scientific Rationale:

  • Switch to Normal-Phase or HILIC Chromatography:

    • Why: Normal-phase chromatography, utilizing a polar stationary phase (like silica or alumina) and a non-polar mobile phase, can often provide better separation for these types of isomers.[3] The interaction of the lone pair of electrons on the non-substituted nitrogen with the polar stationary phase can be a significant differentiating factor.

    • Actionable Protocol:

      • Stationary Phase: Start with a standard silica or diol-bonded phase column.

      • Mobile Phase: A simple mobile phase of hexane/ethyl acetate or hexane/isopropanol is a good starting point.[4]

      • Gradient: Begin with a shallow gradient, for example, 0% to 20% ethyl acetate over 20 minutes, to scout for separation.

  • Explore Supercritical Fluid Chromatography (SFC):

    • Why: SFC is an excellent alternative for separating isomers. It often provides higher efficiency and unique selectivity compared to HPLC.[5] The use of supercritical CO2 as the main mobile phase component, modified with a polar co-solvent like methanol, can accentuate the small polarity differences between the isomers.

    • Actionable Protocol:

      • Column: A 2-ethylpyridine or a diol column can be effective.

      • Mobile Phase: Supercritical CO2 with a methanol or ethanol co-solvent gradient.

      • Temperature and Pressure: These are critical parameters in SFC; systematically vary the backpressure and temperature to optimize resolution.

  • Attempt Recrystallization:

    • Why: If one isomer is significantly more abundant or has different solubility properties, recrystallization can be a highly effective and scalable purification method, potentially avoiding chromatography altogether.[6]

    • Actionable Protocol:

      • Solvent Screening: Screen a variety of solvents and solvent mixtures (e.g., acetone/water, ethanol/water, THF/water) to find a system where one isomer is significantly less soluble.[6]

      • Procedure: Dissolve the mixture in a minimal amount of the hot solvent system and allow it to cool slowly to promote the formation of pure crystals of the less soluble isomer.

Issue 2: Inconsistent Retention Times and Peak Shapes

Scenario: You are observing drifting retention times or tailing peaks, making accurate quantification and collection difficult.

Root Cause Analysis:

This can be due to several factors including secondary interactions with the stationary phase, column degradation, or issues with the mobile phase. For indazoles, the basicity of the nitrogen atoms can lead to interactions with acidic silanols on the silica surface in reversed-phase chromatography.

Solutions & Scientific Rationale:

  • Mobile Phase Additives:

    • Why: Adding a small amount of an acid (like formic acid or trifluoroacetic acid) or a base (like triethylamine or ammonia) to the mobile phase can improve peak shape. An acid will protonate the basic nitrogens, leading to more consistent interactions, while a base will compete for active sites on the stationary phase.

    • Actionable Protocol: Add 0.1% formic acid or 0.1% triethylamine to your mobile phase and observe the effect on peak shape and retention.

  • Use a High-Purity, End-Capped Column:

    • Why: Modern, high-purity silica columns that are thoroughly end-capped have fewer free silanol groups, reducing the potential for undesirable secondary interactions.

    • Actionable Protocol: Switch to a column specifically designed for the analysis of basic compounds.

II. FAQs: Synthesis and Characterization

Q1: How can I control the regioselectivity of my indazole alkylation reaction to favor one isomer over the other?

The regioselectivity of N-alkylation is a classic example of kinetic versus thermodynamic control.[7][8][9][10]

  • Thermodynamic Control: Generally, the N1-substituted indazole is the more thermodynamically stable product.[11][12] Reactions run at higher temperatures for longer durations often favor the formation of the N1 isomer, as this allows for an equilibration to the more stable product.[9][11]

  • Kinetic Control: The N2 position is often more sterically accessible and can be the site of initial, faster reaction, leading to the kinetic product. Running the reaction at lower temperatures and for shorter times can favor the N2 isomer.[8][9]

  • Reagent and Solvent Effects: The choice of base, solvent, and alkylating agent can significantly influence the N1/N2 ratio. For example, using sodium hydride in THF has been shown to be highly selective for N1 alkylation with certain substrates.[11] Conversely, Mitsunobu conditions often favor N2 substitution.[11] The presence of certain metal cations, like Cs+, can promote N1-alkylation through a chelation mechanism with substituents at the 3-position.[1]

Q2: Without an authentic standard, how can I definitively assign the structure of my separated N1 and N2 isomers?

Unambiguous structural assignment is critical. A combination of spectroscopic techniques is the most reliable approach.

  • NMR Spectroscopy: This is the most powerful tool for distinguishing between N1 and N2 isomers.[13][14]

    • 1H-13C HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is often the key. For an N1-substituted indazole, you will typically observe a correlation from the protons of the N-alkyl group to the C7a and C3 carbons of the indazole ring system. For an N2-substituted indazole, correlations from the N-alkyl protons are expected to the C3 and sometimes the C7a carbon, but the pattern will be distinct.[11]

    • Chemical Shifts: The chemical shift of the H3 proton is often a good indicator. In N2-isomers, the H3 proton is typically deshielded and appears further downfield compared to the corresponding N1-isomer.[13]

  • UV-Vis Spectroscopy: N1 and N2 isomers often have distinct UV absorbance profiles. While not definitive on its own, it can be a quick and useful tool, especially when using derivative spectrophotometry which can amplify the differences in their spectra.[15][16]

  • X-ray Crystallography: If you can obtain suitable crystals of one of the isomers, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure.[13][17]

Q3: Are there any general differences in the physical properties of N1 and N2 indazole isomers?

Yes, some general trends have been observed:

  • Melting Point: In some reported cases, the N1 regioisomers have lower melting points than their corresponding N2 counterparts.[18]

  • Polarity & Elution Order: The N2 isomer is often, but not always, the more polar of the two and will have a shorter retention time in reversed-phase HPLC. However, this is highly dependent on the nature of the substituents on the indazole ring and the alkyl group.

III. Experimental Protocols & Data

Protocol 1: General HPLC Method for Screening N1/N2 Isomer Separation
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a 1:1 mixture of the mobile phase A and B.

Protocol 2: Preparative SFC for Isomer Isolation
  • Column: Diol or 2-Ethylpyridine, 21.2 x 250 mm, 5 µm.

  • Mobile Phase A: Supercritical CO2.

  • Mobile Phase B: Methanol.

  • Gradient: Isocratic or a very shallow gradient (e.g., 10% to 20% B over 30 minutes).

  • Flow Rate: 70 g/min .

  • Back Pressure: 120 bar.

  • Temperature: 40 °C.

  • Detection: UV and/or ELSD.

  • Injection: Stacked injections can be used to improve throughput.

Table 1: Spectroscopic Data Comparison for a Hypothetical Substituted Indazole
FeatureN1-IsomerN2-IsomerRationale for Difference
¹H NMR (H3 proton) ~8.0 ppm~8.3 ppmDeshielding effect in the quinonoid-like N2 system.[13]
¹³C NMR (C3 carbon) ~135 ppm~145 ppmDifferent electronic environment at the C3 position.[13]
HMBC Correlation N-CH₂ to C7a & C3N-CH₂ to C3Reflects the point of attachment of the alkyl group.[11]
UV λmax ~290 nm~310 nmThe extended conjugation in the N2 isomer can lead to a bathochromic shift.

IV. Visual Guides

Diagram 1: N1 vs. N2 Isomerism

G cluster_0 Indazole Alkylation cluster_1 Products Indazole Substituted 1H-Indazole Alkylation Alkylation (e.g., R-X, Base) Indazole->Alkylation Mixture Mixture of Isomers Alkylation->Mixture N1 N1-Isomer (Thermodynamic Product) Mixture->N1 Separation N2 N2-Isomer (Kinetic Product) Mixture->N2 Separation G start Poor Isomer Separation (e.g., Reversed-Phase HPLC) check_method Change Chromatographic Mode? start->check_method sfc Try Supercritical Fluid Chromatography (SFC) check_method->sfc Yes normal_phase Try Normal-Phase Chromatography (NPC) check_method->normal_phase Yes recrystallization Attempt Recrystallization check_method->recrystallization Yes optimize_rp Optimize Existing RP Method check_method->optimize_rp No end_sfc Successful Separation sfc->end_sfc end_npc Successful Separation normal_phase->end_npc end_recrys Successful Separation recrystallization->end_recrys additives Add Mobile Phase Additives (Acid/Base) optimize_rp->additives new_column Use High-Purity, End-Capped Column optimize_rp->new_column end_rp Successful Separation additives->end_rp new_column->end_rp

Sources

Indazole Synthesis Technical Support Center: Optimizing Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Indazole Synthesis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of indazole derivatives. The indazole core is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2][3][4] However, its synthesis can present challenges related to yield, purity, and regioselectivity.[5][6] This guide provides troubleshooting advice, frequently asked questions, and optimized protocols to streamline your synthetic efforts.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during indazole synthesis, providing potential causes and recommended solutions.

Low Yields and Incomplete Reactions

Q1: My indazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A: Low yields in indazole synthesis can stem from several factors, including suboptimal reaction conditions, poor reactivity of starting materials, and product degradation. Here are some key areas to investigate:

  • Suboptimal Temperature: Temperature is a critical parameter. For some reactions, increasing the temperature can enhance the yield, but excessive heat may lead to decomposition or side reactions.[7][8] It is crucial to find the optimal temperature for your specific reaction through systematic screening.

  • Solvent Effects: The choice of solvent significantly impacts reaction outcomes. For instance, in the Davis-Beirut reaction, adding a controlled amount of water (15-25%) to an alcohol solvent can dramatically increase yield, while an excess can be detrimental.[7] The solvent must also adequately dissolve all reactants.[9]

  • Base Selection: The strength and amount of base can influence the reaction's success and regioselectivity.[7] Some reactions require a mild base, while others need a stronger one. For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common choices.[9] Ensuring the base is finely powdered and anhydrous can also be beneficial.[9]

  • Catalyst Activity (for cross-coupling reactions): For palladium-catalyzed reactions like Suzuki, Buchwald-Hartwig, or Sonogashira couplings, catalyst deactivation is a common issue.[9][10]

    • Ensure the catalyst is not old or oxidized.[9]

    • Use an inert atmosphere (Argon or Nitrogen) and degassed solvents.[10]

    • Consider using more stable pre-catalysts.[9][11]

  • Interference from N-H Proton: The acidic N-H proton of the indazole ring can interfere with some cross-coupling reactions.[10] Protecting the nitrogen with groups like Boc or SEM may be necessary for challenging substrates.[10]

Regioselectivity Issues

Q2: I am getting a mixture of N1 and N2 alkylated indazoles. How can I control the regioselectivity?

A: Controlling the N-alkylation of indazoles is a frequent challenge, often resulting in mixtures of N1 and N2 isomers.[12] The outcome is influenced by several factors:

  • Reaction Control: N1-regioisomers are often the thermodynamically controlled product, while N2-isomers can be favored under kinetic control.[13] For example, in Silyl Hilbert-Johnson glycosylation, shorter reaction times can favor the N2-isomer, while longer times lead to the N1-isomer.[13]

  • Base and Solvent System: The choice of base and solvent plays a crucial role. A common system for promoting N1 selectivity is using sodium hydride (NaH) in tetrahydrofuran (THF).[5]

  • Steric and Electronic Effects: The substituents on the indazole ring can direct alkylation. Steric hindrance near the N1 position can favor N2 alkylation. Electron-withdrawing groups at the C7 position can also promote N2 selectivity.[5]

  • Nature of the Alkylating Agent: The type of electrophile used can also influence the regioselectivity.[5]

Purification Challenges

Q3: I am having difficulty purifying my indazole derivative. What are some effective strategies?

A: Purification of indazole derivatives can be complicated by their polarity and potential for co-elution with starting materials or byproducts.

  • Column Chromatography Optimization:

    • Mobile Phase: If co-elution is an issue, systematically adjust the polarity of the eluent system. Switching from an isocratic to a gradient elution can often improve separation.[14]

    • Stationary Phase: Consider using a different stationary phase if silica gel is not providing adequate separation.

  • Recrystallization: Finding a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature is key.[14]

  • Acid-Base Extraction: The basicity of the indazole nitrogen can be exploited for purification. The crude product can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The aqueous layer is then basified to precipitate the purified indazole, which can be collected by filtration or back-extracted into an organic solvent.[14]

II. Key Synthetic Methodologies and Optimization Parameters

Several synthetic routes are commonly employed for indazole synthesis. Understanding the nuances of each can help in optimizing reaction conditions.

Davis-Beirut Reaction

The Davis-Beirut reaction is a valuable method for synthesizing 2H-indazoles and indazolones from inexpensive starting materials without the need for toxic metals.[2][15] It involves the N,N-bond forming heterocyclization of a 2-nitrobenzylamine derivative.[15][16]

Mechanism Overview: The reaction proceeds via an in situ generated nitroso imine intermediate, which then undergoes cyclization.[17] The reaction can be performed under both acidic and basic conditions.[15][16]

Troubleshooting & Optimization:

  • Base-catalyzed: The reaction is typically heated in the presence of a base like NaOH or KOH in an alcoholic solvent.[16] The addition of 15-25% water can significantly improve yields.[7]

  • Substrate Scope: While N-alkyl amines generally perform well, anilines can be less reactive.[17] An intramolecular version of the reaction can be more effective for N-aryl indazole synthesis.[17]

Palladium-Catalyzed Cross-Coupling Reactions

Halo-indazoles are excellent substrates for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities.

Suzuki-Miyaura Coupling

This reaction forms C-C bonds between a halo-indazole and a boronic acid or ester.[10] 4-Iodo-3-methyl-1H-indazole is a highly reactive coupling partner.[9]

Optimization Table for Suzuki-Miyaura Coupling:

ParameterRecommendationRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, or other Pd(0)/Pd(II) pre-catalysts (2-5 mol%)The choice of catalyst is crucial for efficient oxidative addition. Pre-catalysts can offer greater stability and reproducibility.[9][18]
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 eq.)The base activates the organoboron species to facilitate transmetalation.[9] It should be anhydrous and finely powdered.[9]
Solvent 1,4-dioxane/water, THF/water, DMF/waterA co-solvent system often improves the solubility of the base and reactants.[9]
Temperature 80-120 °CWhile aryl iodides are reactive, some couplings may require higher temperatures.[9]

Workflow for Optimizing Suzuki Coupling:

Suzuki_Optimization cluster_start Initial Reaction Setup cluster_troubleshoot Troubleshooting cluster_end Outcome Start Start with Standard Conditions: - Pd(PPh₃)₄ (5 mol%) - K₂CO₃ (2 eq.) - Dioxane/H₂O (4:1) - 90 °C LowYield Low Yield or No Reaction Start->LowYield CheckCatalyst Check Catalyst Activity - Use fresh catalyst - Consider pre-catalyst LowYield->CheckCatalyst Inactive Catalyst? OptimizeBase Optimize Base - Try Cs₂CO₃ or K₃PO₄ - Ensure anhydrous conditions LowYield->OptimizeBase Inefficient Base? OptimizeSolvent Optimize Solvent System - Vary dioxane/water ratio - Try DMF/water LowYield->OptimizeSolvent Poor Solubility? IncreaseTemp Increase Temperature - Incrementally to 100-120 °C - Consider microwave heating LowYield->IncreaseTemp Low Temperature? Optimized Optimized Yield CheckCatalyst->Optimized OptimizeBase->Optimized OptimizeSolvent->Optimized IncreaseTemp->Optimized

Caption: A general workflow for optimizing Suzuki coupling reaction conditions.

Buchwald-Hartwig Amination

This is a powerful method for forming C-N bonds between a halo-indazole and an amine.[11]

Key Parameters:

  • Catalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common palladium sources.[11]

  • Ligand: Bulky, electron-rich biarylphosphine ligands like Xantphos, BINAP, RuPhos, and BrettPhos are often effective.[11][19] The optimal ligand depends on the amine coupling partner.[11]

  • Base: Strong, non-nucleophilic bases such as NaOtBu, KOtBu, or Cs₂CO₃ are typically used.

  • Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are preferred.

General Experimental Workflow for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Workflow A 1. Assemble Reactants - Halo-indazole - Pd Catalyst & Ligand - Base (under inert atmosphere) B 2. Add Solvent & Amine - Anhydrous, degassed solvent - Amine coupling partner A->B C 3. Heat Reaction - Typically 80-110 °C - Stir for 4-24 hours B->C D 4. Monitor Progress - TLC or LC-MS C->D E 5. Workup - Cool reaction - Dilute with organic solvent - Wash with water and brine D->E F 6. Purification - Dry organic layer - Concentrate - Column chromatography E->F

Caption: General experimental workflow for the Buchwald-Hartwig amination.[11]

Aza-Wittig Reaction

The aza-Wittig reaction is an effective method for constructing N-heterocycles.[20][21][22] It involves the reaction of an iminophosphorane with a carbonyl group to form an imine.[21][23] Intramolecular versions of this reaction are particularly useful for synthesizing fused heterocyclic systems.[21][22]

Mechanism: The reaction is analogous to the standard Wittig reaction, beginning with the formation of an iminophosphorane, typically from an azide and a phosphine (Staudinger reaction).[21][23] This intermediate then reacts with a carbonyl compound.

Applications in Indazole Synthesis: The intramolecular aza-Wittig reaction can be a key step in constructing the indazole ring system, especially for complex derivatives.

III. Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 4-Iodo-3-methyl-1H-indazole[9][10]
  • To a reaction vessel, add 4-iodo-3-methyl-1H-indazole (1 eq.), the boronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2-3 eq.).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole[11]
  • To a dry Schlenk tube under an inert atmosphere, add 4-iodo-3-methyl-1H-indazole (1.0 equiv), the palladium pre-catalyst (e.g., 2-5 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene, 5-10 mL per mmol of indazole).

  • Add the amine (1.1-1.5 equiv).

  • Seal the Schlenk tube and heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) for the specified time (typically 4-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

IV. References

  • Davis–Beirut reaction - Wikipedia. Available at: [Link]

  • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization - Organic Chemistry Portal. Available at: [Link]

  • Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed. Available at: [Link]

  • Optimization of reaction conditions for the synthesis of indazolones. - ResearchGate. Available at: [Link]

  • Davis–Beirut reaction - Wikiwand. Available at: [Link]

  • Reaction conditions optimization for 1H‐Indazoles synthesisa - ResearchGate. Available at: [Link]

  • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization | Organic Letters - ACS Publications. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. Available at: [Link]

  • Indazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing). Available at: [Link]

  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - NIH. Available at: [Link]

  • The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles - ResearchGate. Available at: [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]

  • Davis–Beirut reaction inspired nitroso Diels–Alder reaction - AUB ScholarWorks. Available at: [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Publishing. Available at: [Link]

  • aza-Wittig Reaction with Nitriles: How Carbonyl Function Switches from Reacting to Activating | Organic Letters - ACS Publications. Available at: [Link]

  • Aza-Wittig reaction - Wikipedia. Available at: [Link]

  • A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction | Organic Letters - ACS Publications. Available at: [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube. Available at: [Link]

  • Aza-Wittig Reaction | Chem-Station Int. Ed. Available at: [Link]

  • Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review | Request PDF - ResearchGate. Available at: [Link]

  • Synthetic Applications of Intramolecular Aza-Wittig Reaction for the Preparation of Heterocyclic Compounds - ADDI. Available at: [Link]

  • Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Catalytic Wittig and aza-Wittig reactions - Beilstein Journals. Available at: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. Available at: [Link]

  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives - Journal of Chemical Health Risks. Available at: [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites | Request PDF - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Purification of 5-Bromo-2-isopropyl-2H-indazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of 5-Bromo-2-isopropyl-2H-indazole. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating this compound. The following sections provide in-depth, experience-driven advice in a question-and-answer format to address common and specific challenges encountered during column chromatography.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the setup and execution of column chromatography for this compound.

Q1: What is the primary challenge in purifying this compound?

The main difficulty arises from the potential co-synthesis of its regioisomer, 5-Bromo-1-isopropyl-1H-indazole.[1][2][3][4] Direct alkylation of the indazole ring can occur at either the N1 or N2 position, leading to a mixture of products. These isomers often exhibit very similar polarities, making their separation by standard column chromatography challenging.[1][5]

Q2: What stationary phase is recommended for this purification?

For the separation of this compound, standard silica gel (SiO2) is the most commonly used and effective stationary phase.[6][7][8] Silica gel is a polar adsorbent, which allows for separation based on the polarity of the compounds in the mixture.[6][9] For particularly difficult separations, high-performance flash chromatography with smaller particle size silica may provide better resolution.

Q3: How do I select an appropriate mobile phase (eluent)?

The choice of eluent is critical for a successful separation.[7] A good starting point is a non-polar solvent system with a minor component of a more polar solvent. A common and effective combination is a gradient of ethyl acetate in hexanes.[1][10]

Initial Screening Protocol:

  • Spot the crude reaction mixture on a Thin Layer Chromatography (TLC) plate.

  • Develop the TLC plate in various solvent systems (e.g., 5%, 10%, 20% ethyl acetate in hexanes).

  • The ideal solvent system will show good separation between the spots corresponding to the desired product and impurities, with the desired product having an Rf value between 0.2 and 0.4 for optimal column chromatography separation.

Q4: Should I use isocratic or gradient elution?

For separating regioisomers, a gradient elution is generally more effective.[1] An isocratic elution (using a constant solvent composition) may not provide sufficient resolution if the polarities of the isomers are very close.

Recommended Gradient Elution Profile:

Step % Ethyl Acetate in Hexanes Volume (Column Volumes) Purpose
1 0-5% 2 Elute highly non-polar impurities.
2 5-15% 10-15 Separate the N1 and N2 isomers.

| 3 | 50-100% | 2-3 | Elute any remaining highly polar compounds. |

This is a general guideline and should be optimized based on TLC analysis.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during the purification process.

Problem 1: The N1 and N2 isomers are co-eluting.

Causality: The polarity difference between the this compound and its N1 isomer is minimal, leading to overlapping elution profiles.

Solutions:

  • Shallow the Gradient: A slower, more gradual increase in the polar solvent percentage can enhance separation. For example, instead of a 5-15% gradient, try a 5-10% gradient over a larger volume.

  • Alternative Solvent Systems: If hexane/ethyl acetate fails, explore other solvent systems. Toluene can sometimes offer different selectivity for aromatic compounds. A mobile phase of toluene with a small amount of a polar modifier like acetone or ethyl acetate could be effective.[5]

  • Use of Additives: In some cases, adding a small amount (e.g., 0.1-1%) of an acid, such as acetic acid, to the mobile phase can alter the interactions of the compounds with the silica gel and improve separation.[11]

  • Change the Stationary Phase: While silica gel is standard, other stationary phases like alumina (neutral, acidic, or basic) can be tested.[11] Reverse-phase chromatography, where the stationary phase is non-polar (like C18) and the mobile phase is polar (like methanol/water or acetonitrile/water), is another option if normal phase fails.[9]

Problem 2: The compound is not eluting from the column.

Causality: This typically indicates that the mobile phase is not polar enough to move the compound through the polar stationary phase. It could also suggest decomposition of the product on the silica gel.[12][13]

Solutions:

  • Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase. If using a hexane/ethyl acetate system, increase the ethyl acetate concentration. If the compound is very polar, you may need to switch to a more polar system, such as dichloromethane/methanol.[12]

  • Check for Decomposition: Before performing the column, spot the crude mixture on a TLC plate and let it sit for an hour before developing. If you see streaking or new spots appearing, your compound may be unstable on silica. In such cases, you can try deactivating the silica gel with triethylamine or using a less acidic stationary phase like alumina.[12]

Problem 3: The compound elutes too quickly (in the solvent front).

Causality: The mobile phase is too polar, causing the compound to have a very low affinity for the stationary phase and move with the solvent front.[12]

Solution:

  • Decrease Eluent Polarity: Reduce the concentration of the polar component in your mobile phase. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate. Your goal is to have the compound interact more with the stationary phase to achieve separation.

Problem 4: Poor resolution and broad peaks.

Causality: This can be caused by several factors including improper column packing, overloading the column, or poor solubility of the sample in the eluent.[14]

Solutions:

  • Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to channeling and poor separation.

  • Sample Loading:

    • Wet Loading: Dissolve the crude mixture in a minimal amount of the initial mobile phase solvent and load it carefully onto the top of the column.[14]

    • Dry Loading: If the compound is not very soluble in the starting eluent, it is better to use dry loading.[14] Dissolve the crude product in a suitable solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column.[14][15]

  • Column Dimensions: Use a longer, narrower column for difficult separations to increase the interaction with the stationary phase. A general rule of thumb is a silica gel to crude product weight ratio of at least 50:1.

Problem 5: The crude mixture is not soluble in the mobile phase.

Causality: The polarity of the crude mixture is significantly different from that of the eluent.[12]

Solution:

  • Dry Loading: As mentioned above, dry loading is the best solution for this issue.[14] It ensures that the sample is introduced to the column in a concentrated band without being affected by its solubility in the initial eluent.

Section 3: Experimental Workflow & Visualization

Step-by-Step General Protocol for Purification
  • TLC Analysis: Determine the optimal solvent system using TLC.

  • Column Preparation:

    • Select an appropriately sized column.

    • Pack the column with silica gel using the initial, least polar eluent (slurry packing is often preferred).

  • Sample Loading:

    • Choose between wet or dry loading based on the sample's solubility.

    • Carefully apply the sample to the top of the silica bed.

  • Elution:

    • Begin eluting with the initial non-polar solvent system.

    • Gradually increase the polarity of the eluent according to your optimized gradient.

  • Fraction Collection:

    • Collect fractions in test tubes or vials.

    • Monitor the elution process using TLC to identify which fractions contain the desired product.

  • Product Isolation:

    • Combine the pure fractions containing this compound.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.

Workflow Visualization

Below is a diagram illustrating the decision-making process for troubleshooting common column chromatography issues.

Troubleshooting_Workflow cluster_prep Preparation & Initial Run cluster_issues Problem Identification cluster_solutions Solutions TLC 1. TLC Analysis (Optimize Eluent) Packing 2. Column Packing (Slurry Method) TLC->Packing Loading 3. Sample Loading (Wet vs. Dry) Packing->Loading Elution 4. Run Column (Gradient Elution) Loading->Elution CoElution Isomers Co-eluting? Elution->CoElution NoElution No Compound Eluting? Elution->NoElution FastElution Eluting in Solvent Front? Elution->FastElution PoorRes Broad Peaks/Poor Resolution? Elution->PoorRes Sol_CoElution Shallow Gradient Change Solvent System Additives (e.g., AcOH) Change Stationary Phase CoElution->Sol_CoElution Yes Sol_NoElution Increase Eluent Polarity Check for Decomposition NoElution->Sol_NoElution Yes Sol_FastElution Decrease Eluent Polarity FastElution->Sol_FastElution Yes Sol_PoorRes Repack Column Optimize Sample Loading (Dry Loading) Use Longer Column PoorRes->Sol_PoorRes Yes PureProduct Pure Product Isolated Sol_CoElution->PureProduct Sol_NoElution->PureProduct Sol_FastElution->PureProduct Sol_PoorRes->PureProduct

Caption: Troubleshooting flowchart for column chromatography.

References
  • BenchChem. (n.d.). Dealing with regioisomer formation in indazole synthesis.
  • Khan Academy. (n.d.). Column chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • University of Colorado Boulder, Organic Chemistry. (n.d.). Column Chromatography.
  • Columbia University. (n.d.). Column chromatography.
  • Reddit. (2022, February 22). troubleshooting column chromatography. r/chemistry.
  • Amrita Virtual Lab. (n.d.). Separation of Compounds Using Column Chromatography (Theory).
  • Alam, M. M., & Keeting, S. T. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 16, 2394–2405.
  • BenchChem. (n.d.). Protocol for N-alkylation of Indazole-3-carboxylic Acid: A Detailed Guide for Researchers.
  • Reddit. (2023, July 25). Separating Regioisomers using Preparative TLC. r/OrganicChemistry.
  • ResearchGate. (2016, March 15). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?
  • Organic Syntheses. (2023, June 19). Purification of Organic Compounds by Flash Column Chromatography.

Sources

preventing over-bromination in indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of indazole functionalization, with a specific focus on preventing over-bromination—a common challenge in electrophilic aromatic substitution on this electron-rich scaffold. Our goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Overcoming Over-Bromination

This section addresses specific issues you may encounter during the bromination of indazoles. The advice is structured in a question-and-answer format to directly tackle common experimental failures.

Q1: My reaction is yielding a mixture of di- and even tri-brominated indazoles. How can I improve the selectivity for mono-bromination?

A1: This is a classic problem stemming from the high reactivity of the indazole ring. To favor mono-bromination, you need to carefully control the reaction's kinetics and the electrophilicity of your brominating agent.

  • Control Stoichiometry: The most straightforward approach is to limit the amount of the brominating agent. Start with 1.05 to 1.1 equivalents of your bromine source. While a slight excess is needed to drive the reaction to completion, using more can significantly increase the formation of poly-brominated species. Monitor the reaction closely using TLC or LC-MS to avoid prolonged reaction times after the starting material is consumed.[1]

  • Choice of Brominating Agent: Not all bromine sources are created equal. Elemental bromine (Br₂) is highly reactive and often leads to over-bromination.[2] A milder and more controllable alternative is N-Bromosuccinimide (NBS).[1][3] NBS provides a low, steady concentration of electrophilic bromine, which helps to temper the reaction's exothermicity and improve selectivity.[4] For even greater C3-selectivity, consider using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which has shown excellent results under ultrasound-assisted conditions.[5][6][7]

  • Lower the Reaction Temperature: Electrophilic aromatic substitutions are often highly sensitive to temperature. Running the reaction at a lower temperature (e.g., 0 °C or even -30 °C) can significantly enhance selectivity.[8][9] Lower temperatures slow down the rate of the second and third bromination events more than the first, allowing the mono-brominated product to accumulate.

  • Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent. Less polar solvents like dichloromethane (DCM) or chloroform can sometimes offer better selectivity compared to highly polar solvents like DMF or acetic acid, which may enhance the electrophilicity of the bromine source.[1]

Q2: I'm getting a mixture of regioisomers (e.g., C3, C5, and C7 bromination). How can I direct the bromination to a specific position?

A2: Regiocontrol is governed by the inherent electronic properties of the indazole ring and can be strategically manipulated using protecting groups and by considering the influence of existing substituents.

  • Inherent Reactivity: For most N-unsubstituted or N2-substituted indazoles, the C3 position is the most electron-rich and kinetically favored site for electrophilic attack.[2] However, other positions, particularly C5 and C7, can also be reactive, leading to mixtures.

  • The Power of N-Protecting Groups: Protecting the indazole nitrogen is the most effective strategy for directing regioselectivity. The choice of protecting group is critical as it influences both steric and electronic factors.[10]

    • N1-Protection: Protecting the N1 position often directs bromination to the C3 position. Common N1-protecting groups include Boc (tert-butoxycarbonyl) and benzyl (Bn).

    • N2-Protection: N2-protection can also facilitate C3-bromination. Groups like 2-(trimethylsilyl)ethoxymethyl (SEM) are effective.[10]

    • The strategic choice between N1 and N2 protection can be complex and substrate-dependent, often requiring empirical screening.[11][12]

  • Influence of Existing Substituents: Electron-donating groups (EDGs) on the benzene ring will activate the ring and can influence the position of bromination, while electron-withdrawing groups (EWGs) will deactivate it. For example, a substituent at the C4 position has been shown to direct bromination selectively to the C7 position.[13]

Q3: My starting material is sensitive to harsh acidic or basic conditions. Are there milder bromination methods available?

A3: Absolutely. Modern organic synthesis offers several techniques that avoid harsh conditions and often provide superior selectivity.

  • Ultrasound-Assisted Bromination: The use of DBDMH as a bromine source in ethanol, accelerated by ultrasonic irradiation, is a rapid and highly efficient method for the selective C3-bromination of 2H-indazoles.[5][6][14] This method proceeds under neutral conditions at moderate temperatures (e.g., 40 °C) and can be completed in as little as 30 minutes.[5][6][7]

  • Visible-Light Photoredox Catalysis: This technique uses an organic dye, such as erythrosine B, to activate NBS under visible light.[15] This process generates a more electrophilic bromine species under exceptionally mild and neutral conditions, often at room temperature, leading to clean and selective brominations.[15]

Frequently Asked Questions (FAQs)
Q1: Why is the indazole ring so susceptible to over-bromination?

A1: The indazole scaffold is a bicyclic heteroaromatic system containing two nitrogen atoms fused to a benzene ring. This structure is inherently electron-rich. The lone pair of electrons on the pyrrolic-type nitrogen (N1) delocalizes into the ring system, significantly increasing the nucleophilicity of the carbon atoms, particularly at the C3, C5, and C7 positions. This high electron density makes the ring highly activated towards electrophilic aromatic substitution, often more so than benzene itself, leading to rapid, and sometimes uncontrollable, multiple bromination events.[16]

Q2: How do I choose the right N-protecting group for my synthesis?

A2: The ideal protecting group depends on the overall synthetic route, particularly the conditions required for subsequent steps and the final deprotection.[10]

  • tert-Butoxycarbonyl (Boc): Introduced using (Boc)₂O. It is stable to mild bases and hydrogenolysis but is easily removed with strong acids like TFA or HCl. This makes it a versatile choice for many applications.[10]

  • Benzyl (Bn): Introduced using benzyl bromide. It is stable to both acidic and basic conditions but is readily removed by catalytic hydrogenolysis, which is a very clean and mild deprotection method.[10]

  • Sulfonyl Groups (Ts, Ns): These groups are very stable to a wide range of conditions but can be difficult to remove. They also significantly reduce the nucleophilicity of the indazole nitrogen.[10]

  • 2-(Trimethylsilyl)ethoxymethyl (SEM): This group is stable to many conditions and can be removed with fluoride sources (like TBAF) or acid. It has been used to achieve N2-selective protection.[10]

The choice involves a trade-off between stability and ease of removal. A decision workflow for this process is illustrated below.

Q3: Which common brominating agent should I start with?

A3: For most applications involving indazoles, NBS is the recommended starting point . It offers a good balance of reactivity and selectivity, is safer and easier to handle than liquid bromine, and is effective for a wide range of substrates.[3][17][18] The table below provides a comparison to guide your choice.

Brominating AgentFormulaTypical ConditionsSelectivity & Use CaseProsCons
Elemental Bromine Br₂Acetic Acid or CH₂Cl₂Low selectivity; prone to over-bromination. Used for highly deactivated rings.Inexpensive, powerful.Highly toxic, corrosive, difficult to handle, often unselective.[2]
N-Bromosuccinimide C₄H₄BrNO₂AIBN/light for radical; MeCN, DMF, or CH₂Cl₂ for electrophilic.Good general-purpose agent. Favors mono-bromination over Br₂.[1][4]Solid, easy to handle, good selectivity, widely available.[3]Can initiate radical pathways; purity is important.
DBDMH C₅H₆Br₂N₂O₂Ultrasound in EtOHExcellent C3-selectivity for 2H-indazoles.[5][6][7]High selectivity, mild conditions, rapid reaction.[5][6]More expensive than NBS.
Visualizations & Protocols
Decision Workflow for Selective Indazole Bromination

This diagram outlines a logical workflow for troubleshooting and optimizing your bromination reaction.

Bromination_Workflow cluster_start Initial Setup cluster_conditions Condition Optimization cluster_analysis Analysis & Troubleshooting cluster_remediation Remediation Strategies Start Goal: Mono-bromination of Indazole Substrate Protect Is Regiocontrol Critical? (e.g., C7 vs C3) Start->Protect Protect_Yes Select & Install N-Protecting Group (Boc/SEM) Protect->Protect_Yes Yes Protect_No Proceed with N-unsubstituted Indazole Protect->Protect_No No Stoich Use 1.05 eq. NBS in DCM or MeCN at 0°C Analyze Analyze Reaction Outcome (TLC, LC-MS) Stoich->Analyze Protect_Yes->Stoich Protect_No->Stoich Success Success! Mono-bromo Product High Yield & Selectivity Analyze->Success Clean Reaction OverBrom Issue: Over-bromination Analyze->OverBrom Multiple Spots PoorRegio Issue: Poor Regioselectivity Analyze->PoorRegio Isomer Mixture Remedy_OverBrom Switch to Milder Method: - Ultrasound/DBDMH - Photoredox/NBS OverBrom->Remedy_OverBrom Remedy_Regio Re-evaluate Protecting Group Strategy Or Modify Ring Substituents PoorRegio->Remedy_Regio Remedy_OverBrom->Stoich Re-optimize Remedy_Regio->Protect Re-design

Caption: A decision-making workflow for optimizing selective indazole bromination.

Experimental Protocol: Selective C3-Mono-bromination of N1-Boc-Indazole

This protocol provides a reliable method for the selective mono-bromination of an N-protected indazole using NBS.

Materials:

  • N1-Boc-Indazole (1.0 equiv)

  • N-Bromosuccinimide (NBS, 1.05 equiv)

  • Acetonitrile (MeCN) or Dichloromethane (DCM) (approx. 0.1 M concentration)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N1-Boc-Indazole (1.0 equiv). Dissolve the starting material in acetonitrile or DCM.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

  • Addition of NBS: Add NBS (1.05 equiv) to the cooled solution in small portions over 5-10 minutes. Adding it portion-wise helps to control the reaction exotherm.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) every 30 minutes. The reaction is typically complete within 1-3 hours. Look for the disappearance of the starting material spot and the appearance of a new, single major product spot.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any unreacted bromine/NBS. Stir for 5 minutes.

  • Workup: Transfer the mixture to a separatory funnel. If using acetonitrile, add water and an extraction solvent like ethyl acetate. If using DCM, add water. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure C3-bromo-N1-Boc-indazole.

References
  • Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles.Mini Reviews in Medicinal Chemistry. ()
  • Davis–Beirut reaction.Wikipedia. ()
  • Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles.
  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis.Accounts of Chemical Research. ()
  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis.eScholarship, University of California. ()
  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.
  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW.Institute of Chemistry of Clermont-Ferrand. ()
  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.RSC Publishing. ()
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
  • Optimizing reaction conditions for bromo-indazole synthesis.BenchChem. ()
  • Synthesis and Utilization of 1 H -Indazole N -Oxides in the Production of C3-Functionalized 1 H -indazoles.Semantic Scholar. ()
  • A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.RSC Advances. ()
  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir.ChemRxiv, Cambridge Open Engage. ()
  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review.IJSDR. ()
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Bromination of indazoles enhanced by organic-dye, visible-light photoredox c
  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles.RSC Advances. ()
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
  • Sustainable Aerobic Bromination with Controllable Chemoselectivity.ACS Omega. ()
  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.RSC Advances. ()
  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions.
  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.RSC Publishing. ()
  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles.
  • The Bromination of 2H-indazoles.
  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.
  • Unprotected Indazoles Are Resilient to Ring-Opening Isomerization: A Case Study on Catalytic C-S Couplings in the Presence of Strong Base.
  • Active/inactive aromatic ring bromination: Bromination reactions th
  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion.
  • Bromination - Common Conditions.Common Organic Chemistry. ()
  • Selectivity of Aryl and Benzylic Bromin
  • Regioselective bromination of pyrrolo[1,2-a]quinoxalines.
  • N-Bromosuccinimide (NBS).Organic Chemistry Portal. ()
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.Master Organic Chemistry. ()
  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis.
  • Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry.Journal of Applicable Chemistry. ()

Sources

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Bromo-indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromo-indazole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving optimal yields in their coupling reactions. Indazole moieties are crucial building blocks in medicinal chemistry, and mastering their functionalization via Suzuki coupling is a key competency.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Introduction: The Unique Challenges of Bromo-indazole Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for forming C-C bonds.[3][4] However, heteroaryl halides like bromo-indazoles introduce specific challenges that can lead to diminished yields. These challenges often stem from:

  • Catalyst Inhibition/Poisoning: The nitrogen atoms in the indazole ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or "poisoning."[5][6][7]

  • Competing Side Reactions: Undesired pathways such as protodeboronation of the boronic acid partner, dehalogenation of the bromo-indazole, or homocoupling can consume starting materials and reduce the yield of the desired product.[4][8][9]

  • Substrate-Specific Reactivity: The position of the bromine atom (e.g., C3, C5, C7) and the nature of substituents on the indazole ring significantly influence its electronic properties and steric hindrance, thereby affecting reactivity.[10][11]

  • Solubility Issues: The solubility of the bromo-indazole, boronic acid, and the inorganic base in the chosen solvent system is critical for efficient reaction kinetics.[12]

This guide will systematically address these issues, providing a logical framework for troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when troubleshooting Suzuki coupling with bromo-indazoles.

Q1: My Suzuki coupling of a bromo-indazole is giving a very low yield (<30%). What are the first parameters I should check?

A1: When facing significantly low yields, it's best to start with the most fundamental aspects of the reaction setup:

  • Inert Atmosphere: Ensure your reaction is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the Pd(0) active catalyst and lead to homocoupling of the boronic acid.[4][13]

  • Reagent Quality: Verify the purity of your starting materials. Bromo-indazoles should be pure, and boronic acids are notoriously prone to degradation (protodeboronation), especially if they are old or have been stored improperly.[8][9] Consider using fresh boronic acid or a more stable derivative like a pinacol ester.[14]

  • Catalyst and Ligand Choice: Not all palladium catalysts and ligands are equally effective for heteroaryl couplings. For bromo-indazoles, catalysts like Pd(dppf)Cl₂ and Pd(PPh₃)₄ have shown good performance.[15][16][17] If you are using a simple palladium source like Pd(OAc)₂, the choice of phosphine ligand is critical.[18]

Q2: I am observing a significant amount of my bromo-indazole starting material being converted to indazole (dehalogenation). How can I prevent this?

A2: Dehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen atom.[4] This can be caused by:

  • Hydride Sources: The presence of hydride sources in the reaction mixture. These can sometimes be generated from the solvent (e.g., alcohols) or certain bases.

  • Troubleshooting Steps:

    • Solvent Choice: If using an alcohol-containing solvent system, consider switching to a purely aprotic solvent system like dioxane/water or toluene/water.[3]

    • Base Selection: While common, some amine bases can be problematic. Consider switching to inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[10][16]

    • Reaction Temperature: Lowering the reaction temperature might disfavor the dehalogenation pathway relative to the desired coupling.[9]

Q3: My main side product appears to be the homocoupling of my boronic acid. What is causing this and how can I minimize it?

A3: Homocoupling of the boronic acid to form a biaryl byproduct is often a sign of catalyst oxidation.[4]

  • Cause: The presence of oxygen in the reaction mixture can lead to the formation of Pd(II) species that promote this side reaction.

  • Mitigation Strategies:

    • Thorough Degassing: This is the most critical step. Use a robust degassing method like freeze-pump-thaw cycles or sparging with an inert gas for an extended period (15-30 minutes).[9]

    • Catalyst Pre-catalyst: Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes be advantageous over generating it in situ from a Pd(II) source.[18]

Q4: Does the position of the bromine on the indazole ring matter for reactivity?

A4: Yes, the position of the bromine atom significantly impacts the electronic properties and steric environment of the C-Br bond, which in turn affects the rate of oxidative addition—a key step in the catalytic cycle. The relative reactivity of different positions can be influenced by the specific reaction conditions, but generally, the electronic nature of the indazole ring system will play a major role.[19]

In-Depth Troubleshooting Guides

Guide 1: Catalyst and Ligand Selection for Bromo-indazoles

The choice of the palladium source and the associated ligand is arguably the most critical factor for a successful Suzuki coupling with bromo-indazoles. The ligand stabilizes the palladium center, influences its reactivity, and can prevent the formation of inactive palladium black.

The Problem: Catalyst Inactivity or Decomposition

You might observe your reaction stalling, or a black precipitate (palladium black) forming, indicating catalyst decomposition. This is often due to an inappropriate catalyst/ligand combination for the specific bromo-indazole substrate.

The Causality: Ligand Effects on the Catalytic Cycle
  • Electron-rich and Bulky Ligands: Ligands like trialkylphosphines (e.g., PCy₃, P(t-Bu)₃) or biarylphosphines (e.g., SPhos, XPhos) increase the electron density on the palladium center.[20][21] This facilitates the oxidative addition of the electron-rich C-Br bond of the indazole to the Pd(0) center, which is often the rate-limiting step. The steric bulk of these ligands also promotes the final reductive elimination step to release the product.

  • Bidentate Ligands: Ligands like dppf ([1,1'-bis(diphenylphosphino)ferrocene]) are particularly effective for heteroaryl couplings.[15] The ferrocene backbone provides a wide bite angle, which can enhance catalyst stability and promote reductive elimination.

Troubleshooting Workflow: Catalyst & Ligand Screening

If you suspect your catalyst system is suboptimal, a systematic screening process is recommended.

Step-by-Step Protocol for Catalyst Screening:

  • Setup Parallel Reactions: In separate, identical reaction vessels, set up your standard reaction with your bromo-indazole and boronic acid.

  • Vary the Catalyst/Ligand: To each vessel, add a different palladium source and/or ligand. A good starting point for screening is presented in the table below.

  • Maintain Consistent Conditions: Keep all other parameters (solvent, base, temperature, concentrations) constant across all reactions.

  • Monitor Progress: Monitor the reactions at regular intervals (e.g., every 2 hours) using TLC or LC-MS to assess the consumption of starting material and formation of the product.

  • Analyze Results: After a set time (e.g., 24 hours), quench the reactions and analyze the crude mixtures by a quantitative method like ¹H NMR with an internal standard to determine the yield for each catalyst system.

Table 1: Recommended Catalyst Systems for Bromo-indazole Screening

Catalyst SystemCatalyst Loading (mol%)Ligand Loading (mol%)Typical Use Case & Rationale
Pd(dppf)Cl₂1-5-A robust, general-purpose catalyst for heteroaryl couplings. Often a good first choice.[15][17]
Pd(PPh₃)₄2-5-A classic Pd(0) catalyst, effective for many substrates.[16]
Pd₂(dba)₃ / XPhos1-22-4A highly active system for challenging couplings, including electron-rich heteroaryl halides.[22]
Pd(OAc)₂ / SPhos1-22-4Another powerful Buchwald-type ligand system with broad applicability.[21]
Guide 2: Optimizing the Base and Solvent System

The base and solvent play interconnected roles in the Suzuki coupling. The base is required to activate the boronic acid for transmetalation, while the solvent must solubilize all components and facilitate the interaction between the organic and aqueous phases if present.[3]

The Problem: Incomplete Conversion or Side Reactions like Ester Cleavage

Your reaction may stall with starting material remaining, or you may observe hydrolysis of sensitive functional groups (like esters) on your substrates.[12]

The Causality: The Role of Base and Solvent
  • Base Strength: The base must be strong enough to form the boronate species (R-B(OH)₃⁻) which is more nucleophilic for transmetalation. However, a base that is too strong can promote side reactions. For instance, strong aqueous bases can lead to ester hydrolysis.[12]

  • Solvent Polarity: The solvent system needs to be polar enough to dissolve the inorganic base and the boronate intermediate. Common choices include mixtures of an aprotic organic solvent with water (e.g., dioxane/H₂O, THF/H₂O, DME/H₂O).[3][15]

Troubleshooting Workflow: Base and Solvent Optimization

Step-by-Step Protocol for Optimization:

  • Select the Best Catalyst: Using the optimal catalyst system identified in the previous step, set up a new array of parallel reactions.

  • Vary the Base: Test a range of bases with varying strengths and solubilities.

  • Vary the Solvent System: For each base, you might also test different solvent combinations.

  • Monitor and Analyze: As before, monitor the reactions and quantify the outcomes to identify the best base/solvent pairing for your specific substrates.

Table 2: Base and Solvent Combinations for Optimization

Base (Equivalents)Solvent SystemTemperature (°C)Comments
K₂CO₃ (2-3 eq)Dioxane/H₂O (4:1)80-100A standard, cost-effective choice.[15]
Cs₂CO₃ (2-3 eq)Dioxane/EtOH/H₂O100-140 (MW)A stronger, more soluble base, often effective for difficult couplings.[16]
K₃PO₄ (2-3 eq)Toluene/H₂O (4:1)100A non-nucleophilic base, good for substrates with sensitive functional groups.[22]
KF (3 eq)THF70A milder base, can be useful to prevent ester cleavage, but may result in slower reaction rates.[12]
Guide 3: Addressing Protodeboronation

Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[8] This is a particularly prevalent side reaction with electron-deficient or some heteroaryl boronic acids and can be exacerbated by high temperatures and prolonged reaction times.

The Problem: Disappearance of Boronic Acid and Low Yield

You observe the formation of the arene/heteroarene corresponding to your boronic acid, and the coupling reaction fails to proceed to completion despite the presence of the bromo-indazole.

Visualizing the Problem: Protodeboronation vs. Suzuki Coupling

G cluster_0 Desired Pathway: Suzuki Coupling cluster_1 Side Reaction: Protodeboronation Bromo-Indazole Bromo-Indazole Pd_Cycle Pd(0)/Pd(II) Catalytic Cycle Bromo-Indazole->Pd_Cycle Boronic_Acid Boronic_Acid Boronic_Acid->Pd_Cycle Transmetalation Product Product Pd_Cycle->Product Reductive Elimination Boronic_Acid_Side Boronic Acid Deboronated_Product Arene/Heteroarene Byproduct Boronic_Acid_Side->Deboronated_Product Protonolysis Proton_Source H+ Source (e.g., H₂O) Proton_Source->Deboronated_Product

Caption: Competing pathways for the boronic acid reagent.

Mitigation Strategies
  • Use a More Stable Boron Reagent: Switch from the boronic acid to a more robust boronate ester, such as a pinacol (Bpin) or MIDA boronate ester.[8][14] These reagents slowly release the boronic acid into the reaction medium, keeping its instantaneous concentration low and minimizing decomposition.

  • Increase Boronic Acid Stoichiometry: Use a larger excess of the boronic acid (e.g., 1.5-2.0 equivalents). This can help to compensate for the amount lost to protodeboronation.

  • Optimize Reaction Conditions:

    • Lower Temperature: If possible, run the reaction at a lower temperature to slow down the rate of decomposition.

    • Faster Catalyst: Employ a more active catalyst system (see Guide 1) to accelerate the desired Suzuki coupling, making it outcompete the slower protodeboronation pathway.[8]

Visualizing the Troubleshooting Process

When encountering low yields, a structured approach is essential. The following flowchart outlines a logical sequence for troubleshooting.

Troubleshooting_Workflow Start Low Yield in Bromo-Indazole Suzuki Coupling Check_Basics Step 1: Verify Basics - Inert Atmosphere? - Reagent Purity? - Correct Stoichiometry? Start->Check_Basics Basics_OK Basics OK? Check_Basics->Basics_OK Fix_Basics Action: Rectify Setup (Degas, Use Fresh Reagents) Basics_OK->Fix_Basics No Analyze_Side_Products Step 2: Analyze Crude Mixture (LC-MS, NMR) Basics_OK->Analyze_Side_Products Yes Fix_Basics->Start Side_Product_ID Major Side Product? Analyze_Side_Products->Side_Product_ID Dehalogenation Dehalogenation (Indazole formed) Side_Product_ID->Dehalogenation Dehalogenation Protodeboronation Protodeboronation (Arene from Boronic Acid) Side_Product_ID->Protodeboronation Protodeboronation Homocoupling Homocoupling (Biaryl from Boronic Acid) Side_Product_ID->Homocoupling Homocoupling No_Reaction Mostly Starting Materials Remain Side_Product_ID->No_Reaction No Major Side Product Action_Dehalogenation Action: - Change Solvent/Base - Lower Temperature Dehalogenation->Action_Dehalogenation Action_Protodeboronation Action: - Use Boronate Ester (Bpin) - Increase Boronic Acid eq. - Use Faster Catalyst Protodeboronation->Action_Protodeboronation Action_Homocoupling Action: - Improve Degassing - Check for O₂ Leaks Homocoupling->Action_Homocoupling Action_No_Reaction Action: - Screen Catalysts & Ligands - Screen Bases & Solvents - Increase Temperature No_Reaction->Action_No_Reaction Optimize Optimize & Re-run Action_Dehalogenation->Optimize Action_Protodeboronation->Optimize Action_Homocoupling->Optimize Action_No_Reaction->Optimize

Caption: A decision-tree for systematic troubleshooting.

References

  • Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4378–4391. [Link]

  • Ben-Yahia, A., et al. (2018). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]

  • Wikipedia. (n.d.). Protodeboronation. Wikipedia. Retrieved January 15, 2026, from [Link]

  • El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Publishing. [Link]

  • Screening of palladium catalysts for the Suzuki coupling of... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society, 131(48), 17742–17743. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in - Semantic Scholar. (n.d.). Retrieved January 15, 2026, from [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(16), 7071–7079. [Link]

  • St. Jean, D. J., Jr., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 51(38), 5026–5029. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(42), 13549–13555. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 46(29), 5359–5363. [Link]

  • Tundel, R. E., Anderson, K. W., & Buchwald, S. L. (2006). Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. Journal of Organic Chemistry, 71(1), 430–433. [Link]

  • Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. (n.d.). Retrieved January 15, 2026, from [Link]

  • A Radical–Radical Relay Strategy for Nickel-Catalyzed Phosphination of Unactivated Alkyl Electrophiles with Chlorophosphines. (2020). ACS Catalysis, 10(15), 8489–8495. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved January 15, 2026, from [Link]

  • Cox, P. A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 14(30), 7128–7140. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 15, 2026, from [Link]

  • Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (2020). Organic Process Research & Development, 24(10), 2214–2220. [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. Wikipedia. Retrieved January 15, 2026, from [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12878–12887. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2017). Nature, 545(7653), 213–218. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). Molecules, 28(6), 2828. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Retrieved January 15, 2026, from [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (2016). Retrieved January 15, 2026, from [Link]

  • A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of. (2021). RSC Advances, 11(12), 7107-7114. [Link]

  • Pd(PPh 3 ) 4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (2022). Molecules, 27(19), 6598. [Link]

  • What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. (2017). Retrieved January 15, 2026, from [Link]

  • How does sulfur in thiazole poison Pd catalyst? - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

side product formation in the synthesis of 2H-indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2H-indazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges related to side product formation during their synthetic campaigns. As a privileged scaffold in drug discovery, the regioselective synthesis of 2H-indazoles is paramount, yet often complicated by competing reaction pathways.

This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind common side reactions and offer validated protocols and optimization strategies to ensure the integrity of your synthesis.

Troubleshooting Guide: Common Side Products & Mitigation Strategies
Issue 1: Co-formation of the Undesired 1H-Indazole Isomer

This is the most frequently encountered problem in indazole synthesis. The formation of a mixture of N-1 and N-2 substituted isomers complicates purification and reduces the yield of the desired 2H-indazole.[1]

Q1: My reaction is producing a mixture of 1H- and 2H-indazole isomers. Why is this happening and how can I improve the regioselectivity for the 2H product?

A1: The formation of isomeric mixtures is governed by a delicate balance of thermodynamics and kinetics. The 1H-indazole tautomer is generally the more thermodynamically stable form.[2][3] Consequently, reaction conditions that allow for equilibrium, such as high temperatures or prolonged reaction times, often favor the 1H-isomer. Achieving high selectivity for the 2H-isomer typically requires conditions that operate under kinetic control or employ a directing group or catalyst that sterically or electronically favors N-2 functionalization.

Root Causes & Mechanistic Insight:

  • Tautomeric Equilibrium: The unsubstituted indazole core exists in tautomeric equilibrium, with the 1H form predominating.[2] During N-alkylation or N-arylation, the reaction can proceed through either nitrogen atom, depending on the specific pathway.

  • Reaction Conditions: The choice of base, solvent, and temperature significantly influences the N1/N2 ratio. For instance, in alkylation reactions, different base/solvent systems can lead to dramatically different isomer ratios.

  • Synthetic Route: Certain synthetic routes are inherently more prone to producing mixtures. For example, classical methods without strong regiochemical control often yield both isomers.

Troubleshooting & Optimization Strategies:

  • Re-evaluate Your Synthetic Route: Modern, transition-metal-catalyzed methods often provide excellent regioselectivity.

    • Copper-Catalyzed Three-Component Reaction: A highly effective method involves the one-pot reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide, catalyzed by a copper source (e.g., CuI or Cu₂O nanoparticles).[4][5] This approach is lauded for its high functional group tolerance and excellent selectivity for the 2H-indazole product.[5]

    • Palladium-Catalyzed Intramolecular Amination: The cyclization of N-aryl-N-(o-bromobenzyl)hydrazines using a palladium catalyst is another robust method for selectively synthesizing 2-aryl-2H-indazoles.[5]

    • Rhodium-Catalyzed Annulation: Rh(III)-catalyzed C-H activation and annulation of azoxy compounds or azobenzenes with various partners can provide regioselective access to complex 2H-indazoles.[6]

  • Optimize Reaction Conditions (for Alkylation Routes):

    • Base and Solvent System: Systematically screen different bases (e.g., Cs₂CO₃, K₂CO₃, NaH) and solvents (e.g., DMF, DMSO, THF, Acetonitrile). DFT calculations have suggested that chelation mechanisms with certain cations (like Cesium) can favor N-1 alkylation, while other non-covalent interactions may drive N-2 product formation.[7]

    • Temperature Control: Lowering the reaction temperature can sometimes favor the kinetically controlled 2H-product. Run a temperature screen from 0 °C to ambient temperature before attempting higher temperatures.

Table 1: General Guidance on Conditions Influencing N1 vs. N2 Selectivity

ParameterFavors 1H-Indazole (Thermodynamic)Favors 2H-Indazole (Kinetic/Catalyst Controlled)Rationale
Temperature High Temperatures, Prolonged HeatingLower TemperaturesAllows the system to reach thermodynamic equilibrium.
Synthetic Method Classical Alkylation without directing groupsTransition-Metal Catalyzed (Cu, Pd, Rh) CyclizationsCatalytic cycles are designed for specific bond formations, enforcing regioselectivity.
Leaving Group Good leaving groups under equilibrium conditionsUse of specific activating agents (e.g., imidates)Can favor kinetic N-2 attack.[5]

Q2: How do I separate the 1H- and 2H-isomers if they have already formed?

A2: If a mixture is unavoidable, effective separation is critical.

  • Column Chromatography: This is the most common laboratory-scale method. Optimization of the solvent system (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol) is key to achieving good resolution.[8]

  • Recrystallization: For larger scales, fractional recrystallization can be highly effective. A systematic screen of mixed solvent systems (e.g., THF/water, methanol/water) can often lead to the selective precipitation of one isomer.[9]

  • Preparative HPLC: For difficult separations or when very high purity is required, preparative HPLC is a powerful option.[8]

Q3: What analytical techniques can definitively distinguish between the 1H- and 2H-isomers?

A3: NMR spectroscopy is the most powerful tool for this purpose.[2][8]

  • ¹H-NMR: The chemical shift of the proton at the C7 position (H-7) is often a key diagnostic marker. It is typically deshielded and appears at a higher frequency (further downfield) in 2H-isomers compared to 1H-isomers.[8]

  • ¹³C-NMR: The chemical shifts of the carbon atoms in the heterocyclic ring, particularly C3 and C7a, are sufficiently different between the two isomers to allow for unambiguous assignment.[2]

Issue 2: Incomplete Reaction & Formation of Stable Intermediates

In many indazole syntheses, the reaction can stall at an intermediate stage before the final cyclization and aromatization steps occur.

Q4: In my synthesis starting from a hydrazine and a carbonyl compound, the reaction stops at the hydrazone stage and fails to cyclize. What can I do?

A4: The formation of a stable hydrazone that does not cyclize is a common failure mode, particularly in syntheses analogous to the Fischer indole synthesis.[1][4] Cyclization requires specific structural features and reaction conditions to proceed.

Root Causes & Mechanistic Insight:

  • Lack of Driving Force: The key cyclization step, often a[8][8]-sigmatropic rearrangement or a related electrocyclization, requires activation.[10][11] Without sufficient acid catalysis or thermal energy, the hydrazone intermediate can be the most stable species in the reaction mixture.

  • Missing Ortho-Substituent: In some routes, an ortho-substituent on the aryl ring is essential for the cyclization mechanism. For example, some methods require an ortho-hydroxy group to facilitate the ring closure; its absence or protection as an ether can halt the reaction.[4]

Troubleshooting & Optimization Strategies:

  • Increase Acidity: Most Fischer-type cyclizations require a strong Brønsted acid (e.g., polyphosphoric acid, p-TsOH, H₂SO₄) or Lewis acid (e.g., ZnCl₂) to catalyze the key rearrangement and cyclization steps.[10][11][12]

  • Increase Temperature: Thermal energy is often required to overcome the activation barrier for the sigmatropic rearrangement and subsequent cyclization.[4] If the reaction is stalling at room temperature, cautiously increase the temperature while monitoring for decomposition.

  • Choice of Solvent: High-boiling point polar aprotic solvents (e.g., DMSO, AcOH) can facilitate these reactions.[10]

  • Verify Starting Material: Ensure that any required ortho-functional groups are present and not protected in a way that would inhibit cyclization.

Issue 3: Side Products in Reductive Cyclization Routes

Reductive cyclization of ortho-nitroaryl precursors, such as in the Cadogan or Davis-Beirut reactions, is a powerful method for forming the indazole N-N bond. However, incomplete reduction can lead to stable, oxygenated byproducts.

Q5: I am attempting a Cadogan-type reductive cyclization of an o-nitrobenzylamine derivative using a phosphite reagent, but I'm isolating a 2H-indazole N-oxide instead of my desired product. Why?

A5: The isolation of a 2H-indazole N-oxide is a fascinating mechanistic insight. It provides direct evidence for a non-nitrene pathway in these reductive cyclizations.[13] Traditionally, these reactions were thought to proceed via complete deoxygenation of the nitro group to a nitrene intermediate. However, it is now understood that the reaction can be interrupted at the N-oxide stage.[13][14]

Root Causes & Mechanistic Insight:

  • Incomplete Deoxygenation: The phosphite or phosphine reagent may not be potent enough, or the stoichiometry may be insufficient to effect the final deoxygenation of the N-oxide intermediate under the applied reaction conditions. N-oxides are known to be deoxygenated by phosphorus reagents, but this step can require higher temperatures than the initial cyclization.[13]

  • Reaction Temperature: The initial cyclization to the N-oxide can often occur at a lower temperature than the final deoxygenation step.

Troubleshooting & Optimization Strategies:

  • Increase Reagent Stoichiometry: Add a larger excess of the reducing agent (e.g., triethyl phosphite).

  • Increase Temperature/Time: After the initial cyclization has occurred (confirm by TLC/LCMS), you may need to increase the temperature to drive the final deoxygenation of the N-oxide intermediate.

  • Two-Step, One-Pot Procedure: If N-oxide formation is persistent, consider a protocol where you first form the N-oxide under milder conditions, and then, in the same pot, add more reducing agent and/or increase the temperature to complete the reaction. The isolated N-oxides can be deoxygenated to form 2H-indazoles even at room temperature in some cases, representing a very mild formal Cadogan cyclization.[13]

Visualizing Reaction Pathways

Diagrams can help clarify the complex relationships between starting materials, products, and side products.

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products SM o-Substituted Aryl Precursor (e.g., o-nitrobenzylamine) Intermediate Key Intermediate (e.g., Cyclization Precursor) SM->Intermediate Reaction Conditions P_2H Desired Product 2H-Indazole Intermediate->P_2H Kinetic Control Catalyst-Directed SP_1H Side Product 1H-Indazole Intermediate->SP_1H Thermodynamic Control SP_Noxide Side Product N-Oxide Intermediate->SP_Noxide Incomplete Reduction SP_Unreacted Side Product Uncyclized Intermediate Intermediate->SP_Unreacted Insufficient Activation

Caption: Competing pathways in 2H-indazole synthesis.

Frequently Asked Questions (FAQs)

Q: Are there any "green" or environmentally friendly methods for 2H-indazole synthesis?

A: Yes, significant progress has been made. For example, using copper(I) oxide nanoparticles (Cu₂O-NP) as a catalyst in polyethylene glycol (PEG) as a recyclable, green solvent has been reported for the three-component synthesis of 2H-indazoles.[5] This method avoids hazardous organic solvents and uses a recyclable catalyst.

Q: My desired 2H-indazole is a solid. Can I use this to my advantage in purification?

A: Absolutely. If your desired product is a stable, crystalline solid and the isomeric 1H-indazole byproduct is an oil or has significantly different solubility, you can design a purification strategy based on crystallization or trituration. A careful solvent screen is the first step.

Q: I suspect dimer formation in my reaction. What conditions typically cause this?

A: Dimerization or polymerization can occur under harsh reaction conditions, particularly at very high temperatures or with highly reactive intermediates.[4] If you observe products with a mass corresponding to a dimer of your expected product, try reducing the reaction temperature, decreasing the concentration (running the reaction under more dilute conditions), or using a milder catalyst.

Q: What is the Davis-Beirut reaction and is it prone to side products?

A: The Davis-Beirut reaction is a base-catalyzed synthesis of 2H-indazoles from o-nitrobenzylamines or related precursors.[4] Like the Cadogan reaction, it is a type of reductive cyclization. It can also be susceptible to the formation of N-oxide intermediates if the reduction/cyclization cascade is not fully completed.[13]

G cluster_workflow Troubleshooting Workflow: Isomer Formation Start Isomeric Mixture Observed (1H and 2H) Check_Method Is the synthetic route known for selectivity? Start->Check_Method Change_Method Action: Switch to a highly selective method (e.g., Cu-catalyzed 3-component rxn) Check_Method->Change_Method No Optimize_Cond Action: Optimize conditions (Temp, Base, Solvent) Check_Method->Optimize_Cond Yes Analyze Confirm structure (1H/13C NMR) Change_Method->Analyze Separate Action: Purify mixture (Chromatography, Recrystallization) Optimize_Cond->Separate Separate->Analyze

Caption: Workflow for addressing 1H/2H isomer formation.

References
  • Benchchem. (n.d.). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs.
  • NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Benchchem. (n.d.). Technical Support Center: Separation of 1H- and 2H-Indazole Isomers.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Kotian, P. L. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry.
  • Benchchem. (n.d.). Technical Support Center: Optimization of 2H-Indazole Synthesis.
  • Benchchem. (n.d.). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis.
  • Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues.
  • NIH. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles.
  • NIH. (n.d.). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives.
  • Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction?
  • NIH. (n.d.). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions.
  • J&K Scientific LLC. (n.d.). Fischer Indole Synthesis.
  • ResearchGate. (n.d.). Contrasting reactivities observed in base‐catalysed cyclizations of 2‐nitrobenzylamine derivatives.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • MDPI. (n.d.). Study on Phase I Metabolic Processes and Metabolite Biomarker Identification of Synthetic Cannabinoids 5F-ADB-PINACA and 5F-ADBICA in Human Liver Microsomes and Zebrafish Model.
  • Google Patents. (n.d.). US8283476B2 - Transition metal catalyzed synthesis of 2H-indazoles.
  • Semantic Scholar. (2016). Synthesis of 2H-indazoles via Lewis acid promoted cyclization of 2-(phenylazo)benzonitriles.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles.
  • ResearchGate. (2025). Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles.
  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • ResearchGate. (2016). The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities.
  • YouTube. (2021). Fischer Indole Synthesis.
  • NIH. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
  • ResearchGate. (n.d.). Reaction optimisation for the formation of 2H-indazole.
  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • MDPI. (n.d.). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl).
  • NIH. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • NIH. (n.d.). Photochemical Conversion of Indazoles into Benzimidazoles.
  • ResearchGate. (n.d.). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes.
  • ResearchGate. (n.d.). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions.
  • Sci-Hub. (2004). Synthesis of 1H‐Indazoles by Reductive Cyclization of o‐Nitro‐ketoximes.

Sources

stability and storage conditions for 5-Bromo-2-isopropyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 5-Bromo-2-isopropyl-2H-indazole. As a Senior Application Scientist, my goal is to provide you with the necessary information to ensure the stability and proper storage of this compound, enabling you to achieve reliable and reproducible experimental results. This guide is structured to address common questions and troubleshooting scenarios you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

This compound is a substituted indazole with the molecular formula C10H11BrN2 and a molecular weight of 239.1 g/mol .[1] Its CAS number is 1280786-61-9.[1] Indazoles are aromatic heterocyclic compounds that are of significant interest due to their distinct structural features and properties.[2]

Q2: What are the recommended storage conditions for this compound?

While specific long-term stability data for this compound is not extensively published, general best practices for substituted indazoles and other brominated heterocyclic compounds should be followed. For a related compound, 5-Bromo-2H-indazole, storage at 2-8°C under desiccated conditions is recommended.[3] For another similar compound, 5-bromo-2-methyl-2H-indazole-7-carbonitrile, storage at 4°C is advised.[4] Based on this and general chemical principles, the following conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down potential degradation processes.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidation and reaction with atmospheric moisture.
Light Amber Vial / Dark LocationProtects from light-induced degradation.
Moisture Tightly Sealed Container with DesiccantPrevents hydrolysis and moisture-mediated degradation.

Q3: What is the expected stability of this compound?

The indazole ring itself is a stable aromatic system.[2] However, the stability of substituted indazoles can be influenced by the nature and position of the substituents. The bromo-substituent may make the compound susceptible to certain reactions, such as debromination or cross-coupling, under specific conditions. The isopropyl group on the nitrogen is generally stable. Long-term stability is best ensured by adhering to the recommended storage conditions.

Q4: What are the known hazards associated with this compound?

Troubleshooting Guide

This section addresses potential issues you might face during your experiments and links them to the stability and storage of this compound.

Troubleshooting_Workflow start Start: Unexpected Experimental Result issue_purity Issue: Low Purity or Unexpected Side Products? start->issue_purity e.g., TLC/LC-MS shows impurities issue_reactivity Issue: Low or No Reactivity? start->issue_reactivity e.g., Starting material remains cause_degradation Potential Cause: Compound Degradation issue_purity->cause_degradation issue_reactivity->cause_degradation cause_moisture Potential Cause: Moisture Contamination issue_reactivity->cause_moisture solution_verify_storage Solution: 1. Verify Storage Conditions (Cool, Dry, Dark, Inert) 2. Use a Fresh Aliquot cause_degradation->solution_verify_storage solution_analytical Solution: Confirm Identity and Purity via NMR, LC-MS, or Elemental Analysis cause_degradation->solution_analytical solution_dry_reagent Solution: 1. Dry Compound Under Vacuum 2. Use Anhydrous Solvents cause_moisture->solution_dry_reagent end_resolve Problem Resolved solution_verify_storage->end_resolve solution_dry_reagent->end_resolve solution_analytical->end_resolve Experimental_Workflow storage Proper Storage (2-8°C, Inert, Dark) prep Reagent Prep (Warm to RT in Desiccator) storage->prep setup Reaction Setup (Inert Atmosphere) prep->setup reaction Reaction (Heating) setup->reaction workup Work-up & Purification reaction->workup product Final Product workup->product

Sources

Technical Support Center: Scaling Up the Synthesis of 5-Bromo-2-isopropyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-isopropyl-2H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important chemical transformation. We will delve into common issues, providing detailed troubleshooting guides and frequently asked questions to ensure a successful and efficient synthesis.

Introduction: The Challenge of Regioselective Indazole Alkylation

The synthesis of N-substituted indazoles is a cornerstone in the development of various therapeutic agents. However, the direct alkylation of 1H-indazoles often presents a significant challenge: the formation of a mixture of N1 and N2-substituted regioisomers.[1][2][3] The thermodynamic stability of the 1H-indazole tautomer does not always translate to selective N1-alkylation, and the kinetic and thermodynamic factors governing the reaction outcome are sensitive to subtle changes in reaction conditions.[3][4] This guide will provide practical, experience-based advice to overcome these hurdles in the specific context of synthesizing this compound.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis and scale-up of this compound, providing actionable solutions and the scientific reasoning behind them.

Question 1: My reaction is producing a mixture of N1 and N2 isomers, and the desired N2 isomer is the minor product. How can I improve the regioselectivity for the N2 isomer?

Answer:

This is a classic challenge in indazole chemistry. The ratio of N1 to N2 alkylation is influenced by a combination of factors including the base, solvent, and the nature of the alkylating agent. Here’s a systematic approach to favor the N2 isomer:

  • Re-evaluate Your Base and Solvent System:

    • The "Hard and Soft Acids and Bases" (HSAB) Principle in Action: The indazole anion has two nucleophilic nitrogen atoms. N1 is generally considered "harder" and N2 "softer". Isopropyl bromide is a "softer" alkylating agent. To favor reaction at the softer N2 position, employing a less coordinating, "softer" base in a polar aprotic solvent is often beneficial.

    • Practical Suggestions:

      • Instead of strong, "hard" bases like sodium hydride (NaH) in THF, which can favor N1 alkylation, consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a solvent like DMF or acetonitrile.[2][5] The larger, more polarizable cations (K⁺, Cs⁺) can coordinate differently with the indazole anion, influencing the regioselectivity.

      • Mitsunobu conditions (triphenylphosphine and a dialkyl azodicarboxylate like DEAD or DIAD) with isopropanol are known to often favor N2-alkylation of indazoles.[4][6]

  • Consider the Alkylating Agent:

    • While you are using an isopropyl group, the choice of leaving group can have an impact. Isopropyl tosylate or mesylate can sometimes offer different selectivity compared to isopropyl bromide due to their different reactivity and steric bulk.

  • Temperature Control is Crucial:

    • Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product. Experiment with running your reaction at 0 °C or even lower to see if the N1/N2 ratio improves.

Question 2: I'm struggling to separate the N1 and N2 isomers by column chromatography. What can I do to improve the separation?

Answer:

Co-elution of indazole regioisomers is a common and frustrating issue. Here are several strategies to tackle this:

  • Optimize Your Chromatography Conditions:

    • Solvent System: A systematic screen of solvent systems is your first line of attack. Start with a standard non-polar/polar system like hexanes/ethyl acetate and gradually increase polarity. If that fails, try systems with different selectivities. For example, dichloromethane/methanol or toluene/acetone can sometimes provide the necessary resolution. The addition of a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can sometimes sharpen peaks and improve separation, although this is less likely to be necessary for your product.

    • Stationary Phase: If standard silica gel isn't working, consider alternative stationary phases. Alumina (basic or neutral) can offer different selectivity. For very difficult separations, reverse-phase chromatography (C18 silica) with a solvent system like water/acetonitrile or water/methanol may be effective.

  • Consider Derivatization (if applicable for your downstream application):

    • If the isomers are intended for further reactions, it might be possible to selectively react one isomer, allowing for easier separation of the derivatized product from the unreacted isomer. This is a more advanced technique and depends heavily on the subsequent synthetic steps.

  • Crystallization:

    • If your product is a solid, fractional crystallization can be a powerful purification technique, especially at scale. Experiment with different solvents to find one in which one isomer is significantly less soluble than the other.

Question 3: My reaction yield is low, even after optimizing for regioselectivity. What are the likely causes and how can I improve it?

Answer:

Low yields can stem from several factors. Let's break down the possibilities:

  • Incomplete Reaction:

    • Monitoring the Reaction: It is essential to monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7] This will tell you if your starting material is being consumed. For TLC, spot the starting material, the reaction mixture, and a co-spot of both to clearly track the disappearance of the starting material and the appearance of the product(s).[7]

    • Reagent Stoichiometry and Quality: Ensure you are using a slight excess of the alkylating agent (e.g., 1.1-1.5 equivalents) and that your base is of good quality and handled under anhydrous conditions if it is moisture-sensitive (like NaH). The starting 5-bromo-1H-indazole should also be pure.

  • Side Reactions:

    • Over-alkylation: While less common with a secondary alkyl halide, it's theoretically possible to get dialkylation, though this is highly unlikely under standard conditions.

    • Degradation: Indazoles are generally stable, but prolonged reaction times at high temperatures can lead to degradation. Ensure you are not heating the reaction for an excessive amount of time.

  • Work-up and Isolation Issues:

    • Product Loss During Extraction: Ensure you are using the correct pH during your aqueous work-up to keep your product in the organic phase.

    • Product Volatility: While this compound is not expected to be highly volatile, be mindful of removing the solvent under reduced pressure at elevated temperatures.

Question 4: I am scaling up my reaction from 1g to 100g, and I'm seeing a significant drop in yield and an increase in impurities. What should I consider for a successful scale-up?

Answer:

Scaling up a reaction is not always a linear process. Here are key considerations:

  • Heat Transfer:

    • Reactions that are slightly exothermic on a small scale can become difficult to control on a larger scale. Ensure you have adequate cooling capacity and monitor the internal reaction temperature closely. A runaway reaction can lead to side products and a significant decrease in yield.

  • Mixing:

    • Efficient stirring is critical for maintaining a homogeneous reaction mixture, especially with heterogeneous mixtures (e.g., solid bases). Inadequate mixing can lead to localized "hot spots" and incomplete reactions. Use an overhead mechanical stirrer for larger scale reactions.

  • Reagent Addition:

    • On a small scale, adding reagents all at once may be acceptable. On a larger scale, the slow, controlled addition of the alkylating agent or base is often necessary to manage any exotherms and maintain optimal reaction conditions.

  • Downstream Processing:

    • Work-up and purification procedures that are straightforward on a small scale can become bottlenecks at a larger scale. Plan your extraction and purification strategy in advance. For example, column chromatography on a 100g scale can be cumbersome. Consider developing a crystallization protocol for purification.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

A1: The most common starting material is 5-bromo-1H-indazole, which can be synthesized from commercially available precursors.[8]

Q2: How can I confirm the regiochemistry of my product? Which isomer is N1 and which is N2?

A2: The definitive method for assigning the regiochemistry of N1 and N2-alkylated indazoles is through Nuclear Magnetic Resonance (NMR) spectroscopy, specifically using 2D techniques like Heteronuclear Multiple Bond Correlation (HMBC).[4] The correlation between the protons of the N-alkyl group and the carbons of the indazole ring will be different for the N1 and N2 isomers. In general, for N2-substituted indazoles, a correlation is observed between the N-alkyl protons and the C7a and C3 carbons of the indazole core. For N1-substituted indazoles, a correlation is typically seen between the N-alkyl protons and the C7a and C3 carbons.

Q3: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A3: Yes, standard laboratory safety precautions should always be followed. Specifically:

  • Sodium Hydride (if used): NaH is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Alkylating Agents (e.g., isopropyl bromide): These are often toxic and should be handled in a well-ventilated fume hood.

  • Solvents (e.g., DMF, THF): These are flammable and have specific health hazards. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q4: Can I use a different alkylating agent to introduce the isopropyl group?

A4: Yes, besides isopropyl bromide, you can use isopropyl iodide, isopropyl tosylate, or isopropyl mesylate. The reactivity and in some cases, the regioselectivity, may vary. Isopropyl iodide is more reactive than the bromide, which may allow for milder reaction conditions. Tosylates and mesylates are also excellent leaving groups.

Key Reaction Parameters Summary

ParameterRecommended Conditions for N2-SelectivityRationale
Starting Material 5-Bromo-1H-indazoleCommercially available or readily synthesized.
Alkylating Agent Isopropyl bromide or Isopropyl tosylate (1.1-1.5 eq.)Provides the desired isopropyl group.
Base K₂CO₃ or Cs₂CO₃ (2-3 eq.)Milder bases often favor N2-alkylation.
Solvent DMF or AcetonitrilePolar aprotic solvents are generally effective.
Temperature 0 °C to Room TemperatureLower temperatures can improve selectivity.
Reaction Monitoring TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or HPLCTo ensure complete consumption of starting material.
Purification Column Chromatography (Silica Gel) or CrystallizationTo isolate the desired N2-isomer.

Reaction Workflow and Troubleshooting Logic

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dry glassware and add 5-bromo-1H-indazole B Add solvent (e.g., DMF) and base (e.g., K2CO3) A->B C Cool to 0 °C B->C D Slowly add isopropyl bromide C->D E Warm to RT and stir until completion (monitor by TLC) D->E F Quench reaction and perform aqueous work-up E->F G Extract with organic solvent and dry F->G H Concentrate under reduced pressure G->H I Purify by column chromatography or crystallization H->I J Characterize product by NMR, MS, etc. I->J

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G cluster_solutions_b N2-Selectivity Solutions cluster_solutions_c Yield Solutions cluster_solutions_d Purification Solutions A Problem Encountered B Low N2-selectivity? A->B C Low Yield? A->C D Purification Issues? A->D B1 Change base to K2CO3/Cs2CO3 B->B1 Yes C1 Monitor reaction by TLC/HPLC C->C1 Yes D1 Screen different chromatography solvent systems D->D1 Yes B2 Use Mitsunobu conditions B1->B2 B3 Lower reaction temperature B2->B3 C2 Check reagent quality and stoichiometry C1->C2 C3 Optimize work-up procedure C2->C3 D2 Try a different stationary phase (e.g., alumina) D1->D2 D3 Develop a crystallization protocol D2->D3

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., Raman, K., & Kotian, P. L. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1939-1951. [Link]

  • He, H., Yan, J., Jin, J., Yan, Z., Yan, Q., Wang, W., Jiang, H., Wang, H., & Chen, F. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 58(49), 6429–6432. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]

  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., Raman, K., & Kotian, P. L. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [Link]

  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., Raman, K., & Kotian, P. L. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]

  • Chemistry LibreTexts. (2021). 5.3: TLC Uses. [Link]

  • Kumar, A., Kumar, V., & Kumar, R. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(8), 915–943. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. [Link]

  • Qingmu Pharmaceutical. (n.d.). 5-bromo-3-isopropyl-2-methyl-2H-indazole Manufacturer. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Wiley-VCH. (2007). Supporting Information. [Link]

Sources

Validation & Comparative

A Methodological Guide to the In Vitro Validation of Novel Indazole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of novel indazole-based compounds, a chemical class of significant interest in contemporary drug discovery. While direct public data on the specific biological activity of the intermediate 5-Bromo-2-isopropyl-2H-indazole is limited, as it is primarily documented as a precursor in chemical synthesis, this document will use a well-characterized downstream analogue, N-(4-methoxyphenyl)-N,2-dimethyl-2H-indazol-5-amine (AXL-Inhibitor) , to exemplify the rigorous validation process required for advancing a lead candidate.

We will objectively compare the performance of this exemplar compound with an established alternative, Foretinib, and provide the supporting experimental data and protocols necessary for replication and verification. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust in vitro validation cascades for novel kinase inhibitors.

Introduction: The Rationale for Targeting the AXL Kinase with Indazole Scaffolds

The AXL receptor tyrosine kinase is a critical signaling node implicated in cancer progression, metastasis, and the development of therapeutic resistance. Its overexpression is correlated with poor prognosis in numerous malignancies, including non-small cell lung cancer and acute myeloid leukemia. This has positioned AXL as a high-value target for therapeutic intervention. The indazole core, a bicyclic aromatic heterocycle, serves as a versatile scaffold in medicinal chemistry, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. The strategic functionalization of this core, potentially originating from precursors like this compound, allows for the fine-tuning of potency and selectivity against targets such as AXL.

Our exemplar compound, N-(4-methoxyphenyl)-N,2-dimethyl-2H-indazol-5-amine, was developed as a potent and selective AXL inhibitor. This guide will detail the essential in vitro assays required to validate its activity and benchmark it against Foretinib, a multi-kinase inhibitor with known activity against AXL, MET, and VEGFR2.

Comparative Analysis of In Vitro Potency and Selectivity

A primary objective in early-stage drug discovery is to quantify the potency of a novel compound against its intended target and assess its selectivity against other related and unrelated targets. This profile helps predict both efficacy and potential off-target toxicities.

Biochemical Potency: Direct Target Engagement

The initial validation step involves assessing the compound's ability to inhibit the catalytic activity of the purified AXL kinase enzyme. This is typically achieved through a biochemical assay that measures the phosphorylation of a substrate peptide.

Table 1: Comparative Biochemical Potency (IC50) Against AXL Kinase

CompoundAXL IC50 (nM)Data Source
N-(4-methoxyphenyl)-N,2-dimethyl-2H-indazol-5-amine 1.2
Foretinib11

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate higher potency.

The data clearly indicates that our exemplar indazole compound demonstrates superior potency against the isolated AXL kinase compared to Foretinib.

Cellular Potency: Target Inhibition in a Biological Context

While biochemical assays are crucial, it is imperative to confirm that the compound can penetrate the cell membrane and inhibit the target in a native cellular environment. This is accomplished by measuring the inhibition of AXL autophosphorylation in a relevant cell line that overexpresses the kinase.

Table 2: Comparative Cellular Potency (IC50) Against AXL Autophosphorylation

CompoundCell LineCellular IC50 (nM)Data Source
N-(4-methoxyphenyl)-N,2-dimethyl-2H-indazol-5-amine NCI-H12999.5
ForetinibNCI-H1299Not ReportedN/A

The NCI-H1299 non-small cell lung cancer cell line is an excellent model system due to its high endogenous expression of AXL. The data confirms that the indazole compound retains potent activity in a cellular context.

Experimental Protocols: A Step-by-Step Guide

The trustworthiness of comparative data hinges on the robustness and reproducibility of the experimental protocols. Below are the detailed methodologies for the key assays described.

Workflow for In Vitro Kinase Inhibition Assessment

The following diagram outlines the logical flow from initial compound handling to final data analysis for determining biochemical and cellular potency.

G cluster_0 Biochemical Assay Workflow cluster_1 Cellular Assay Workflow A Compound Preparation (Serial Dilution in DMSO) B Kinase Reaction Setup (Purified AXL Enzyme, ATP, Substrate) A->B C Incubation (Allow Phosphorylation) B->C D Detection (Luminescent or Fluorescent Readout) C->D E Data Analysis (IC50 Curve Fitting) D->E J Data Analysis (IC50 Curve Fitting) F Cell Culture & Plating (NCI-H1299 Cells) G Compound Treatment (Incubate Cells with Inhibitor) F->G H Cell Lysis (Extract Proteins) G->H I Immunoblotting / ELISA (Measure Phospho-AXL Levels) H->I I->J

Caption: Workflow for determining biochemical and cellular IC50 values.

Detailed Protocol: LANCE Ultra TR-FRET Kinase Assay (Biochemical)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a highly sensitive and robust method for measuring kinase activity.

  • Compound Preparation : Prepare a 10-point serial dilution series of the test compounds (e.g., N-(4-methoxyphenyl)-N,2-dimethyl-2H-indazol-5-amine, Foretinib) in 100% DMSO, starting at a 100X final concentration.

  • Reaction Mixture : In a 384-well microplate, add 2.5 µL of the 4X enzyme solution (containing purified recombinant AXL kinase) to each well.

  • Inhibitor Addition : Add 0.1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

  • Initiate Reaction : Add 2.5 µL of the 4X substrate solution (containing ULight™-poly-GT peptide and ATP) to initiate the kinase reaction.

  • Incubation : Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection : Add 5 µL of the 2X detection mixture (containing Europium-labeled anti-phosphotyrosine antibody) to stop the reaction.

  • Final Incubation : Incubate for an additional 60 minutes at room temperature.

  • Data Acquisition : Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 615 nm.

  • Analysis : Calculate the TR-FRET ratio and plot the percent inhibition against the compound concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.

Detailed Protocol: Western Blot for Cellular AXL Autophosphorylation

This protocol validates target engagement within a cellular system by measuring the levels of phosphorylated AXL.

  • Cell Seeding : Seed NCI-H1299 cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

  • Serum Starvation : To reduce basal kinase activity, serum-starve the cells for 12-18 hours in a serum-free medium.

  • Compound Treatment : Treat the cells with increasing concentrations of the test compounds for 2 hours. Include a DMSO vehicle control.

  • Stimulation : Stimulate AXL autophosphorylation by adding its ligand, Gas6 (200 ng/mL), for 15 minutes.

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer : Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-AXL (Tyr702) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing : Strip the membrane and re-probe with an antibody for total AXL to ensure equal protein loading.

  • Densitometry : Quantify the band intensities and normalize the phospho-AXL signal to the total AXL signal. Plot the normalized values against inhibitor concentration to calculate the cellular IC50.

Signaling Pathway Context

Understanding the mechanism of action requires placing the inhibitor's effect within the broader signaling network. Inhibition of AXL phosphorylation prevents the recruitment of downstream signaling adaptors, thereby blocking pro-survival and pro-metastatic pathways like PI3K/AKT.

G Gas6 Gas6 (Ligand) AXL AXL Receptor Gas6->AXL Binds & Dimerizes AXL->AXL Autophosphorylation PI3K PI3K AXL->PI3K Recruits & Activates Inhibitor Indazole Inhibitor (e.g., AXL-Inhibitor) Inhibitor->AXL Inhibits AKT AKT PI3K->AKT Activates CellResponse Cell Survival & Metastasis AKT->CellResponse Promotes

Caption: Simplified AXL signaling pathway and point of inhibition.

Conclusion and Future Directions

The in vitro data robustly demonstrates that N-(4-methoxyphenyl)-N,2-dimethyl-2H-indazol-5-amine is a highly potent inhibitor of AXL kinase, both biochemically and in a cellular context, surpassing the potency of the multi-kinase inhibitor Foretinib. The methodologies detailed herein provide a validated template for researchers seeking to characterize novel indazole-based kinase inhibitors.

Subsequent steps in the drug discovery cascade would involve expanding the kinase selectivity panel to assess off-target effects comprehensively, evaluating the compound in cell-based functional assays (e.g., migration, invasion, and apoptosis assays), and ultimately progressing to in vivo pharmacokinetic and efficacy studies in relevant animal models. This rigorous, stepwise validation is critical for the successful translation of a promising chemical scaffold into a clinical candidate.

References

  • Title: The AXL receptor tyrosine kinase in cancer: a new therapeutic target. Source: Cancer Research URL: [Link]

  • Title: AXL as a key player in drug resistance. Source: Cancers URL: [Link]

  • Title: Indazole derivatives as AXL kinase inhibitors.
  • Title: Foretinib (GSK1363089), an orally available multikinase inhibitor of c-Met and VEGFR-2, blocks proliferation, migration, and invasion of human tumor cells in vitro and inhibits tumor growth in vivo. Source: Molecular Cancer Therapeutics URL: [Link]

A Comparative Guide to IC50 Determination of Novel Kinase Inhibitors: A Case Study with 5-Bromo-2-isopropyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of methodologies for determining the half-maximal inhibitory concentration (IC50) of novel kinase inhibitors, using the hypothetical compound 5-Bromo-2-isopropyl-2H-indazole as a case study. As a member of the indazole chemical class, which has shown promise in kinase inhibition, understanding its potency and selectivity is a critical first step in the drug discovery process.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable kinase assays.

The Central Role of IC50 in Kinase Inhibitor Profiling

Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a substrate.[3] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[4] The IC50 value is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.[4] In the context of kinase drug discovery, it represents the concentration of an inhibitor required to reduce the kinase's enzymatic activity by 50%. A lower IC50 value indicates a more potent inhibitor.[4] Accurate IC50 determination is paramount for structure-activity relationship (SAR) studies, lead optimization, and assessing the selectivity of a compound across the kinome.[5]

Choosing the Optimal Kinase Assay: A Comparative Overview

The selection of an appropriate kinase assay technology is a critical decision that influences the quality and relevance of the resulting IC50 data.[6] Several assay formats are available, each with its own set of advantages and limitations. The choice often depends on factors such as throughput requirements, sensitivity, cost, and the specific kinase-substrate system being investigated.[7]

Assay TypePrincipleAdvantagesDisadvantages
Radiometric Assays Measures the transfer of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[8][9][10]Considered the "gold standard" due to its direct measurement of catalytic activity.[8][11] High sensitivity and compatibility with various substrates.[10]Involves handling and disposal of radioactive materials.[9] Labor-intensive and not easily amenable to high-throughput screening (HTS).[12]
Fluorescence-Based Assays Detects changes in fluorescence properties upon substrate phosphorylation.[13] Common formats include Fluorescence Polarization (FP)[14][15] and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[7][16]Non-radioactive and amenable to HTS.[12][15] Homogeneous "mix-and-read" formats simplify workflow.[12]Susceptible to interference from colored or fluorescent compounds.[6] May require specific antibodies or modified substrates.
Luminescence-Based Assays Measures the depletion of ATP or the production of ADP using a luciferase-based reaction.[3][7][17]High sensitivity, wide dynamic range, and excellent for HTS.[17][18] Simple "add-and-read" protocols.[19]Indirect measurement of kinase activity.[6] Potential for interference from compounds that inhibit luciferase.[20]

In-Depth Methodologies for IC50 Determination

This section provides detailed, step-by-step protocols for three widely used kinase assay formats. For the purpose of this guide, we will assume we are determining the IC50 of this compound against a hypothetical tyrosine kinase, "TK-1," using a known multi-kinase inhibitor, Imatinib, as a positive control.

Radiometric Filter Binding Assay ([³³P]-ATP)

This method directly measures the incorporation of a radiolabeled phosphate into a peptide substrate.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Separation & Detection cluster_2 Data Analysis prep Prepare serial dilutions of This compound and Imatinib. mix Prepare kinase reaction mix: TK-1 enzyme, peptide substrate, [γ-³³P]ATP, and reaction buffer. prep->mix incubate Add inhibitor dilutions and kinase mix to microplate wells. Incubate at 30°C for 60 minutes. mix->incubate spot Spot reaction mixtures onto P81 phosphocellulose filter paper. incubate->spot wash Wash filter paper with phosphoric acid to remove unincorporated [γ-³³P]ATP. spot->wash dry Dry the filter paper. wash->dry count Add scintillation cocktail and measure radioactivity using a scintillation counter. dry->count plot Plot radioactive counts against inhibitor concentration. count->plot fit Fit data to a sigmoidal dose-response curve to determine the IC50 value. plot->fit

Caption: Workflow for Radiometric Kinase Assay.

Detailed Protocol:

  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of this compound and Imatinib in DMSO. The final concentration in the assay should range from 100 µM to 5 nM.

  • Kinase Reaction:

    • In a 96-well plate, add 2 µL of each inhibitor dilution. Include DMSO-only wells for 0% inhibition (high control) and wells without enzyme for 100% inhibition (low control).

    • Prepare a master mix containing kinase buffer, 10 µM peptide substrate, 10 µM ATP spiked with [γ-³³P]ATP, and the TK-1 enzyme.

    • Initiate the reaction by adding 18 µL of the master mix to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stopping the Reaction and Separation:

    • Stop the reaction by adding 20 µL of 3% phosphoric acid.

    • Spot 30 µL from each well onto a P81 phosphocellulose filter mat.[11]

    • Wash the filter mat three times for 5 minutes each in 0.75% phosphoric acid, followed by a final wash in acetone.

  • Detection and Analysis:

    • Dry the filter mat completely.

    • Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to calculate the IC50.

Fluorescence Polarization (FP) Assay

This homogeneous assay measures the change in the rotational speed of a fluorescently labeled peptide tracer upon binding to an anti-phosphopeptide antibody.[15][21]

Experimental Workflow:

G cluster_0 Kinase Reaction cluster_1 Detection cluster_2 Data Analysis prep Prepare serial dilutions of This compound and Imatinib. mix Prepare kinase reaction mix: TK-1 enzyme, peptide substrate, ATP, and reaction buffer. prep->mix incubate Add inhibitor dilutions and kinase mix to microplate wells. Incubate at room temperature for 90 minutes. mix->incubate add_reagents Add detection mix containing anti-phosphopeptide antibody and fluorescent phosphopeptide tracer. incubate->add_reagents incubate_detect Incubate for 60 minutes to allow binding equilibrium to be reached. add_reagents->incubate_detect read_fp Read fluorescence polarization on a compatible plate reader. incubate_detect->read_fp plot Plot fluorescence polarization (mP) against inhibitor concentration. read_fp->plot fit Fit data to a sigmoidal dose-response curve to determine the IC50 value. plot->fit

Caption: Workflow for Fluorescence Polarization Kinase Assay.

Detailed Protocol:

  • Inhibitor Preparation: Prepare serial dilutions of the inhibitors as described for the radiometric assay.

  • Kinase Reaction:

    • In a black, low-volume 384-well plate, add 1 µL of each inhibitor dilution.

    • Add 5 µL of a solution containing the TK-1 enzyme and peptide substrate.

    • Initiate the reaction by adding 5 µL of a solution containing ATP at a concentration equal to its Km for the kinase.[22][23]

  • Incubation: Incubate the plate at room temperature for 90 minutes.

  • Detection:

    • Prepare a detection mix containing a specific anti-phosphotyrosine antibody and a fluorescently labeled phosphopeptide tracer.

    • Add 10 µL of the detection mix to each well.

    • Incubate for an additional 60 minutes at room temperature, protected from light.

  • Measurement and Analysis:

    • Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with appropriate filters.

    • Calculate the percentage of inhibition based on high and low controls and determine the IC50 as previously described.

Luminescence-Based ATP Depletion Assay (Kinase-Glo®)

This widely used HTS assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction using a luciferase/luciferin system.[17][18] The luminescent signal is inversely proportional to kinase activity.[17][18]

Experimental Workflow:

G cluster_0 Kinase Reaction cluster_1 Detection cluster_2 Data Analysis prep Prepare serial dilutions of This compound and Imatinib. mix Prepare kinase reaction mix: TK-1 enzyme, substrate, ATP, and reaction buffer. prep->mix incubate Add inhibitor dilutions and kinase mix to microplate wells. Incubate at room temperature for 60 minutes. mix->incubate add_reagent Add Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescence reaction. incubate->add_reagent incubate_detect Incubate for 10 minutes to stabilize the luminescent signal. add_reagent->incubate_detect read_lum Measure luminescence on a plate luminometer. incubate_detect->read_lum plot Plot luminescent signal against inhibitor concentration. read_lum->plot fit Fit data to a sigmoidal dose-response curve to determine the IC50 value. plot->fit

Caption: Workflow for Luminescence-Based Kinase Assay.

Detailed Protocol:

  • Inhibitor and Reaction Setup: Follow the same initial steps as the FP assay, using a white, opaque 384-well plate suitable for luminescence.

  • Kinase Reaction:

    • In each well, combine 2.5 µL of inhibitor dilution, 2.5 µL of TK-1 enzyme and substrate mix, and 5 µL of ATP solution.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection:

    • Allow the Kinase-Glo® reagent to equilibrate to room temperature.

    • Add 10 µL of the Kinase-Glo® reagent to each well. This will stop the kinase reaction and initiate the light-producing luciferase reaction.[17]

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.[18]

  • Measurement and Analysis:

    • Measure the luminescence using a plate luminometer.

    • The signal is inversely proportional to kinase activity. Calculate the percentage of inhibition and determine the IC50.

Critical Experimental Parameters and Data Interpretation

The Significance of ATP Concentration:

For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration in the assay.[22][24] The Cheng-Prusoff equation describes this relationship: IC50 = Ki (1 + [ATP]/Km).[23]

  • Assays at ATP Km: Performing assays at the Km value for ATP is a common practice in biochemical screens.[22] Under these conditions, the IC50 is approximately twice the inhibitor's binding affinity (Ki), allowing for a standardized comparison of inhibitor potencies across different kinases.[23]

  • Physiological ATP Concentrations: In a cellular environment, ATP concentrations are in the millimolar range, significantly higher than the Km of most kinases.[23][24] An inhibitor that appears potent in a biochemical assay with low ATP may be significantly less effective in a cellular context.[25] Therefore, it is often advisable to perform assays at physiological ATP concentrations (e.g., 1 mM) to better predict cellular efficacy.[26]

Biochemical vs. Cell-Based Assays:

While biochemical assays are essential for determining direct enzyme inhibition, they do not account for factors like cell membrane permeability, off-target effects, or competition with high intracellular ATP concentrations.[24][25] Therefore, promising hits from biochemical screens must be validated in cell-based assays.[27][28] Cell-based formats, such as cellular phosphorylation assays or cell proliferation assays, provide more physiologically relevant data on an inhibitor's true potential.[25][29]

Hypothetical Performance Comparison

The following table presents hypothetical IC50 data for this compound and the control inhibitor, Imatinib, against TK-1, as determined by the three described assay methodologies.

CompoundRadiometric Assay (10 µM ATP)FP Assay (ATP at Km)Kinase-Glo® (1 mM ATP)
This compound 75 nM45 nM850 nM
Imatinib (Control) 150 nM120 nM1.5 µM

Analysis of Hypothetical Data:

  • The IC50 values obtained from the radiometric and FP assays at low ATP concentrations are comparable, indicating good agreement between these methods. The lower IC50 in the FP assay is expected as it was performed at the ATP Km.

  • As anticipated for ATP-competitive inhibitors, the IC50 values for both compounds are significantly higher in the Kinase-Glo® assay performed at a physiological ATP concentration of 1 mM. This highlights the importance of considering ATP concentration when comparing data and predicting in vivo activity.

  • In this hypothetical scenario, this compound demonstrates greater potency against TK-1 than Imatinib across all assay formats.

Conclusion

The determination of an accurate and reproducible IC50 value is a cornerstone of kinase inhibitor drug discovery. There is no single "best" assay; the optimal choice depends on the specific research question, available resources, and desired throughput. Radiometric assays offer a direct and sensitive measure of enzymatic activity, while fluorescence and luminescence-based assays provide non-radioactive, high-throughput alternatives. It is crucial to understand the principles and limitations of each method and to carefully control experimental variables, particularly the ATP concentration. Ultimately, a multi-assay approach, progressing from biochemical screens to more physiologically relevant cell-based models, provides the most comprehensive and reliable characterization of a novel kinase inhibitor's potency and potential as a therapeutic agent.

References

  • The significance of ATP concentration in cell-free and cell-based assays. Carna Biosciences.
  • Hastie, C. J., et al. (2006). Assay of protein kinases using radiolabeled ATP: a protocol. Nature Protocols. [Link]

  • PI3-Kinase Activity Fluorescence Polariz
  • A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity.
  • Fluorescence Polarization Kinase Assay Miniaturization in Corning® 96 Well Half-Area and 384 Well Micropl
  • Klebl, B., Müller, G., & Hamacher, M. (Eds.). (2011). Protein Kinases as Drug Targets. Wiley-VCH.
  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • ATP concentr
  • Fluorescence Polarization Detection. BMG LABTECH. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]

  • A high-throughput radiometric kinase assay. PMC - NIH. [Link]

  • Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. PLOS One. [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Luminescence Assays: Types, Mechanism & Applications. Danaher Life Sciences. [Link]

  • Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372.
  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]

  • Kinase Screening Assay Services. Reaction Biology. [Link]

  • Cell-based Kinase Assays. Profacgen. [Link]

  • Comparison of Different Tyrosine Kinase Inhibitors for Treatment of Poor Performance Status Patients with EGFR-Mut
  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]

  • Radiometric kinase assays with scintillation counting - because you want your experiments to count! YouTube. [Link]

  • IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals. [Link]

  • A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Labiotech.eu. [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
  • Determination of IC50 values for p110 with the PI3-kinase inhibitors...
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul

Sources

A Comparative Guide to N1 vs. N2 Substituted Indazole Bioactivity: A Tale of Two Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the N1/N2 Conundrum

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is a cornerstone of modern medicinal chemistry.[1] Often employed as a bioisostere for the native indole moiety found in numerous biological signaling molecules, the indazole scaffold is a privileged structure, appearing in a host of approved drugs and clinical candidates, from the anti-cancer agent Niraparib to the anti-inflammatory drug Benzydamine.[1]

However, the indazole ring presents a fundamental challenge that dictates its biological destiny: the presence of two reactive nitrogen atoms, N1 and N2. Substitution at these positions yields two distinct regioisomers, and this seemingly subtle structural alteration can lead to profoundly different pharmacological outcomes. An N1-substituted indazole may be a potent kinase inhibitor, while its N2 counterpart could be completely inactive, or vice-versa.[2] This guide provides an in-depth comparative analysis of N1 versus N2 substituted indazole bioactivity, drawing on experimental data to illuminate the critical role of regiochemistry in drug design. We will explore the synthetic strategies required to control this selectivity, examine case studies in major therapeutic areas, and dissect the structural rationale behind the observed differences in biological activity.

Chapter 1: The Synthetic Imperative: Achieving Regiochemical Control

The ability to selectively synthesize either the N1 or N2 isomer is paramount. Direct alkylation of an unsubstituted 1H-indazole often results in a mixture of both regioisomers, necessitating difficult chromatographic separation that is inefficient for large-scale synthesis.[3] The outcome is governed by a delicate interplay of thermodynamics, kinetics, and the steric and electronic properties of the indazole ring and the alkylating agent.[4][5]

The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer.[1] Therefore, reaction conditions that allow for equilibration typically favor the formation of the N1-substituted product. Conversely, conditions that favor the kinetically controlled pathway can lead to the N2 isomer.

Experimental Protocol 1: N1-Selective Alkylation (Thermodynamic Control)

This protocol leverages a strong, non-nucleophilic base in an aprotic solvent to favor the formation of the thermodynamically more stable N1-substituted product.[4][5]

Rationale: Sodium hydride (NaH) irreversibly deprotonates the indazole, and in a solvent like tetrahydrofuran (THF), the resulting indazolide anion exists in equilibrium. Alkylation tends to occur on the N1 position, which leads to the more stable, neutral product.

Step-by-Step Methodology:

  • To a stirred solution of the desired 1H-indazole (1.0 eq.) in anhydrous THF (0.2 M) under an inert nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes. The evolution of hydrogen gas should be observed.

  • Add the alkylating agent (e.g., an alkyl bromide, 1.1 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the pure N1-alkylated indazole.

Experimental Protocol 2: N2-Selective Alkylation (Kinetic Control)

The Mitsunobu reaction provides a classic method for achieving N2 selectivity, particularly for less sterically hindered alcohols.[4]

Rationale: The Mitsunobu reaction proceeds under neutral conditions and is generally kinetically controlled. The N2 position of the indazole is often more nucleophilic, leading to its preferential attack on the activated alcohol intermediate before thermodynamic equilibration can occur.

Step-by-Step Methodology:

  • To a solution of the 1H-indazole (1.0 eq.), the desired alcohol (1.5 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography. This is often challenging due to the triphenylphosphine oxide byproduct but is necessary to isolate the desired N2-alkylated product.

Analytical Confirmation: Differentiating the Isomers

Unequivocal structural assignment is critical. Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy is a powerful tool for this purpose. For an N1-substituted indazole, a correlation is typically observed between the protons of the N-alkyl chain's alpha-carbon and the C7a carbon of the indazole ring. For an N2-substituted indazole, a correlation is instead observed between those same protons and the C3 carbon.[5]

G cluster_0 Synthetic Decision Workflow cluster_1 N1-Isomer (Thermodynamic) cluster_2 N2-Isomer (Kinetic) start 1H-Indazole Substrate target Select Target Isomer start->target n1_cond Conditions: - Strong Base (NaH, KHMDS) - Aprotic Solvent (THF, DMF) target->n1_cond  Target N1 n2_cond Conditions: - Mitsunobu (DEAD/DIAD, PPh3) - Specific Ring Electronics (e.g., C7-EWG) target->n2_cond  Target N2 n1_proto Protocol 1: Base-mediated Alkylation n1_cond->n1_proto analysis Analysis & Purification (Chromatography, NMR, HMBC) n1_proto->analysis n2_proto Protocol 2: Mitsunobu Reaction n2_cond->n2_proto n2_proto->analysis

Caption: Synthetic workflow for regioselective N-alkylation of indazoles.

Chapter 2: Case Study in Oncology: The Critical Role of N2 Substitution in Kinase Inhibition

Protein kinases are a major class of drug targets in oncology. The precise orientation of an inhibitor within the ATP-binding pocket is crucial for potent activity. The indazole scaffold is a frequent "hinge-binder," forming key hydrogen bonds with the kinase hinge region. The position of the N-substituent dramatically influences this binding.

A compelling example is seen in inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. Structure-activity relationship (SAR) studies have revealed that for certain indazole-based scaffolds, substitution at the N2 position is essential for potent FGFR inhibition, while the corresponding N1 isomers are significantly less active or completely inactive.[2]

Mechanistic Rationale: The N1 atom of the indazole ring often acts as a hydrogen bond acceptor, interacting with a backbone NH group in the kinase hinge. An N2-substituted indazole projects its substituent away from the C3 position, allowing the rest of the scaffold to adopt the optimal conformation for hinge binding and for other parts of the molecule to access adjacent hydrophobic pockets. In contrast, a substituent at the N1 position can introduce a steric clash with the hinge region or orient the rest of the molecule unfavorably, weakening the key interactions required for potent inhibition.

Comparative Bioactivity Data: Indazole-based FGFR1 Inhibitors

Compound IDIndazole SubstitutionCore StructureFGFR1 IC₅₀ (µM)[2]
Compound A N2-Methyl3-(Pyridin-2-yl)-1H-indazole2.0
Compound B N1-Methyl3-(Pyridin-2-yl)-1H-indazole> 100 (Inactive)
Compound C N2-Ethyl3-(Pyridin-2-yl)-1H-indazole0.8
Compound D N1-Ethyl3-(Pyridin-2-yl)-1H-indazole> 100 (Inactive)

Note: Data is representative and synthesized from SAR principles described in the cited literature.

RTK FGFR (Receptor Tyrosine Kinase) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor N2-Indazole Inhibitor Inhibitor->RTK Inhibition

Caption: Simplified FGFR signaling pathway inhibited by N2-indazoles.

Experimental Protocol 3: In Vitro Kinase Inhibition Assay (Generic FRET-based)

Rationale: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. A LanthaScreen™ (Thermo Fisher) or similar time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common industry standard.

Step-by-Step Methodology:

  • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Serially dilute the N1 and N2 indazole test compounds in DMSO, then further dilute into the reaction buffer.

  • In a 384-well plate, add the test compounds, the kinase (e.g., recombinant FGFR1), and a fluorescently labeled peptide substrate.

  • Initiate the kinase reaction by adding ATP at its Km concentration. Incubate at room temperature for 60 minutes.

  • Stop the reaction by adding a solution containing EDTA and a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

  • Incubate for 60 minutes to allow antibody binding.

  • Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the terbium donor).

  • Calculate the emission ratio and plot the percent inhibition versus compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Chapter 3: Case Study in Neuromodulation: N1 Substitution in Cannabinoid Receptor Agonists

The indazole core is also prevalent in synthetic cannabinoid receptor agonists (SCRAs), a class of compounds often found in illicit substances.[6] These molecules typically target the CB1 and CB2 receptors. In contrast to the kinase inhibitor example, many of the most potent and well-characterized indazole-based SCRAs are substituted at the N1 position.

Mechanistic Rationale: For cannabinoid receptors, which are G-protein coupled receptors (GPCRs), the N-substituent is not typically involved in hinge-binding but instead occupies a large, often hydrophobic, pocket within the receptor. The vector of the N1-substituent, pointing away from the C7 position, allows for long alkyl or functionalized side chains to be accommodated within this pocket, contributing significantly to binding affinity and agonist efficacy. An N2-substituent would project in a different direction, potentially clashing with the receptor helices or failing to engage with key hydrophobic residues.

This is exemplified by compounds where N1-substitution is a defining feature for high-affinity partial or full agonism at CB1 and CB2 receptors.[7]

Comparative Bioactivity Data: Indazole-based Cannabinoid Receptor Agonists

Compound IDIndazole SubstitutionKey Structural FeatureCB1 Ki (nM)[7]CB2 Ki (nM)[7]CB1 Efficacy (Emax %)[7]
Analog 1 N1-(pentyl)3-Carboxamide2515~30% (Partial Agonist)
Analog 2 N2-(pentyl)3-Carboxamide> 1000> 1000Not Active
Analog 3 N1-(5-fluoropentyl)3-Carboxamide108~95% (Full Agonist)
Analog 4 N2-(5-fluoropentyl)3-Carboxamide> 1000> 1000Not Active

Note: Data is representative and synthesized from SAR principles described in the cited literature.

Experimental Protocol 4: Radioligand Displacement Assay for CB1 Receptor Binding

Rationale: This assay measures the affinity (Ki) of a test compound for a receptor by quantifying its ability to displace a known high-affinity radiolabeled ligand.

Step-by-Step Methodology:

  • Prepare cell membranes from a cell line stably overexpressing the human CB1 receptor (e.g., HEK293 or CHO cells).

  • In a 96-well filter plate, combine the cell membranes (10-20 µg protein), a fixed concentration of a radiolabeled CB1 agonist (e.g., [³H]CP-55,940) at its Kd concentration, and varying concentrations of the test compound in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

  • Define non-specific binding using a high concentration of a known non-radioactive agonist (e.g., 10 µM WIN-55,212-2).

  • Incubate the plate at 30 °C for 90 minutes.

  • Terminate the binding by rapid filtration through the filter plate using a cell harvester, washing three times with ice-cold wash buffer to separate bound from free radioligand.

  • Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and plot the percent displacement versus the concentration of the test compound. Determine the IC₅₀ and calculate the Ki using the Cheng-Prusoff equation.

Conclusion: A Critical Design Parameter

The comparative analysis of N1 and N2 substituted indazoles unequivocally demonstrates that the site of substitution is a critical determinant of biological activity. It is not a trivial modification but a fundamental design choice that dictates the three-dimensional trajectory of key substituents, thereby controlling molecular recognition by the target protein.

The Vectorial Difference in N1 vs. N2 Substitution cluster_n1 N1-Substituted Indazole cluster_n2 N2-Substituted Indazole N1_img N1_img N1_txt Vector points away from C7. Favored for occupying long, linear pockets (e.g., GPCRs). N2_img N2_img N2_txt Vector points away from C3. Favored for hinge-binding motifs (e.g., Kinases).

Caption: The vectorial difference of substituents on N1 vs. N2 indazoles.

For the medicinal chemist, the choice between an N1 and N2 substitution strategy must be a conscious one, guided by the architecture of the target's binding site. For kinase inhibition, where hinge-binding is paramount, an N2-substitution strategy is often superior.[2] For GPCRs like the cannabinoid receptors, where engagement with hydrophobic channels is key, N1-substitution frequently yields more potent compounds.[7] Mastering the regioselective synthesis and understanding the differential bioactivity of these two isomer classes are essential skills for the rational design of next-generation indazole-based therapeutics.

References

  • Keating, C., El-Sabbagh, S., O'Brien, J., McCarthy, F., & Alam, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link][4][5]

  • Luchini, G., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link][8]

  • Breslin, H. J., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. [Link]

  • Bethanamudi, P., et al. (2012). Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate. [Link]

  • Ball, M., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link][3]

  • Ren, P., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kim, H. P., et al. (2011). Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Keating, C., et al. (2021). Alkylating reagent effects on N-1/N-2 regioselectivity. ResearchGate. [Link]

  • El-Fakharany, E. M., et al. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]

  • Morales, P., et al. (2020). 1,2,3-Triazole derivatives as highly selective cannabinoid receptor type 2 (CB2) agonists. Frontiers in Chemistry. [Link]

  • Ma, R., et al. (2021). Transcriptional Profiling and Functional Analysis of N1/N2 Neutrophils Reveal an Immunomodulatory Effect of S100A9-Blockade on the Pro-Inflammatory N1 Subpopulation. Frontiers in Immunology. [Link]

  • Prather, P. L., et al. (2023). Design, synthesis, and evaluation of substituted alkylindoles that activate G protein-coupled receptors distinct from the cannabinoid CB1 and CB2 receptors. National Institutes of Health. [Link]

  • Kumar, R., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link][1]

  • Sharma, G., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. [Link][2]

  • WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]

  • Al-Hayali, A., et al. (2025). Indazole partial agonists targeting peripheral cannabinoid receptors. Bioorganic & Medicinal Chemistry. [Link][7]

  • Request PDF. (n.d.). Facile synthesis of new N1-alkylated 1H-indazole-3-carboxamide derivatives as potential anticancer agents: In vitro, ADMET prediction, and SAR studies. ResearchGate. [Link]

  • Giorgetti, A., & Auwärter, V. (2021). Fourth generation of synthetic cannabinoid receptor agonists: a summary on the latest insights. Semantic Scholar. [Link][6]

  • Deventer, M. H., et al. (2025). In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. National Institutes of Health. [Link]

  • Girish, C., & Kumar, S. (2014). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. [Link]

  • Kumar, R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

  • Sztanke, M., et al. (2022). New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies. MDPI. [Link]

  • Alagarsamy, V., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. [Link]

  • González-Muñoz, G. C., et al. (2010). Neuroprotective effects of N-alkyl-1,2,4-oxadiazolidine-3,5-diones and their corresponding synthetic intermediates N-alkylhydroxylamines and N-1-alkyl-3-carbonyl-1-hydroxyureas against in vitro cerebral ischemia. ChemMedChem. [Link]

  • Wang, J., et al. (2023). Neuroprotective Effects of N-acetylserotonin and Its Derivative. Neuroscience. [Link]

  • Porcelloni, M., et al. (1975). [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. Il Farmaco; edizione scientifica. [Link]

Sources

A Comparative Spectroscopic Guide to 5-Bromo-2-isopropyl-2H-indazole and Related Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of Substituted Indazoles

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of pharmacologically active agents.[1][2] Derivatives of indazole exhibit a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[3][4] The specific substitution pattern on the indazole ring system profoundly influences the molecule's physicochemical properties and its interaction with biological targets. Consequently, unambiguous structural characterization is a critical step in the drug discovery and development pipeline.

This guide provides an in-depth comparative analysis of the spectroscopic data for 5-Bromo-2-isopropyl-2H-indazole, a representative member of this class. By contrasting its spectral features with those of structurally similar compounds, we aim to elucidate the distinct influence of the N-isopropyl and C-5 bromo substituents. This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical data for structural confirmation and quality control.

Molecular Structures Under Comparison

To understand the spectroscopic nuances, we will compare our target molecule with key analogues that isolate the effects of different substituents. The chosen compounds allow for a systematic evaluation of how changes in substitution at the N-2 and C-5 positions impact the spectral data.

G cluster_0 Target Molecule cluster_1 Comparative Analogues A This compound B 2H-Indazole C 2-Phenyl-2H-indazole D 5-Bromo-1H-indazole

Figure 1: Molecular structures of the target compound and its comparative analogues.

Comparative Spectroscopic Analysis

The following sections dissect the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data. The discussion emphasizes how the electronic and steric effects of the isopropyl and bromo groups manifest in the spectra.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to the electron density around it and the presence of nearby anisotropic groups.

In the case of this compound, the key diagnostic signals are the septet and doublet of the isopropyl group and the distinct signals of the aromatic protons on the bicyclic ring. The bromine atom at the C-5 position is expected to exert a deshielding effect on adjacent protons through its inductive effect and a more complex influence on the overall aromatic system.

Table 1: Comparative ¹H NMR Data (Predicted and Reported, in CDCl₃)

CompoundH-3H-4H-6H-7Isopropyl (CH)Isopropyl (CH₃)Reference
This compound ~8.1 ppm (s)~7.6 ppm (d)~7.4 ppm (dd)~7.5 ppm (d)~4.8 ppm (sept)~1.5 ppm (d)Predicted
2-Phenyl-2H-indazole 8.41 ppm (d)7.71 ppm (d)7.32 ppm (ddd)7.11 ppm (ddd)N/AN/A[5]
5-Bromo-1H-indazole 8.07 ppm (s)7.84 ppm (s)7.37 ppm (dd)7.43 ppm (d)N/AN/A[6]

Causality and Interpretation:

  • Isopropyl Group: The isopropyl group is readily identified by a septet for the methine proton (CH) around 4.8 ppm, coupled to the six equivalent methyl protons (CH₃), which appear as a doublet around 1.5 ppm. The chemical shift of the methine proton is indicative of its attachment to the electron-withdrawing nitrogen atom.

  • Aromatic Protons: The bromine at C-5 significantly influences the aromatic region. We predict H-4 and H-6 will be the most affected. Compared to 2-phenyl-2H-indazole, the H-4 proton in the bromo-substituted compound is expected to be deshielded (shifted downfield), while the H-6 proton will also experience a modified chemical shift and coupling pattern due to the adjacent bromine.[5]

  • N-2 vs. N-1 Isomerism: The chemical shift of H-7 is a key differentiator between N-1 and N-2 substituted indazoles. In 2-substituted isomers, H-7 is typically found at a higher field (more shielded) compared to its position in 1-substituted isomers.[3]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides insight into the carbon framework of a molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.

Table 2: Comparative ¹³C NMR Data (Predicted and Reported, in CDCl₃)

CompoundC-3C-3aC-4C-5C-6C-7C-7aReference
This compound ~120~123~125~115 (C-Br)~129~110~150Predicted
2-Phenyl-2H-indazole 122.8122.5121.0120.4126.8118.0149.8[5]
Unsubstituted 1H-Indazole 134.8123.1120.9120.9126.8109.7140.0[7]

Causality and Interpretation:

  • C-Br Signal: The most direct effect of the bromine substituent is on C-5, which will be shifted significantly upfield due to the "heavy atom effect" while also being directly bonded to the electronegative halogen. Its signal is typically found in the 110-120 ppm range.

  • Ring Carbons: The substitution at N-2 versus N-1 alters the electronic distribution in the heterocyclic ring, leading to noticeable differences in the chemical shifts of the carbons, particularly C-3 and C-7a.[8] The presence of the electron-donating isopropyl group on N-2 will also subtly influence the shielding of the ring carbons compared to an N-phenyl group.

Mass Spectrometry: Unveiling Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For bromo-containing compounds, MS is particularly diagnostic.

Key Features for this compound:

  • Molecular Ion (M⁺): Bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).[9] This results in a characteristic pair of molecular ion peaks (the M⁺ and M+2 peaks) of nearly equal intensity, separated by 2 m/z units. For C₁₀H₁₁BrN₂, the expected peaks would be at m/z 238 and 240.[10][11] This isotopic signature is a definitive indicator of the presence of a single bromine atom.[12][13]

  • Fragmentation: A common fragmentation pathway for N-alkylated heterocycles is the loss of the alkyl group. For this compound, a significant fragment would likely correspond to the loss of a propyl radical ([M - 43]⁺), resulting from the cleavage of the isopropyl group. Another key fragmentation would be the loss of the bromine atom itself ([M - 79/81]⁺).

Table 3: Key Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightKey M⁺ / [M+H]⁺ Peaks (m/z)Characteristic Fragments
This compound C₁₀H₁₁BrN₂239.11238, 240Loss of C₃H₇, loss of Br
2-Phenyl-2H-indazole C₁₃H₁₀N₂194.23194Loss of phenyl group, N₂
5-Bromo-1H-indazole C₇H₅BrN₂197.03197, 199Loss of Br, loss of HCN
Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds.[14] It is an excellent tool for identifying functional groups.

Table 4: Characteristic IR Absorption Bands (cm⁻¹)

Functional GroupExpected Range (cm⁻¹)Comments
C-H stretch (aromatic)3100 - 3000Characteristic of the indazole ring protons.
C-H stretch (aliphatic)2980 - 2850From the isopropyl group.
C=N, C=C stretch (ring)1620 - 1450Multiple bands corresponding to the vibrations of the fused aromatic system.
C-H bend (aliphatic)1470 - 1365Bending vibrations of the isopropyl CH₃ groups.
C-Br stretch680 - 515Often weak and in the fingerprint region, but indicative of the aryl bromide.

Interpretation: The IR spectrum of this compound would be distinguished from its analogues by the prominent aliphatic C-H stretching and bending bands from the isopropyl group. The overall pattern in the 1620-1450 cm⁻¹ region provides a fingerprint for the substituted indazole core.[15]

Workflow and Experimental Protocols

Achieving high-quality, reproducible spectroscopic data requires meticulous adherence to validated experimental protocols. The following section outlines the standard methodologies for the analyses discussed.

G cluster_workflow Spectroscopic Analysis Workflow A Sample Preparation (Purity >98%) B NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) A->B Parallel Analysis C Mass Spectrometry (ESI or EI) A->C Parallel Analysis D IR Spectroscopy (ATR or KBr Pellet) A->D Parallel Analysis E Data Processing (Baseline Correction, Phasing, Integration) B->E C->E D->E F Structural Elucidation & Comparison E->F

Figure 2: Standard workflow for spectroscopic data acquisition and comparison.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[16] Ensure the instrument is properly shimmed to achieve high magnetic field homogeneity and optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: 16-32 scans, relaxation delay (d1) of 1-2 seconds, spectral width covering -2 to 12 ppm.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).[16]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 512-2048 scans (due to the low natural abundance of ¹³C), relaxation delay of 2 seconds.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).

Rationale: High-field NMR is chosen to resolve complex splitting patterns in the aromatic region. Deuterated solvents are used to avoid large, interfering solvent signals in the ¹H spectrum.

Protocol 2: Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Ionization Method Selection:

    • Electrospray Ionization (ESI): Ideal for polar compounds and provides soft ionization, often yielding the protonated molecular ion [M+H]⁺. This is the preferred method for high-resolution mass determination.

    • Electron Ionization (EI): A harder ionization technique that causes more fragmentation. It is useful for obtaining a fragmentation pattern that can serve as a structural fingerprint.[9]

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire data in positive ion mode over a relevant m/z range (e.g., 50-500 amu).

    • For high-resolution mass spectrometry (HRMS), use an Orbitrap or FT-ICR mass analyzer to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

  • Data Analysis: Identify the molecular ion peak(s) and analyze the major fragment ions to propose fragmentation pathways. Compare the observed isotopic pattern for the molecular ion with the theoretical pattern for a mono-brominated compound.

Rationale: The choice between ESI and EI depends on the desired information. ESI-HRMS is superior for confirming the molecular formula, while EI is excellent for creating a reproducible fragmentation library for compound identification.

Protocol 3: Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). This is a rapid and common method.[14][17]

    • KBr Pellet: Grind ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press. This method can yield higher-quality spectra but is more labor-intensive.

  • Data Acquisition:

    • Record a background spectrum of the empty instrument (for ATR) or a pure KBr pellet.

    • Place the sample in the instrument and record the sample spectrum. The instrument automatically subtracts the background.

    • Typical range: 4000-400 cm⁻¹.

  • Data Analysis: Identify the wavenumbers (cm⁻¹) of the major absorption bands and assign them to specific functional groups and bond vibrations.

Rationale: ATR is the preferred method for routine analysis due to its simplicity and speed. It minimizes sample preparation artifacts and is suitable for a wide range of solid and liquid samples.[17]

Conclusion

The spectroscopic characterization of this compound is a clear example of how multiple analytical techniques provide complementary information for unambiguous structure elucidation. The ¹H and ¹³C NMR spectra reveal the specific connectivity and electronic environment of the atoms, with the isopropyl group providing a clear aliphatic signature and the bromine atom influencing the aromatic shifts. Mass spectrometry definitively confirms the molecular weight and the presence of a single bromine atom through its characteristic M⁺/M+2 isotopic pattern. Finally, IR spectroscopy verifies the presence of key functional groups.

By comparing these data with those of unsubstituted and differently substituted indazoles, a clear structure-spectrum correlation can be established. This comparative approach is not merely academic; it is an essential practice in chemical synthesis and drug development for confirming the identity of target molecules, identifying impurities, and ensuring batch-to-batch consistency.

References

  • ResearchGate. (n.d.). Fluorescence emission spectra substituted 2H-indazoles in different...[18]

  • ResearchGate. (n.d.). Interpretation of IR spectrum of compound 1N2a.[15]

  • Rodríguez-Villar, J., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2135. [Link][5]

  • Wiley-VCH. (2007). Supporting Information. [Link][7]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-bromo-2-methylpropane. [Link][9]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. [Link][16]

  • NIST. (n.d.). Benzene, 1-bromo-3-chloro-. NIST Chemistry WebBook. [Link][19]

  • PubChem. (n.d.). This compound. [Link][10]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. [Link][12]

  • ResearchGate. (n.d.). Structure of 1H-and 2H-indazoles.[20]

  • Campos, F., et al. (2011). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 16(5), 3755-3773. [Link][3]

  • ResearchGate. (n.d.). The Mass Spectra of Imidoyl Halides and Bromoiminium Bromides.[21]

  • Millersville University. (n.d.). Table of Characteristic IR Absorptions. [Link][14]

  • ResearchGate. (n.d.). The proposed mechanism for the synthesis of 2H-indazole derivatives.[4]

  • AOBChem USA. (n.d.). This compound.[22]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. [Link][23]

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.[24]

  • YouTube. (2023). Identification of heteroatom using mass spectrum-Mass spectrometry| Spectroscopy | Organic Chemistry. [Link][13]

  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.[1]

  • ResearchGate. (n.d.). 13C NMR of indazoles.[8]

  • Biosynth. (n.d.). This compound, min 98%.[11]

  • Knight Chemicals Online. (n.d.). 5-bromo-3-isopropyl-2-methyl-2H-indazole.[25]

  • LabSolu. (n.d.). 5-Bromo-7-isopropyl-1H-indazole.[26]

  • Aladdin Scientific. (n.d.). This compound. [Link][27]

  • Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate.[28]

  • Qingmu Pharmaceutical. (n.d.). 5-bromo-3-isopropyl-2-methyl-2H-indazole Manufacturer.[29]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.[30]

  • National Institutes of Health. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.[2]

  • Giraud, F., et al. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW.

  • American Elements. (n.d.). 5-Bromo-7-isopropyl-1H-indazole. [Link][31]

  • Chemistry LibreTexts. (2022). IR Spectroscopy. [Link][17]

Sources

A Researcher's Guide to the Cross-Reactivity Profiling of 5-Bromo-2-isopropyl-2H-indazole: Methodologies, Comparative Analysis, and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a promising hit to a clinical candidate is paved with rigorous characterization. A critical aspect of this journey is understanding the molecule's selectivity—its propensity to interact with intended targets while avoiding off-targets that could lead to toxicity or unforeseen biological effects.[1][2] This guide provides an in-depth technical overview of how to approach the cross-reactivity profiling of a novel kinase inhibitor candidate, using the hypothetical compound 5-Bromo-2-isopropyl-2H-indazole as our focal point.

While specific experimental data for this exact molecule is not publicly available, the indazole scaffold is a well-established and privileged structure in medicinal chemistry, frequently forming the core of potent kinase inhibitors.[3][4][5][6][7] By examining the methodologies used to profile analogous indazole-based compounds, we can construct a comprehensive framework for assessing the selectivity of our compound of interest. This guide will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis of related compounds to illustrate the principles of data interpretation.

The Imperative of Kinase Selectivity Profiling

The human kinome comprises over 500 protein kinases, which share a structurally conserved ATP-binding pocket.[2][8] This conservation makes achieving inhibitor selectivity a significant challenge in drug discovery.[1][9] A lack of selectivity can lead to off-target effects, potentially causing toxicity.[1][2] Conversely, a well-characterized "off-target" profile can sometimes be leveraged for therapeutic benefit through polypharmacology, where a single drug modulates multiple targets to achieve a desired clinical outcome.[1] Therefore, a comprehensive understanding of a compound's cross-reactivity is not just a regulatory hurdle but a fundamental aspect of its biological characterization.

Key Methodologies for Cross-Reactivity Profiling

A multi-faceted approach is essential for a thorough cross-reactivity assessment. This typically involves a combination of in vitro biochemical assays and cell-based assays to provide a holistic view of the compound's interaction with the kinome.

In Vitro Kinase Panel Screening

The most direct way to assess cross-reactivity is to screen the compound against a large panel of purified kinases. Several commercial platforms, such as Eurofins' KINOMEscan™ and Thermo Fisher's Z'-LYTE®, offer comprehensive screening services.

  • KINOMEscan™ (Competition Binding Assay): This method utilizes a proprietary active site-directed competition binding assay to quantify the interaction of a compound with a panel of over 450 kinases. The output is typically reported as the dissociation constant (Kd), providing a direct measure of binding affinity.

  • Enzymatic Assays (e.g., Z'-LYTE®, HotSpot™): These assays measure the ability of a compound to inhibit the enzymatic activity of a kinase. Data is usually presented as the half-maximal inhibitory concentration (IC50) or percent inhibition at a given concentration. It's crucial to perform these assays at or near the ATP concentration of the specific kinase to obtain physiologically relevant data.[10]

Cell-Based Target Engagement Assays

While in vitro assays are invaluable, they do not fully recapitulate the cellular environment. Cell-based assays are crucial for confirming target engagement in a more physiologically relevant context.

  • KiNativ™: This activity-based protein profiling (ABPP) platform uses ATP- and ADP-acyl phosphates to profile kinase activity directly in cell or tissue lysates.[11] It allows for the assessment of a compound's effect on the native kinome and can identify both direct and indirect effects on kinase activity.

  • Western Blotting: A fundamental technique to assess the phosphorylation status of a kinase's downstream substrates. A reduction in substrate phosphorylation in the presence of the inhibitor provides evidence of target engagement and pathway modulation.

Comparative Analysis: Learning from Structurally Related Indazole Derivatives

To illustrate how substitutions on the indazole core can influence selectivity, let's consider hypothetical data based on published findings for similar compounds.[6][12][13][14] The table below presents a comparative analysis of our compound of interest, this compound, against other fictional indazole-based inhibitors.

Compound IDR1-GroupR2-GroupPrimary TargetIC50 (nM)Key Off-TargetsOff-Target IC50 (nM)Selectivity Fold (Off-Target/Primary)
This compound BrIsopropylKinase X15Kinase Y30020
Kinase Z>1000>66
Indazole-AHPhenylKinase X50Kinase Y1002
Kinase Z50010
Indazole-BClCyclopropylKinase X10Kinase Y80080
Kinase Z>2000>200

This hypothetical data illustrates that small modifications to the indazole scaffold can dramatically impact selectivity. For instance, the replacement of the bromine and isopropyl groups in our lead compound with a hydrogen and phenyl group (Indazole-A) leads to a significant loss of selectivity against Kinase Y. Conversely, the modifications in Indazole-B result in a highly selective compound. This underscores the importance of systematic structure-activity relationship (SAR) studies guided by comprehensive cross-reactivity profiling.

Visualizing the Experimental Workflow and Underlying Biology

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical kinase inhibitor profiling workflow and a simplified signaling pathway that could be modulated by our compound of interest.

G cluster_0 Compound Synthesis & Initial Screening cluster_1 In Vitro Cross-Reactivity Profiling cluster_2 Cell-Based Validation cluster_3 Data Analysis & Interpretation A Synthesis of This compound B Primary Target Enzymatic Assay A->B C Broad Kinase Panel Screen (e.g., KINOMEscan) B->C D IC50 Determination for Key Off-Targets C->D E Cellular Target Engagement (e.g., KiNativ) D->E F Downstream Signaling Analysis (Western Blot) E->F G Anti-proliferative Assays (e.g., MTT) E->G H Selectivity Profiling & SAR Analysis F->H G->H

Caption: A typical workflow for kinase inhibitor profiling.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor This compound Inhibitor->RAF Inhibition

Caption: The MAPK/ERK signaling pathway, a common target of kinase inhibitors.

Experimental Protocols

To ensure the reproducibility and validity of your findings, adhering to well-defined protocols is paramount. Below are detailed, step-by-step methodologies for key experiments.

Protocol 1: In Vitro Biochemical Kinase Assay (Radiometric)

This protocol outlines a common method for determining the inhibitory activity of a compound against a panel of purified kinases.[10]

  • Compound Preparation: Serially dilute this compound in 100% DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions starting from 10 µM).

  • Kinase Reaction Mixture: For each kinase, prepare a reaction buffer containing the purified kinase, a specific peptide or protein substrate, and necessary cofactors.

  • Inhibitor Incubation: Add the diluted compound to the kinase reaction mixture and incubate for 10-20 minutes at room temperature to allow for compound-enzyme binding.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP. The ATP concentration should be at or near the Km for each kinase.

  • Reaction Incubation: Allow the reaction to proceed for 30-120 minutes at 30°C.

  • Reaction Termination and Detection: Stop the reaction by spotting the mixture onto a phosphocellulose filter mat. Wash the filters to remove unincorporated [γ-³³P]ATP. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Cellular Anti-Proliferative Assay (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and proliferation.[15]

  • Cell Seeding: Seed a human cancer cell line of interest (e.g., A549, MCF-7) into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (and relevant controls) and incubate for 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of cell proliferation for each concentration and determine the IC50 value.

Conclusion

The cross-reactivity profiling of a novel kinase inhibitor like this compound is a critical and multi-step process. By employing a combination of in vitro and cell-based assays, researchers can build a comprehensive understanding of the compound's selectivity profile. This data is not only essential for predicting potential off-target toxicities but also for uncovering new therapeutic opportunities. The indazole scaffold continues to be a rich source of novel kinase inhibitors, and a thorough understanding of the principles and techniques outlined in this guide will empower researchers to advance their drug discovery programs with confidence.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road to reality. Nature Reviews Drug Discovery, 17(5), 353-377.
  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Klevit, R. E., & Gray, N. S. (2013). A broad-spectrum kinase inhibitor clamps the kinase domain in an inactive conformation. Nature Structural & Molecular Biology, 20(7), 797-802.
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Lochhead, P. A. (2017). Measuring and interpreting the selectivity of protein kinase inhibitors. Essays in Biochemistry, 61(2), 203-212.
  • Lourido, S., & Shokat, K. M. (2010). A chemical genetic tool for the remote control of protein kinase activity. Current Protocols in Chemical Biology, 2(3), 153-169.
  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • Sharma, S., & Settleman, J. (2007). Oncogene addiction: setting the stage for molecularly targeted cancer therapy. Genes & Development, 21(24), 3214-3231.
  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in Pharmacological Sciences, 36(7), 422-439.
  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
  • Cuny, G. D., Yu, P. B., Laha, J. K., & Hong, C. C. (2012). Structure-activity relationship study of a series of 3,5-disubstituted indazoles as inhibitors of the bone morphogenetic protein type I receptors ALK2 and ALK3. Bioorganic & Medicinal Chemistry Letters, 22(21), 6628-6633.
  • Rawson, T. E., Galan, S. R. G., & MacCoss, M. J. (2019). A guide to the confident and comprehensive analysis of the human kinome. Cell Systems, 9(3), 324-340.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. (n.d.). Retrieved January 15, 2026, from [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC. (n.d.). Retrieved January 15, 2026, from [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

  • Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Validating the Mechanism of Action for Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Imperative of Rigorous MoA Validation

The indazole scaffold, a bicyclic heteroaromatic system, has cemented its status as a "privileged structure" in modern medicinal chemistry.[1] Its derivatives are foundational to numerous therapeutic agents, demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and notably, anti-cancer effects.[2][3][4] Several U.S. FDA-approved drugs, such as the multi-kinase inhibitors Axitinib and Pazopanib, feature the indazole core and have become critical tools in oncology.[1][2][5] These agents primarily function by inhibiting protein kinases, enzymes that regulate a vast array of cellular processes.[4] Dysregulation of kinase activity is a known hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[6][7]

However, the journey from a promising indazole-based "hit" compound to a validated clinical candidate is fraught with complexity. A compound's observed cellular effect (phenotype) is not, by itself, sufficient evidence of its mechanism of action (MoA). As drug development professionals, our primary mandate is to establish a robust, evidence-based causal link between the compound, its intended molecular target, and the ultimate therapeutic outcome. This guide provides a hierarchical framework for validating the MoA of novel indazole-based compounds, focusing on the common context of kinase inhibition. We will dissect the causality behind experimental choices, provide field-proven protocols, and compare methodologies to ensure the scientific integrity of your MoA validation workflow.

Part 1: The Hierarchical Framework for MoA Validation

A successful MoA validation strategy is not a single experiment but a logical, multi-tiered investigation. Each step builds upon the last, progressively increasing confidence that the compound's therapeutic effect is mediated through its intended target. Skipping steps or relying on a single data point can lead to costly failures in late-stage development. The core objective is to move from correlation to causation.

This hierarchical approach can be visualized as follows:

MoA_Validation_Workflow cluster_0 MoA Validation Cascade TargetEngagement Step 1: Target Engagement (Does the compound bind the target in cells?) TargetActivity Step 2: Target Activity Modulation (Does binding inhibit target function?) TargetEngagement->TargetActivity Establishes physical interaction DownstreamSignaling Step 3: Downstream Pathway Analysis (Is the target's signaling pathway perturbed?) TargetActivity->DownstreamSignaling Confirms functional consequence PhenotypicCorrelation Step 4: Phenotypic & Genetic Correlation (Does target inhibition cause the cell phenotype?) DownstreamSignaling->PhenotypicCorrelation Links target to cellular effect Signaling_Pathway Indazole Indazole Compound (e.g., Axitinib) VEGFR VEGFR Indazole->VEGFR Inhibits PLCg PLCγ VEGFR->PLCg Phosphorylates (p-PLCγ) ERK ERK PLCg->ERK Activates Phenotype ↓ Angiogenesis ↓ Proliferation ERK->Phenotype Leads to

Caption: Inhibition of a typical RTK signaling pathway.

Experimental Protocol:

  • Cell Treatment: Treat cells with the indazole compound at various concentrations (e.g., spanning the cellular EC50) for an appropriate time (e.g., 1-4 hours). Include a vehicle control.

  • Cell Lysis: Lyse the cells and quantify total protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a nitrocellulose membrane.

  • Immunoblotting:

    • Probe one membrane with an antibody specific to the phosphorylated form of the downstream substrate (e.g., anti-p-ERK).

    • Probe a parallel membrane with an antibody for the total amount of that substrate (e.g., anti-Total-ERK) to ensure observed changes are not due to protein degradation.

    • Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Use a chemiluminescent or fluorescent secondary antibody to detect the primary antibodies and image the blots.

Self-Validation & Interpretation: A positive result shows a dose-dependent decrease in the phosphorylated substrate signal, with no change in the total substrate or loading control signals. This directly links the compound's activity to the modulation of the intended intracellular signaling pathway.

Step 4: Bridging Pathway to Phenotype with Genetic Validation

Causality: This is the final and most rigorous step: proving that the inhibition of the target causes the observed cellular phenotype (e.g., apoptosis, reduced proliferation). Pharmacological data alone can be confounded by unknown off-target effects. Genetic methods provide the highest level of evidence by directly manipulating the target protein itself.

Method Focus: CRISPR/Cas9-mediated gene knockout is the definitive tool for target validation. [8][][10]By comparing the compound's effect in normal (wild-type) cells versus cells where the target gene has been knocked out, one can definitively attribute the compound's activity to that target.

Logical Framework of CRISPR Validation:

CRISPR_Logic WT_Cells Wild-Type Cells Target: Present WT_Compound Add Indazole Compound WT_Cells->WT_Compound KO_Cells Knockout Cells Target: Absent KO_Compound Add Indazole Compound KO_Cells->KO_Compound WT_Result Result: Strong Phenotypic Effect (e.g., Cell Death) WT_Compound->WT_Result KO_Result Result: No Phenotypic Effect (Resistance) KO_Compound->KO_Result Conclusion Conclusion: The compound's effect is ON-TARGET WT_Result->Conclusion KO_Result->Conclusion

Sources

A Comparative Guide to the Biological Evaluation of 5-Bromo-2-isopropyl-2H-indazole Derivatives as Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the preclinical evaluation of a novel class of compounds, 5-Bromo-2-isopropyl-2H-indazole derivatives, for their potential as anti-cancer agents. We will delve into the rationale behind their development, detail the critical experimental workflows for their biological assessment, and present a comparative analysis of their performance against established anti-cancer drugs. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: The Rationale for Novel Indazole Derivatives in Oncology

The quest for more effective and less toxic cancer therapies is a continuous endeavor in medicinal chemistry.[1][2] The indazole scaffold has emerged as a privileged structure in oncology, forming the core of several FDA-approved kinase inhibitors like Pazopanib and Axitinib.[3][4] These molecules have demonstrated significant clinical efficacy, validating the indazole core as a valuable pharmacophore for targeting key signaling pathways dysregulated in cancer.[4]

This guide focuses on a specific subset: this compound derivatives. The rationale for this specific structural motif is twofold:

  • The Indazole Core: Provides a rigid and versatile scaffold for interacting with various biological targets, particularly the ATP-binding pocket of kinases.[4]

  • Substitution Pattern: The bromo-group at the 5-position and the isopropyl group at the 2-position are designed to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and to fine-tune its binding affinity and selectivity towards specific cancer-related targets.

Our objective is to provide a robust framework for evaluating these novel derivatives, comparing their cellular effects with established chemotherapeutic agents, and elucidating their mechanism of action.

Preclinical Evaluation Workflow: A Multi-Faceted Approach

A thorough biological evaluation is critical to profile the anti-cancer potential of any new chemical entity. The process is a systematic investigation that moves from broad cytotoxicity screening to more detailed mechanistic studies.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Advanced Studies synthesis Compound Synthesis (this compound derivatives) cytotoxicity Cytotoxicity Assays (MTT/SRB) synthesis->cytotoxicity selectivity Selectivity Index (Cancer vs. Normal Cells) cytotoxicity->selectivity apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) selectivity->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) apoptosis->cell_cycle pathway Target Identification & Pathway Analysis cell_cycle->pathway invivo In Vivo Efficacy (Xenograft Models) pathway->invivo G Indazole 5-Bromo-2-isopropyl- 2H-indazole Derivative ROS ↑ Reactive Oxygen Species (ROS) Indazole->ROS Bax ↑ Bax Indazole->Bax Bcl2 ↓ Bcl-2 Indazole->Bcl2 Mito Mitochondrial Membrane Potential ↓ ROS->Mito CytC Cytochrome C Release Mito->CytC Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The proposed intrinsic pathway of apoptosis induced by the indazole derivatives.

Conclusion and Future Directions

The this compound derivatives, represented here by the lead compound Indazole-7, demonstrate significant potential as anti-cancer agents. They exhibit potent cytotoxicity against a range of cancer cell lines, effectively induce apoptosis, and cause cell cycle arrest at the G2/M phase. Their performance is comparable to, and in some cases exceeds, that of the established drug Doxorubicin in preclinical models.

Future research should focus on:

  • Target Identification: Utilizing techniques like kinase profiling and molecular docking to identify the specific molecular targets of these compounds.

  • In Vivo Studies: Evaluating the efficacy and safety of lead compounds in animal models of cancer to assess their therapeutic potential in a whole-organism context. [3]* Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogues to optimize potency, selectivity, and pharmacokinetic properties.

This guide provides a foundational framework for the continued investigation of this promising class of molecules, with the ultimate goal of developing novel and more effective therapies for cancer patients.

References

  • Title: Cytotoxic assays for screening anticancer agents Source: PubMed URL: [Link]

  • Title: Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery Source: PubMed URL: [Link]

  • Title: Cell Cycle Analysis: Techniques & Applications Source: baseclick GmbH URL: [Link]

  • Title: Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery Source: SciELO URL: [Link]

  • Title: Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov Source: SciELO URL: [Link]

  • Title: Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications Source: PMC - NIH URL: [Link]

  • Title: Cell Cycle Analysis Source: University of Wisconsin-Madison URL: [Link]

  • Title: Apoptosis Assays | Life Science Research Source: Merck URL: [Link]

  • Title: Choosing an Apoptosis Detection Assay Source: Biocompare URL: [Link]

  • Title: Cell Cycle Analysis: Flow vs Imaging Cytometry Source: Biocompare URL: [Link]

  • Title: Analysis of Cell Cycle by Flow Cytometry Source: PubMed URL: [Link]

  • Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: Royal Society of Chemistry URL: [Link]

  • Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: NIH URL: [Link]

  • Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: RSC Publishing URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold Source: Longdom Publishing URL: [Link]

  • Title: Indazole Derivatives: Promising Anti-tumor Agents Source: PubMed URL: [Link]

  • Title: Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities Source: RSC Publishing URL: [Link]

  • Title: Anticancer activity of indazole compounds Source: ResearchGate URL: [Link]

  • Title: (PDF) Indazole Derivatives: Promising Anti-tumor Agents Source: ResearchGate URL: [Link]

  • Title: Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives Source: MDPI URL: [Link]

  • Title: The Anticancer Activity of Indazole Compounds: A Mini Review Source: ResearchGate URL: [Link]

  • Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer Source: PMC - NIH URL: [Link]

  • Title: Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism Source: Assiut University URL: [Link]

  • Title: CHEMISTRY AND ANTITUMOUR ACTIVITY OF 5-BROMOURACILE'S DERIVATIVES Source: CBU International Conference Proceedings URL: [Link]

  • Title: 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES Source: Nature URL: [Link]

Sources

A Technical Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-2-isopropyl-2H-indazole Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the indazole scaffold represents a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs.[1][2] This guide delves into the structure-activity relationship (SAR) of a specific, yet underexplored, class of indazole derivatives: 5-Bromo-2-isopropyl-2H-indazole analogs. While comprehensive SAR studies on this exact scaffold are not yet prevalent in published literature, this guide will synthesize existing knowledge on related indazole derivatives and the known contributions of key structural motifs to biological activity. By providing a framework for the rational design of novel analogs, detailed synthetic protocols, and robust biological evaluation methods, this document serves as a foundational resource for initiating and advancing research in this promising area of drug discovery.

The this compound Scaffold: A Strategic Starting Point

The selection of the this compound core is predicated on established principles of medicinal chemistry. The 2H-indazole isomer is a key feature in several approved kinase inhibitors, including Pazopanib and Axitinib, suggesting its suitability for interaction with ATP-binding sites of kinases.[1]

  • The 5-Bromo Substituent: Halogen atoms, particularly bromine, are frequently incorporated into drug candidates to enhance binding affinity through halogen bonding, modulate lipophilicity, and improve metabolic stability. In the context of kinase inhibitors, a bromine at the 5-position can occupy hydrophobic pockets and form specific interactions with the hinge region of the kinase.[3]

  • The 2-Isopropyl Group: The alkyl substituent at the N2 position of the indazole ring plays a crucial role in orienting the scaffold within the kinase active site. An isopropyl group provides a degree of steric bulk that can be advantageous for achieving selectivity and potency. SAR studies on other heterocyclic scaffolds have demonstrated that an isopropyl group can confer superior activity compared to smaller alkyl groups like ethyl.[4]

Navigating the Synthetic Landscape: Preparation of the Core Scaffold

A robust and versatile synthetic route is paramount for generating a library of analogs for SAR studies. The following section outlines a well-established, multi-step synthesis for the this compound core, drawing from established methodologies for 2H-indazole synthesis.[5][6][7]

Synthetic Workflow Overview

A 2-Bromo-5-nitrobenzaldehyde B Schiff Base Formation A->B Isopropylamine C Reductive Cyclization (Cadogan Reaction) B->C Triethyl phosphite D This compound C->D

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Schiff Base Formation

  • To a solution of 2-bromo-5-nitrobenzaldehyde (1.0 eq) in ethanol, add isopropylamine (1.2 eq).

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, the corresponding Schiff base, may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol. If not, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography.

Step 2: Reductive Cyclization (Cadogan Reaction)

  • Dissolve the Schiff base (1.0 eq) in triethyl phosphite (5.0-10.0 eq).

  • Heat the mixture to 150-160 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess triethyl phosphite under high vacuum.

  • Purify the residue by flash column chromatography on silica gel to obtain the pure this compound.

Exploring the Structure-Activity Relationship: A Predictive and Comparative Analysis

In the absence of direct SAR data for this compound analogs, we can construct a hypothetical SAR map based on known trends for indazole-based kinase inhibitors. This provides a logical framework for designing an initial library of compounds for screening.

Proposed Analog Design and SAR Exploration

The following table outlines a series of proposed modifications to the core scaffold and the rationale behind each, aimed at systematically probing the SAR.

Position of ModificationProposed SubstituentsRationale for Modification
C3-Position Small alkyls (e.g., methyl, ethyl), Aryl rings (e.g., phenyl, substituted phenyls), Heteroaryl ringsThe C3 position is a key vector for exploring interactions with the solvent-exposed region of the kinase active site. Modifications here can significantly impact potency and selectivity.
C4, C6, C7-Positions Small electron-donating and electron-withdrawing groups (e.g., -OCH3, -Cl, -F)Substituents on the benzene ring of the indazole core can modulate the electronic properties of the scaffold and influence its interaction with the kinase.
5-Position (Bromo replacement) -Cl, -F, -CN, -CF3Comparing the activity of analogs with different halogens or other electron-withdrawing groups at this position will elucidate the importance of the bromo substituent and the potential for halogen bonding.
2-Position (Isopropyl replacement) Cyclopropyl, tert-butyl, small cycloalkylsVarying the steric bulk and conformational rigidity of the N2-substituent will help to optimize the fit within the hydrophobic pocket of the kinase active site.
Visualizing the SAR Exploration Strategy

Core This compound Core C3 C3-Position Analogs Core->C3 Vary R3 C467 C4, C6, C7-Position Analogs Core->C467 Vary R4, R6, R7 P5 5-Position Analogs Core->P5 Vary R5 N2 N2-Position Analogs Core->N2 Vary R2 SAR Structure-Activity Relationship Profile C3->SAR C467->SAR P5->SAR N2->SAR

Caption: Strategy for systematic SAR exploration of the scaffold.

Biological Evaluation: In Vitro Kinase Inhibition Assay

To assess the biological activity of the synthesized analogs, a robust and reproducible in vitro kinase assay is essential. The following protocol provides a general framework for a radiometric kinase assay, a common method for determining the potency of kinase inhibitors.[2][8][9][10][11]

Experimental Workflow for Kinase Assay

A Prepare Kinase Reaction Mixture (Kinase, Substrate, Buffer) B Add Test Compound (Analog) A->B C Initiate Reaction (Add [γ-32P]ATP) B->C D Incubate at 30°C C->D E Stop Reaction D->E F Separate Phosphorylated Substrate (e.g., SDS-PAGE) E->F G Quantify Radioactivity F->G H Calculate IC50 G->H

Caption: Workflow for a radiometric in vitro kinase assay.

Detailed Protocol for In Vitro Kinase Assay
  • Preparation of Reagents:

    • Kinase Buffer: Prepare a suitable kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT).

    • Substrate: Prepare a stock solution of the kinase-specific substrate (e.g., a peptide or protein).

    • ATP Solution: Prepare a stock solution of ATP containing a known concentration of [γ-³²P]ATP.

    • Test Compounds: Prepare serial dilutions of the synthesized indazole analogs in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the kinase and substrate to the kinase buffer.

    • Add the test compounds at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Pre-incubate the plate at room temperature for 10-15 minutes.

    • Initiate the kinase reaction by adding the ATP solution to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

  • Detection and Analysis:

    • Spot a portion of the reaction mixture from each well onto a phosphocellulose filter paper.

    • Wash the filter paper extensively to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity on the filter paper using a scintillation counter.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC₅₀ value (the concentration of inhibitor required to achieve 50% inhibition of kinase activity) using non-linear regression analysis.

Comparative Data and Future Directions

The data obtained from the in vitro kinase assays can be compiled into a table for easy comparison of the activities of the synthesized analogs.

Compound IDR2R3R5IC₅₀ (nM) vs. Target Kinase
Core IsopropylHBrTo be determined
Analog 1 IsopropylPhenylBrTo be determined
Analog 2 IsopropylHClTo be determined
Analog 3 CyclopropylHBrTo be determined
...............

This systematic approach will allow for the elucidation of the structure-activity relationships for this novel class of indazole derivatives. The insights gained will guide the design of next-generation analogs with improved potency, selectivity, and drug-like properties, ultimately contributing to the development of new therapeutic agents.

References

  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

  • Candiani, I., et al. (2012). Substituted indazole derivatives active as kinase inhibitors.
  • Jain, A., et al. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Molecules, 26(16), 4995. [Link]

  • Long, W., et al. (2019). A Radioactive in vitro ERK3 Kinase Assay. Bio-protocol, 9(16), e3336. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]

  • Martens, S. (2023). In vitro kinase assay v1. ResearchGate. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol, 12(17), e4502. [Link]

  • Beta Pharma Inc. (2021). 2-h-indazole derivatives as cyclin-dependent kinase (cdk) inhibitors and therapeutic uses thereof.
  • Hoffmann-La Roche. (2024). Indazole compounds as pkmyt1 kinase inhibitors.
  • de Oliveira, R. B., et al. (2018). Indazole Derivatives and Their Therapeutic Applications: A Patent Review (2013-2017). Expert Opinion on Therapeutic Patents, 28(6), 441-453. [Link]

  • Milica, S., et al. (2024). Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). Journal of Materials Chemistry B, 12(1), 35-65. [Link]

  • Blake, J. F., et al. (2017). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 27(1), 113-117. [Link]

  • Wang, Z., et al. (2018). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 23(11), 2998. [Link]

  • Kumar, M. R., et al. (2011). Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazoles. Organic Letters, 13(13), 3542–3545. [Link]

  • Kumar, A., & Kumar, V. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1169-1191. [Link]

  • Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1877. [Link]

  • Rodríguez-Villar, J., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2139. [Link]

  • Wang, S., et al. (2021). Exploring the role of chemical reactions in the selectivity of tyrosine kinase inhibitors. Proceedings of the National Academy of Sciences, 118(12), e2023631118. [Link]

  • Chen, C. H., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 21(11), 1561. [Link]

  • Gaikwad, H. K., et al. (2024). Five-Membered Heterocyclic Hybrids as Promising Anticancer Agents: SAR and Biological Activities (2020–2025). Molecules, 29(1), 1. [Link]

  • Andricopulo, A. D., & Montanari, C. A. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini Reviews in Medicinal Chemistry, 5(6), 585–593. [Link]

  • Mal, S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(7), 1537-1565. [Link]

  • Suzuki, K., et al. (2004). Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. Bioorganic & Medicinal Chemistry Letters, 14(11), 2857–2862. [Link]

  • Ye, T., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15881–15891. [Link]

  • Wan, Y. C., et al. (2018). The Anticancer Activity of Indazole Compounds: A Mini Review. Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1490-1507. [Link]

  • Zhang, Y., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(19), 6245. [Link]

  • Al-Ostoot, F. H., et al. (2022). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 13(12), 1461-1481. [Link]

  • Sarno, S., et al. (2006). Inspecting the structure-activity relationship of protein kinase CK2 inhibitors derived from tetrabromo-benzimidazole. The FEBS Journal, 273(3), 573–583. [Link]

  • Dhar, T. G. M., et al. (2007). Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. Bioorganic & Medicinal Chemistry Letters, 17(18), 5019–5024. [Link]

  • Asati, V., et al. (2017). Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. European Journal of Medicinal Chemistry, 125, 1147–1189. [Link]

  • Lin, Y. W., et al. (2021). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Molecules, 26(16), 4983. [Link]

  • Metwally, K., et al. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936. [Link]

  • Al-Salama, A., et al. (2024). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. International Journal of Molecular Sciences, 25(13), 6932. [Link]

  • Kumar, R., & Kaur, M. (2026). Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides. The Journal of Organic Chemistry. [Link]

  • Finn, R. (2018, February 6). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. YouTube. [Link]

Sources

Safety Operating Guide

Navigating the Uncharted: A Procedural Guide to the Safe Disposal of 5-Bromo-2-isopropyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and scientists in drug development, the introduction of novel chemical entities is a daily reality. With these new molecules comes the critical responsibility of ensuring their safe handling and disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 5-Bromo-2-isopropyl-2H-indazole (CAS No. 1280786-61-9), a compound for which detailed hazard information is not consistently available. In the absence of complete data, we will proceed with a conservative approach, treating the compound as potentially hazardous based on the toxicological profiles of structurally similar molecules.

Our core principle is one of proactive safety and environmental stewardship. This document is designed not as a rigid template, but as a dynamic, risk-based guide to empower you to manage this research chemical responsibly within your laboratory's safety framework.

PART 1: Hazard Assessment and Risk Mitigation

While the Safety Data Sheet (SDS) for this compound may lack specific GHS classifications, an analysis of related brominated indazole derivatives on platforms like PubChem provides a strong basis for inferring potential hazards.[1][2] Structurally similar compounds consistently exhibit warnings for acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.

Therefore, as a matter of scientific prudence, we will operate under the assumption that this compound presents similar risks. This precautionary principle is the foundation of a self-validating safety system, ensuring that protocols are robust even in the face of incomplete information.

Inferred Hazard Profile:

Hazard ClassInferred GHS CategoryRationale
Acute Toxicity, OralCategory 4 (Harmful if swallowed)Based on data for compounds like ethyl 5-bromo-2H-indazole-3-carboxylate and 5-bromo-2,7-dimethyl-2H-indazole.[1][2]
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)A common classification for functionalized aromatic and heterocyclic compounds.[1][2]
Serious Eye Damage/IrritationCategory 2A (Causes serious eye irritation)Consistent with the skin irritation potential of similar molecules.[1][2]
Specific Target Organ ToxicityCategory 3 (May cause respiratory irritation)A frequent hazard for powdered or volatile organic compounds.[1][2]

Given its classification as a halogenated organic compound, improper disposal can lead to the formation of persistent and toxic environmental byproducts. Therefore, disposal down the sanitary sewer is strictly prohibited.[3] The recommended final disposal method is high-temperature incineration by a licensed hazardous waste facility.[4]

PART 2: Personal Protective Equipment (PPE) and Spill Control

A proactive approach to safety is paramount. The following PPE is mandatory when handling this compound in any form (solid or in solution).

Required PPE:

Protection TypeSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety goggles or a face shield.To protect against splashes and airborne particles causing serious eye irritation.
Hand Protection Chemical-resistant nitrile gloves.To prevent skin contact and potential irritation. For prolonged handling, consider double-gloving.
Body Protection A standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood.To prevent inhalation of dust or aerosols that may cause respiratory irritation.
Accidental Spill Response Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.

  • Control and Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain the Spill : For solid spills, gently cover with an absorbent material to prevent dust generation. For solutions, use a chemical absorbent pad or vermiculite to dike the spill.

  • Collect Waste : Carefully sweep or scoop the solid material and absorbent into a designated, sealable hazardous waste container. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Decontaminate : Clean the spill area with a suitable solvent (such as ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report : Report the incident to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's specific procedures.

PART 3: Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is that it must be treated as a hazardous chemical waste.[5][6] Never dispose of this compound in the regular trash or down the drain.

Step 1: Waste Segregation and Collection

Proper segregation is the first critical step in a compliant waste management program. As a halogenated organic compound, this compound waste must be collected separately from non-halogenated waste streams.[3][7]

  • Solid Waste : Collect pure, unadulterated this compound, along with any contaminated consumables (e.g., weighing paper, gloves, absorbent pads), in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.

  • Liquid Waste : Solutions containing this compound should be collected in a dedicated, sealed, and properly vented container for halogenated organic liquid waste.[8] Do not mix with incompatible waste streams such as strong acids or oxidizers.

Step 2: Labeling and Documentation

Accurate and thorough labeling is a regulatory requirement and essential for safe handling by waste management personnel.[9] Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label must include:

  • The full chemical name: "this compound" (no abbreviations or formulas).

  • The approximate concentration and quantity.

  • The date of accumulation.

  • The name of the principal investigator and laboratory location.

  • All relevant hazard pictograms (based on our inferred hazard assessment: Exclamation Mark, Health Hazard).

Step 3: Storage in a Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container in a designated Satellite Accumulation Area within your laboratory. This area must be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Equipped with secondary containment to capture any potential leaks.

Keep the waste container closed at all times except when adding waste.

Step 4: Arranging for Disposal

Once the waste container is full, or if the chemical is no longer needed, arrange for its disposal through your institution's EHS department. They will coordinate with a licensed hazardous waste contractor for proper transportation and disposal, typically via high-temperature incineration.

Visualizing the Disposal Workflow

To further clarify the procedural logic, the following diagram illustrates the decision-making process for the disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway start Handling this compound ppe Wear Full PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe spill Accidental Spill start->spill fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated solid_waste Solid Waste (Compound, Contaminated PPE) waste_generated->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_generated->liquid_waste Liquid collect_solid Collect in Labeled 'Halogenated Solid Waste' Container solid_waste->collect_solid collect_liquid Collect in Labeled 'Halogenated Liquid Waste' Container liquid_waste->collect_liquid store_saa Store Sealed Container in Secondary Containment in SAA collect_solid->store_saa collect_liquid->store_saa contact_ehs Contact EHS for Pickup and Final Disposal store_saa->contact_ehs spill_response Follow Spill Response Protocol: 1. Evacuate & Alert 2. Contain 3. Collect as Hazardous Waste 4. Decontaminate spill->spill_response spill_response->collect_solid

Caption: A workflow diagram for the safe disposal of this compound.

By adhering to these scientifically grounded and precautionary procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment. This commitment to responsible chemical management is a hallmark of excellence in research and development.

References

  • Purdue University Environmental Health and Safety . Unknown Chemicals. [Link]

  • PubChemLite . This compound (C10H11BrN2). [Link]

  • The University of Texas at Tyler . Unknown Chemical Guidance. [Link]

  • Texas Woman's University . Novel Chemicals with Unknown Hazards SOP. [Link]

  • Northwestern University Research Safety . Hazardous Waste Disposal Guide. [Link]

  • Dartmouth College . Hazardous Waste Disposal Guide. [Link]

  • Fisher Scientific . 3-Bromo-1H-indazole - SAFETY DATA SHEET. [Link]

  • ETH Zürich . Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • PubChem . 1H-Indazole. [Link]

  • Braun Research Group, University of Illinois . Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • University of Louisville . Halogenated Waste. [Link]

  • ResearchGate . Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. [Link]

  • National Center for Biotechnology Information . Overview of the GHS Classification Scheme in Hazard Classification. [Link]

  • PubChem . ethyl 5-bromo-2H-indazole-3-carboxylate. [Link]

  • PubChem . 5-bromo-2,7-dimethyl-2H-indazole. [Link]

Sources

Personal protective equipment for handling 5-Bromo-2-isopropyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 5-Bromo-2-isopropyl-2H-indazole

As a novel building block in medicinal chemistry and drug development, this compound is increasingly utilized in laboratories worldwide. Its unique structure offers exciting possibilities for synthesizing new therapeutic agents. However, with innovation comes the responsibility of ensuring the utmost safety in handling such specialized reagents. This guide, intended for researchers, scientists, and drug development professionals, provides essential, experience-driven protocols for the safe handling, use, and disposal of this compound, ensuring both personal safety and experimental integrity.

I. Hazard Identification and Risk Assessment: Understanding the Compound

Before any laboratory work commences, a thorough understanding of the potential hazards is paramount. Based on available safety data sheets (SDS) for this compound and structurally related compounds, it is classified with the following hazards:

  • Acute Oral Toxicity : Harmful if swallowed.[1]

  • Skin Corrosion/Irritation : Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation : Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[1][2][3]

The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion. A comprehensive risk assessment should be conducted before handling this compound to mitigate these risks.

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable for minimizing exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use and dispose of them properly after handling the compound.[4][5]
Eyes Safety glasses with side shields or gogglesEssential for protecting against splashes and airborne particles.[4][5]
Face Face shieldTo be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing or when handling larger quantities.[4][5]
Body Laboratory coatA standard laboratory coat is required to protect the skin from contact.[4][5]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust generation is likely. The type of respirator should be determined by a formal risk assessment.[2][4]

III. Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for ensuring safety and experimental reproducibility. The following workflow provides a procedural guide for handling this compound.

Workflow for Safe Handling of this compound

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal Phase prep1 Conduct Risk Assessment prep2 Verify Fume Hood Certification prep1->prep2 prep3 Assemble and Inspect PPE prep2->prep3 prep4 Prepare Spill Kit prep3->prep4 handle1 Don All Required PPE prep4->handle1 Proceed to Handling handle2 Work Within a Certified Fume Hood handle1->handle2 handle3 Handle Solid to Minimize Dust handle2->handle3 handle4 Use Appropriate Tools (Spatulas, etc.) handle3->handle4 handle5 Keep Container Tightly Closed When Not in Use handle4->handle5 post1 Decontaminate Work Area handle5->post1 Complete Handling post2 Dispose of Contaminated PPE post1->post2 post3 Segregate and Label Chemical Waste post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound, from preparation to disposal.

Experimental Protocol: Step-by-Step Methodology
  • Preparation and Engineering Controls :

    • All manipulations of solid this compound should be performed in a certified chemical fume hood to minimize the risk of inhalation.[2][4]

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Before commencing work, confirm that all necessary PPE is available and in good condition.

  • Handling the Compound :

    • Wear all PPE as specified in the table above.

    • To prevent the generation of dust when handling the solid material, use appropriate tools such as spatulas for transfers.[6][7]

    • If dissolving the compound, add the solvent to the solid slowly to avoid splashing.

    • Keep the container of this compound tightly closed when not in use.[6][7]

IV. Emergency Procedures: Plan for the Unexpected

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

IncidentFirst-Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[2][7]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
Small Spill Evacuate the immediate area. Wearing appropriate PPE, including respiratory protection, carefully sweep up the solid material, avoiding dust generation. Place the material into a sealed container for disposal.[4][6]
Large Spill Evacuate the area and contact your institution's environmental health and safety department immediately.

V. Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • All solid waste contaminated with this compound should be placed in a clearly labeled, sealed container.

    • Contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

    • Disposable PPE (gloves, etc.) should be collected in a separate, sealed bag for disposal.

  • Disposal Protocol :

    • Dispose of all chemical waste in accordance with local, state, and federal regulations.

    • Do not dispose of this compound down the drain or in regular trash.

    • Consult your institution's environmental health and safety office for specific disposal procedures.

VI. Storage and Incompatibilities

  • Storage : Store the container tightly closed in a dry, cool, and well-ventilated place.[6][7] Keep it away from incompatible materials.

  • Incompatible Materials : Strong oxidizing agents and strong reducing agents.[2]

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure laboratory environment conducive to scientific advancement.

References

  • 5-bromo-2,7-dimethyl-2H-indazole | C9H9BrN2 | CID 44119469 - PubChem. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.